(1R,2R)-1,2-Cyclohexanedimethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDODWINGEHBYRT-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285244 | |
| Record name | rel-(1R,2R)-1,2-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25712-33-8, 65376-05-8 | |
| Record name | rel-(1R,2R)-1,2-Cyclohexanedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25712-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-1,2-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Cyclohexanedimethanol, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R)-1,2-Cyclohexanedimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1R,2R)-1,2-Cyclohexanedimethanol physical and chemical properties
An In-Depth Technical Guide to (1R,2R)-1,2-Cyclohexanedimethanol: Properties, Characterization, and Applications
Introduction
This compound, a chiral diol, stands as a pivotal building block in modern organic synthesis. Its unique stereochemistry and bifunctional nature make it a valuable intermediate in the production of pharmaceuticals, polymers, and specialty chemicals. This guide offers a comprehensive overview of its physical and chemical properties, detailed characterization protocols, and key applications, tailored for researchers and professionals in drug development and chemical manufacturing. With the CAS number 65376-05-8, this compound's rigid cyclohexane backbone and defined stereocenters provide a unique scaffold for creating complex molecular architectures.
Chemical Identity and Structure
The defining feature of this compound is its trans configuration, with two hydroxymethyl groups positioned on the same side of the cyclohexane ring in a diaxial or diequatorial conformation, depending on the chair flip. This specific spatial arrangement is crucial for its application in stereoselective synthesis.
-
IUPAC Name : [(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol
-
Synonyms : (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane, (R,R)-trans-1,2-Bis-hydroxymethyl-cyclohexane
-
Molecular Formula : C₈H₁₆O₂
-
Molecular Weight : 144.21 g/mol
-
CAS Number : 65376-05-8
-
PubChem CID : 85902
-
InChI Key : XDODWINGEHBYRT-YUMQZZPRSA-N
Caption: 2D structure of this compound.
Physical and Chemical Properties
The physical properties of this compound are summarized below. These properties are critical for its handling, storage, and application in various reaction conditions.
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder or solid | |
| Melting Point | 63 - 67 °C | |
| Boiling Point | 270 °C (at 760 mmHg); 113 °C (at 0.2 mmHg) | |
| Density | ~1.004 g/cm³ | |
| Solubility | Soluble in water and most organic solvents; slightly soluble in Chloroform and Methanol. | |
| Optical Rotation | [α]20/D = +16° to +20° (c=1 in toluene) | |
| Flash Point | 129 °C | |
| pKa | 14.75 ± 0.10 (Predicted) |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. While actual spectra should be acquired experimentally, the expected features are as follows:
-
¹H NMR Spectroscopy : The proton NMR spectrum would exhibit complex signals for the cyclohexane ring protons, typically in the 1.0-2.5 ppm range. The protons of the two hydroxymethyl groups (-CH₂OH) would likely appear as multiplets around 3.4-3.8 ppm. The hydroxyl protons (-OH) would present as a broad singlet, with its chemical shift being concentration and solvent-dependent.
-
¹³C NMR Spectroscopy : Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show four distinct signals: one for the two equivalent hydroxymethyl carbons (around 65-70 ppm) and three for the pairs of equivalent carbons in the cyclohexane ring (typically in the 20-45 ppm range).
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol groups. C-H stretching vibrations from the cyclohexane ring and methylene groups would appear around 2850-3000 cm⁻¹. A C-O stretching band is expected around 1050 cm⁻¹.
-
Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak (M+) at m/z = 144. Key fragmentation patterns would likely involve the loss of water (M-18), a hydroxymethyl group (M-31), or combinations thereof.
Reactivity and Synthetic Applications
The chemical behavior of this compound is dominated by its two primary alcohol functional groups. This bifunctionality allows it to serve as a versatile precursor in numerous transformations.
-
As a Chiral Ligand : The diol can be readily converted into chiral ligands, such as phosphines (e.g., by reaction with chlorodiphenylphosphine), which are valuable in asymmetric catalysis.
-
In Polymer Chemistry : It serves as a monomer for the synthesis of polyesters and polyurethanes. The incorporation of this rigid, chiral diol can enhance the thermal stability, mechanical strength, and weather resistance of the resulting polymers.
-
Pharmaceutical Intermediate : A significant application is its role as a key intermediate in the synthesis of the antipsychotic drug Lurasidone.
-
Derivatization : The hydroxyl groups can undergo standard alcohol reactions, including esterification, etherification, and oxidation to form the corresponding dialdehyde or dicarboxylic acid. For instance, it can undergo a coupling reaction with aromatic sulfonyl chlorides.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for purifying this compound, assuming minor impurities that are less soluble at lower temperatures.
Objective : To obtain high-purity crystalline this compound.
Materials :
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure :
-
Solvent Selection : Choose a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethyl acetate and hexanes is often a good starting point.
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethyl acetate) while stirring until the solid just dissolves.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization : Slowly add a less polar solvent (e.g., hexanes) until the solution becomes slightly turbid. Allow the flask to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.
-
Cooling : Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals under vacuum to remove residual solvent.
Workflow for Chemical Characterization
The following diagram illustrates a typical workflow for the comprehensive analysis of a chemical sample like this compound.
(1R,2R)-1,2-Cyclohexanedimethanol: A Chiral Scaffold for Asymmetric Synthesis and Pharmaceutical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-1,2-Cyclohexanedimethanol, a C₂-symmetric chiral diol, has emerged as a pivotal building block in modern organic chemistry. Its rigid cyclohexane backbone, coupled with the stereochemically defined hydroxymethyl groups, provides a unique and versatile platform for the synthesis of complex chiral molecules. This guide offers a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its role in asymmetric catalysis and pharmaceutical development. The inherent chirality and functional handles of this molecule make it an invaluable tool for researchers seeking to control stereochemistry in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1][2]
Compound Identification and Molecular Structure
Molecular Formula: C₈H₁₆O₂[1][2]
Molecular Weight: 144.21 g/mol [1][2]
Synonyms: (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane, [(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol[2]
The molecular structure of this compound is characterized by a cyclohexane ring with two hydroxymethyl (-CH₂OH) groups attached to adjacent carbon atoms (C1 and C2). The (1R,2R) designation specifies the absolute stereochemistry at these two chiral centers, with both hydroxymethyl groups oriented in the same direction relative to the plane of the cyclohexane ring (trans configuration). This defined spatial arrangement is the source of its chirality and its utility in enantioselective synthesis.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe use in a laboratory setting.
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 63-67 °C | [1][2] |
| Boiling Point | 270.1 °C at 760 mmHg | |
| Density | ~1.0 g/cm³ | |
| Solubility | Slightly soluble in chloroform and methanol | [2] |
| Optical Rotation | [α]²⁰_D = +16° to +20° (c=1 in toluene) | [1] |
Safety and Handling
This compound is considered harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[3][4] It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] In case of contact with eyes, rinse cautiously with water for several minutes.[5] For skin contact, wash with plenty of soap and water.[5] If inhaled, move the person to fresh air.[5] If swallowed, rinse the mouth with water and seek medical attention.[5]
Hazard Statements:
-
H332: Harmful if inhaled[3]
Synthesis of this compound
The enantiomerically pure this compound is typically synthesized from its corresponding dicarboxylic acid, (1R,2R)-1,2-cyclohexanedicarboxylic acid. The synthesis is a two-step process involving the resolution of the racemic dicarboxylic acid followed by the reduction of the enantiomerically pure diacid.
Logical Flow of Synthesis
Caption: Synthetic pathway to this compound.
Experimental Protocol: Reduction of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid
This protocol is based on a general procedure for the reduction of dicarboxylic acids.[6]
Materials:
-
(1R,2R)-1,2-Cyclohexanedicarboxylic acid
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (1R,2R)-1,2-cyclohexanedicarboxylic acid (1.0 eq) and anhydrous THF.
-
To the stirred suspension, add sodium borohydride (3.0 eq) in portions.
-
Following the addition of sodium borohydride, add a solution of iodine (0.5 eq) in THF dropwise.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully add methanol to quench the excess reducing agent.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or chromatography to afford a white solid.
Applications in Asymmetric Catalysis
The C₂-symmetric nature and the presence of two hydroxyl groups make this compound an excellent chiral scaffold for the synthesis of various bidentate ligands used in asymmetric catalysis. These ligands, when complexed with a metal center, create a chiral environment that can effectively control the stereochemical outcome of a chemical reaction.
Synthesis of Chiral Ligands
The hydroxyl groups of this compound can be readily functionalized to introduce phosphine or oxazoline moieties, leading to the formation of chiral phosphine or bis(oxazoline) (BOX) ligands, respectively.
Caption: Derivatization of the diol into chiral ligands.
Mechanism of Asymmetric Induction
The efficacy of chiral ligands derived from this compound lies in their ability to form well-defined metal complexes. The rigid cyclohexane backbone locks the coordinating groups into a specific spatial arrangement, creating a chiral pocket around the metal center. When a prochiral substrate coordinates to this metal complex, the steric and electronic properties of the chiral ligand favor one orientation of the substrate over the other. This preferential binding leads to the formation of a lower-energy transition state for the formation of one enantiomer of the product, resulting in high enantioselectivity.
Role in Drug Development
The primary application of this compound in drug development is as a key chiral intermediate in the synthesis of the atypical antipsychotic drug, Lurasidone.[7]
Synthesis of Lurasidone Intermediate
In the synthesis of Lurasidone, this compound is first converted to its disulfonate derivative, typically the dimesylate or ditosylate.[8][9] This is achieved by reacting the diol with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base.[8][9] The resulting disulfonate is a highly effective leaving group, facilitating subsequent nucleophilic substitution reactions in the construction of the complex Lurasidone molecule. The stereochemistry of the diol is crucial as it directly translates to the stereochemistry of two of the chiral centers in the final Lurasidone structure.[10]
Broader Potential in Medicinal Chemistry
Beyond its role in Lurasidone synthesis, the C₂-symmetric and di-functional nature of this compound makes it an attractive starting material for the synthesis of other complex chiral molecules with potential therapeutic applications. Its rigid scaffold can be used to control the spatial orientation of pharmacophoric groups, which is a key aspect of rational drug design.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in both academic research and industrial processes. Its well-defined stereochemistry and readily functionalizable hydroxyl groups make it an ideal starting material for the synthesis of a variety of chiral ligands for asymmetric catalysis and as a crucial intermediate in the synthesis of complex pharmaceutical compounds like Lurasidone. As the demand for enantiomerically pure drugs and fine chemicals continues to grow, the importance of chiral scaffolds such as this compound is set to increase, driving further innovation in the field of stereoselective synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 65376-05-8,this compound | lookchem [lookchem.com]
- 3. chemical-label.com [chemical-label.com]
- 4. rel-(1R,2R)-1,2-Cyclohexanedimethanol | C8H16O2 | CID 11217323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.cn [capotchem.cn]
- 6. This compound | 65376-05-8 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. CN103724238A - Preparation method of (1R, 2R)-1, 2-cyclohexanedimethanol diaryl sulphonate - Google Patents [patents.google.com]
- 9. CN104513182A - Method for preparing this compound disulfonate - Google Patents [patents.google.com]
- 10. CN107688069B - Method for detecting (1R,2R) -cyclohexane-1, 2-dimethanol - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Synthesis and Purification of (1R,2R)-1,2-Cyclohexanedimethanol
Abstract
(1R,2R)-1,2-Cyclohexanedimethanol is a chiral diol of significant interest in the pharmaceutical and materials science sectors. Its rigid, stereochemically defined structure makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) like Lurasidone, and as a monomer in the production of specialty polymers.[1][2] This guide provides an in-depth exploration of the prevalent synthetic methodologies and robust purification strategies for obtaining high-purity this compound, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction: The Significance of this compound
This compound, a C8 cycloaliphatic diol, possesses a unique trans-configuration of its hydroxymethyl groups, imparting specific conformational properties to the molecules and materials derived from it. This structural feature is paramount to its utility.
Key Applications:
-
Pharmaceutical Synthesis: It serves as a critical chiral intermediate in the synthesis of Lurasidone, an atypical antipsychotic drug.[2] The precise stereochemistry of the diol is essential for the drug's pharmacological activity.
-
Polymer Chemistry: As a monomer, it is incorporated into polyesters and polyurethanes to enhance properties such as flexibility, durability, and thermal stability in coatings and adhesives.[1]
-
Specialty Chemicals: It is a precursor for various specialty chemicals, including surfactants, lubricants, and plasticizers, where it contributes to improved performance and stability.[1] It is also used in the synthesis of UV curing materials and electronic chemicals.[3]
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C8H16O2[4] |
| Molar Mass | 144.21 g/mol [4][5] |
| Appearance | Off-white or white powder/crystalline solid[6] |
| Melting Point | 41 to 61 °C (106 to 142 °F; 314 to 334 K)[5] |
| Boiling Point | 270.1 °C at 760 mmHg |
| Density | 1.02 g/mL[5] |
| Purity | Typically ≥98.0% |
Synthetic Pathways to this compound
The enantioselective synthesis of this compound is crucial to ensure the stereochemical integrity of the final products. The most common and industrially viable approach involves the stereoselective reduction of a prochiral precursor, typically derived from 1,2-cyclohexanedicarboxylic acid or its anhydride.
Pathway A: Resolution of Racemic trans-1,2-Cyclohexanedicarboxylic Acid and Subsequent Reduction
This classical and robust method involves a multi-step process that offers high enantiomeric purity.
Workflow Overview:
Caption: Resolution-based synthesis of this compound.
Detailed Protocol:
Step 1: Resolution of Racemic trans-1,2-Cyclohexanedicarboxylic Acid
The cornerstone of this pathway is the separation of the enantiomers of trans-1,2-cyclohexanedicarboxylic acid. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (S)-phenylethylamine.[7] The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.[7][8]
-
Rationale: The formation of diastereomers creates compounds with distinct physical properties, most notably solubility, which can be exploited for separation. The choice of resolving agent and solvent system is critical for achieving efficient separation.
Step 2: Liberation of the Enantiopure Diacid
After separation, the desired diastereomeric salt is treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate groups and liberate the enantiomerically pure (1R,2R)-1,2-cyclohexanedicarboxylic acid.[8]
Step 3: Reduction to the Diol
The final step is the reduction of the carboxylic acid groups to primary alcohols. This is a critical transformation that requires a powerful reducing agent.
-
Reagent Selection:
-
Lithium Aluminum Hydride (LiAlH₄): A highly effective but pyrophoric reagent, requiring careful handling under anhydrous conditions.
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®): A safer alternative to LiAlH₄, offering similar reactivity.[9]
-
Borane (BH₃·THF): Another common reagent for the reduction of carboxylic acids.
-
Experimental Protocol: Reduction of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of the reducing agent (e.g., LiAlH₄ or Red-Al®) in an appropriate anhydrous solvent (e.g., tetrahydrofuran).
-
Addition of Diacid: A solution of (1R,2R)-1,2-cyclohexanedicarboxylic acid in the same anhydrous solvent is added dropwise to the stirred solution of the reducing agent at a controlled temperature (typically 0 °C to room temperature).
-
Reaction: The reaction mixture is then typically heated to reflux to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts. The resulting slurry is filtered, and the filtrate is dried and concentrated under reduced pressure to yield the crude this compound.
Pathway B: Asymmetric Hydrogenation of a Prochiral Precursor
An alternative, more atom-economical approach involves the asymmetric hydrogenation of a suitable prochiral starting material, such as cis-4-cyclohexene-1,2-dicarboxylic anhydride. This method relies on the use of a chiral catalyst to induce stereoselectivity.
Workflow Overview:
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. rel-(1R,2R)-1,2-Cyclohexanedimethanol | C8H16O2 | CID 11217323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]
- 6. High-Purity (1R,2R) 1,2 Cyclohexanedimethanol at Best Price, Industrial & Pharmaceutical Grade [jigspharma.com]
- 7. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid | 46022-05-3 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Guide to (1R,2R)-1,2-Cyclohexanedimethanol
Prepared by: Gemini, Senior Application Scientist
Introduction
(1R,2R)-1,2-Cyclohexanedimethanol is a chiral diol that serves as a valuable building block in asymmetric synthesis.[1][2][3][4][5] Its rigid cyclohexane backbone and defined stereochemistry make it a sought-after precursor for chiral ligands, catalysts, and pharmaceutical intermediates.[6] Accurate structural confirmation and purity assessment are paramount in these applications, necessitating a thorough understanding of its spectroscopic characteristics. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established analytical principles and field-proven methodologies.
The molecular structure, with its specific stereochemistry, dictates the unique spectral fingerprint of the compound. The two hydroxymethyl groups are in a trans-diaxial or trans-diequatorial conformation relative to each other on the cyclohexane ring, with the diequatorial conformation generally being more stable.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon skeleton and the chemical environment of each proton.
Experimental Protocol: NMR Sample Preparation
The quality of NMR data is directly dependent on meticulous sample preparation.[7][8] A compromised sample can lead to poor resolution, spectral artifacts, and inaccurate interpretation.
Methodology:
-
Analyte Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[8]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is common for nonpolar organic compounds.[8] For observing clear hydroxyl proton coupling, a non-exchanging solvent like DMSO-d₆ is superior as it forms strong hydrogen bonds, which slows down proton exchange.[9][10]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8][11] Gently vortex or sonicate to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a high-quality NMR tube (e.g., Wilmad or Norell).[7][11] To prevent interference with shimming, filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.[12]
-
Capping and Labeling: Securely cap the NMR tube to prevent evaporation and contamination.[8] Label the tube clearly with a permanent marker.[7][11]
-
Cleaning: Wipe the exterior of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove fingerprints and dust before insertion into the spectrometer.[8]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is complex due to the overlapping signals of the cyclohexane ring protons. However, key resonances for the hydroxymethyl groups are typically well-resolved.
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.7 - 3.5 | Multiplet | 4H | -CH₂OH |
| ~2.5 (variable) | Broad Singlet | 2H | -OH |
| ~1.8 - 1.6 | Multiplet | 2H | -CH-CH₂OH |
| ~1.5 - 1.1 | Multiplet | 8H | Cyclohexyl -CH₂- |
Interpretation and Causality:
-
-CH₂OH Protons (δ ~3.7 - 3.5 ppm): These protons are adjacent to an electronegative oxygen atom, causing them to be deshielded and appear downfield. They typically present as a multiplet due to coupling with the adjacent methine proton (-CH-) and potentially complex second-order coupling effects.
-
-OH Protons (δ ~2.5 ppm): The chemical shift of hydroxyl protons is highly variable and depends on concentration, temperature, and solvent.[9][13] In aprotic solvents like CDCl₃, they often appear as a broad singlet due to rapid chemical exchange with trace amounts of water or other alcohol molecules.[9] In DMSO-d₆, this exchange is slowed, and the peak becomes sharper, often showing coupling to the adjacent -CH₂- protons.[10][14]
-
Methine Protons (-CH-CH₂OH, δ ~1.8 - 1.6 ppm): These are the protons on the cyclohexane ring to which the hydroxymethyl groups are attached. Their signal is often obscured by other ring protons but is expected to be in this upfield region.
-
Cyclohexyl Protons (-CH₂-, δ ~1.5 - 1.1 ppm): The eight remaining protons on the cyclohexane ring produce a complex series of overlapping multiplets in the aliphatic region of the spectrum. The rigid chair-like conformation leads to distinct chemical shifts for axial and equatorial protons, further complicated by geminal and vicinal coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule. Due to the molecule's C₂ symmetry, only four distinct carbon signals are expected.
Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~67-69 | -CH₂OH |
| ~40-42 | -CH-CH₂OH |
| ~28-30 | C3/C6 of Cyclohexyl |
| ~24-26 | C4/C5 of Cyclohexyl |
Interpretation and Causality:
-
-CH₂OH Carbon (δ ~67-69 ppm): This carbon is deshielded due to its direct attachment to an electronegative oxygen atom, resulting in the most downfield signal.
-
-CH-CH₂OH Carbon (δ ~40-42 ppm): The methine carbon, being a tertiary carbon and attached to the hydroxymethyl group, appears at an intermediate chemical shift.
-
Cyclohexyl Carbons (δ ~24-30 ppm): The remaining four carbons of the cyclohexane ring are chemically equivalent in pairs (C3/C6 and C4/C5) due to the molecule's symmetry. They appear in the typical aliphatic region for cycloalkanes.
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is dominated by absorptions from the O-H and C-H bonds.
Table 3: Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Bond | Description of Vibration |
| 3600 - 3200 | O-H | Broad, strong; H-bonding |
| 3000 - 2850 | C-H | Strong; sp³ C-H stretch |
| 1470 - 1440 | C-H | Medium; CH₂ scissoring |
| ~1050 | C-O | Strong; C-O stretch (primary alcohol) |
Interpretation and Causality:
-
O-H Stretch (3600 - 3200 cm⁻¹): The most prominent feature is a very broad and strong absorption band in this region. This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules, a characteristic feature of alcohols in the condensed phase.[15]
-
C-H Stretch (3000 - 2850 cm⁻¹): Strong peaks just below 3000 cm⁻¹ are indicative of stretching vibrations from the sp³-hybridized C-H bonds of the cyclohexane ring and the methylene groups.
-
C-O Stretch (~1050 cm⁻¹): A strong, sharp peak around 1050 cm⁻¹ corresponds to the stretching vibration of the C-O single bond, which is characteristic of primary alcohols.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For alcohols, the molecular ion peak can be weak or absent in Electron Ionization (EI) mass spectra.[16]
Table 4: Expected Fragments in EI-MS
| m/z Value | Proposed Fragment | Interpretation |
| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion (M⁺) - may be low abundance or absent |
| 126 | [M - H₂O]⁺ | Loss of a water molecule |
| 113 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical |
| 98 | [M - H₂O - C₂H₄]⁺ | Loss of water followed by retro-Diels-Alder |
| 81 | [C₆H₉]⁺ | Cyclohexenyl cation from ring fragmentation |
| 55 | [C₄H₇]⁺ | Further fragmentation |
Interpretation and Causality:
-
Molecular Ion (m/z 144): The molecular ion (M⁺), corresponding to the molecular weight of 144.21 g/mol , may be observed.[17][18] However, alcohols often undergo rapid fragmentation, making this peak very small or entirely absent.[16][19]
-
Loss of Water (m/z 126): A common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da), leading to a peak at M-18.[20]
-
Alpha-Cleavage (m/z 113): Cleavage of the C-C bond adjacent to the oxygen atom is a favorable process.[16] This results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), giving a prominent peak at m/z 113.
-
Ring Fragmentation (m/z 81, 55): The cyclohexane ring can undergo complex fragmentation, often leading to a characteristic series of peaks corresponding to unsaturated carbocation fragments, such as the cyclohexenyl cation at m/z 81.[19] This pattern arises from the energetic instability of the initial molecular ion, which readily breaks apart into smaller, more stable charged particles and uncharged radicals.[21]
Conclusion
The collective data from NMR, IR, and MS provide a comprehensive and self-validating spectroscopic profile for this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemical arrangement, IR spectroscopy identifies the key hydroxyl functional groups, and mass spectrometry verifies the molecular weight and predictable fragmentation pathways. This guide serves as a foundational reference for researchers, enabling confident identification, quality assessment, and utilization of this important chiral synthon in drug development and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. High-Purity (1R,2R) 1,2 Cyclohexanedimethanol at Best Price, Industrial & Pharmaceutical Grade [jigspharma.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. rel-(1R,2R)-1,2-Cyclohexanedimethanol | C8H16O2 | CID 11217323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound - SRIRAMCHEM [sriramchem.com]
- 19. Mass Spectrometry [www2.chemistry.msu.edu]
- 20. whitman.edu [whitman.edu]
- 21. chemguide.co.uk [chemguide.co.uk]
Solubility of (1R,2R)-1,2-Cyclohexanedimethanol in common organic solvents
An In-Depth Technical Guide to the Solubility of (1R,2R)-1,2-Cyclohexanedimethanol in Common Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key chiral building block in the pharmaceutical and polymer industries.[1][2] The document elucidates the fundamental molecular interactions that govern its solubility across a spectrum of common organic solvents. A detailed, field-proven experimental protocol for determining equilibrium solubility via the shake-flask method is presented, adhering to principles outlined in international regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals to facilitate formulation design, reaction condition optimization, and purification process development involving this versatile diol.
Introduction to this compound
This compound, also known as (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane, is a white crystalline solid with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol .[1][3] Its structure consists of a cyclohexane ring with two hydroxymethyl (-CH₂OH) groups attached to adjacent carbon atoms in a specific stereochemical configuration (1R,2R).
This bifunctional alcohol's unique architecture, combining a nonpolar carbocyclic core with two polar hydroxyl groups, imparts a distinct solubility profile. The chiral nature of this diol makes it an invaluable intermediate in asymmetric synthesis, particularly for pharmaceuticals like Lurasidone and in the production of specialty polymers, resins, and coatings.[1][2]
Key Physicochemical Properties:
The Science of Solubility: Governing Principles
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process dictated by the principle of "like dissolves like." This axiom is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the primary factors influencing its solubility are its molecular polarity and its capacity for hydrogen bonding.[5]
-
Molecular Polarity: The molecule possesses both a nonpolar region (the cyclohexane ring) and two highly polar regions (the hydroxyl groups). This amphiphilic character suggests it will have appreciable solubility in a broad range of solvents. Solvents with polarity similar to the overall polarity of the molecule will be most effective.
-
Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors.[6] This is the most significant factor for its solubility in protic solvents like alcohols and water.[7] The energy gained from forming strong hydrogen bonds with the solvent must overcome the energy of the crystal lattice of the solid diol.
Caption: Molecular determinants of solubility for this compound.
Qualitative Solubility Profile
| Solvent | Solvent Type | Polarity Index | Expected Qualitative Solubility | Rationale |
| Nonpolar Solvents | ||||
| Hexane | Aliphatic Hydrocarbon | 0.1 | Low / Insoluble | The high polarity of the diol's hydroxyl groups is incompatible with the nonpolar nature of hexane. |
| Toluene | Aromatic Hydrocarbon | 2.4 | Low to Moderate | The aromatic ring of toluene offers some interaction with the cyclohexane ring, but it cannot engage in hydrogen bonding. |
| Polar Aprotic Solvents | ||||
| Diethyl Ether | Ether | 2.8 | Moderate | Can act as a hydrogen bond acceptor, but the interaction is weaker than with protic solvents. |
| Dichloromethane (DCM) | Halogenated | 3.1 | Moderate to High | A versatile solvent that can dissolve a wide range of compounds; its polarity is suitable for the diol. |
| Tetrahydrofuran (THF) | Ether | 4.0 | High | A polar ether that is an excellent hydrogen bond acceptor, leading to good solvation. |
| Acetone | Ketone | 5.1 | High | The polar carbonyl group acts as a strong hydrogen bond acceptor. |
| Acetonitrile (ACN) | Nitrile | 5.8 | Moderate to High | A polar aprotic solvent capable of dissolving polar compounds. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Very High | A highly polar aprotic solvent and strong hydrogen bond acceptor, excellent for dissolving diols. |
| Polar Protic Solvents | ||||
| Ethanol | Alcohol | 4.3 | Very High | "Like dissolves like." The alcohol solvent can both donate and accept hydrogen bonds, leading to strong solute-solvent interactions. |
| Methanol | Alcohol | 5.1 | Very High | Similar to ethanol, its high polarity and strong hydrogen bonding capability make it an excellent solvent for the diol.[3] |
| Water | Water | 10.2 | Soluble | The two hydroxyl groups allow for strong hydrogen bonding with water molecules, rendering it water-soluble.[3] |
Authoritative Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the gold standard in pharmaceutical development.[8][9][10] This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and measured accurately.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved solute in the supernatant is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (readable to 0.01 mg)
-
Thermostatically controlled orbital shaker or water bath (e.g., 25 °C ± 0.5 °C or 37 °C ± 1 °C as per ICH guidelines)[9][10]
-
Glass vials with PTFE-lined screw caps
-
Calibrated pipettes
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, chemically compatible with the solvent)
-
Validated HPLC system with a suitable detector (e.g., UV or Refractive Index)
-
Volumetric flasks and appropriate glassware
Step-by-Step Experimental Workflow
-
Preparation of Standard Solutions: Accurately prepare a series of standard solutions of this compound in the chosen solvent to create a calibration curve for HPLC analysis.
-
Sample Preparation: Add an excess amount of the solid diol to a pre-weighed glass vial. An amount that is clearly in excess of the expected solubility is crucial. For example, start with ~50-100 mg.
-
Solvent Addition: Accurately add a known volume or mass of the test solvent to the vial (e.g., 2 mL).
-
Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker. Agitate the slurry at a constant speed and temperature for a predetermined period. A typical duration is 24 to 72 hours to ensure equilibrium is reached.[8] Preliminary kinetic studies can be performed to determine the minimum time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter into a clean vial.[11] This step is critical to remove all undissolved particles.
-
Causality Note: Filtration is preferred over centrifugation to avoid disturbing the equilibrium, though care must be taken to avoid adsorption of the solute onto the filter membrane.[11]
-
-
Sample Dilution (if necessary): If the concentration is expected to be above the linear range of the calibration curve, accurately dilute the filtered sample with the solvent.
-
Quantification: Analyze the prepared sample and the standard solutions using the validated HPLC method. Determine the concentration of the diol in the saturated solution by interpolating from the calibration curve.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by accounting for any dilution factors.
Caption: Experimental workflow for the Shake-Flask Equilibrium Solubility method.
Conclusion
This compound exhibits a broad solubility profile, demonstrating high solubility in polar protic and aprotic solvents due to its dual hydroxyl groups, and limited solubility in nonpolar solvents. This guide provides the theoretical framework and a robust, authoritative experimental protocol necessary for scientists to accurately quantify its solubility. This critical data empowers informed decisions in process chemistry, formulation science, and drug development, ultimately accelerating the path from laboratory research to industrial application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. High-Purity (1R,2R) 1,2 Cyclohexanedimethanol at Best Price, Industrial & Pharmaceutical Grade [jigspharma.com]
- 4. This compound | 65376-05-8 | TCI AMERICA [tcichemicals.com]
- 5. Solubility Test | AxisPharm [axispharm.com]
- 6. rel-(1R,2R)-1,2-Cyclohexanedimethanol | C8H16O2 | CID 11217323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diols | Research Starters | EBSCO Research [ebsco.com]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Strategic Application of (1R,2R)-1,2-Cyclohexanedimethanol in Asymmetric Organic Synthesis: A Technical Guide
Abstract
(1R,2R)-1,2-Cyclohexanedimethanol, a C2-symmetric chiral diol, has emerged as a versatile and powerful building block in the field of asymmetric organic synthesis. Its rigid cyclohexane backbone and stereochemically defined hydroxyl groups provide a robust scaffold for the construction of a diverse array of chiral ligands and auxiliaries. This technical guide provides an in-depth exploration of the synthesis, key applications, and underlying mechanistic principles governing the use of this compound in enantioselective catalysis. We will delve into its role in the formation of privileged ligands for asymmetric hydrogenation, its application as a chiral auxiliary in stereocontrolled cycloaddition reactions, and its potential in other asymmetric transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chiral diol to achieve high levels of stereocontrol in the synthesis of complex molecules.
Introduction: The Architectural Advantage of this compound
This compound is a commercially available chiral diol characterized by a cyclohexane ring with two hydroxymethyl groups in a trans configuration.[1] This specific stereochemistry imparts C2-symmetry to the molecule, a feature highly sought after in the design of chiral ligands for asymmetric catalysis.[2] The rigidity of the cyclohexane framework pre-organizes the coordinating hydroxyl groups, leading to well-defined chiral environments around a metal center. This structural attribute is fundamental to its efficacy in inducing high levels of enantioselectivity in a variety of chemical transformations.
The primary utility of this compound stems from its role as a precursor to a range of chiral ligands and auxiliaries.[3] Its two hydroxyl groups serve as convenient handles for derivatization, allowing for the synthesis of phosphine, phosphinite, phosphonite, and other heteroatom-containing ligands. These ligands, in turn, can be complexed with various transition metals to generate highly effective asymmetric catalysts.
Synthesis of this compound
The enantiomerically pure diol is typically synthesized from its corresponding dicarboxylic acid, (1R,2R)-1,2-cyclohexanedicarboxylic acid. The reduction of the carboxylic acid groups to primary alcohols is a crucial step, often achieved with high fidelity using powerful reducing agents.
Experimental Protocol: Reduction of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid
Objective: To synthesize this compound from (1R,2R)-1,2-cyclohexanedicarboxylic acid.
Materials:
-
(1R,2R)-1,2-Cyclohexanedicarboxylic acid
-
Borane-tetrahydrofuran complex (BH3·THF) or Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous acid (e.g., HCl) for quenching
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve (1R,2R)-1,2-cyclohexanedicarboxylic acid in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (or a suspension of LiAlH4) to the stirred solution. Causality: The slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of water, followed by an aqueous acid solution. Self-Validation: The careful quenching is a critical safety step to manage the vigorous reaction of the unreacted reducing agent with water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure diol as a white solid.
Caption: Synthesis of this compound.
Application in Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and the development of effective chiral ligands is paramount.[4] The C2-symmetric backbone of this compound makes it an excellent scaffold for the synthesis of diphosphine ligands, which are highly effective in rhodium- and ruthenium-catalyzed asymmetric hydrogenations.
Synthesis of Chiral Diphosphine Ligands
The hydroxyl groups of the diol can be converted to leaving groups, such as tosylates or mesylates, followed by nucleophilic substitution with a phosphide source to generate the desired diphosphine ligand.
Experimental Protocol: Synthesis of a (1R,2R)-Cyclohexanedimethanol-based Diphosphine Ligand
Objective: To synthesize a chiral diphosphine ligand from this compound.
Part A: Ditosylation of the Diol
-
Dissolve this compound and a stoichiometric excess of triethylamine in anhydrous dichloromethane at 0 °C.
-
Slowly add p-toluenesulfonyl chloride to the solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup, dry the organic layer, and purify the crude product to obtain the ditosylate.
Part B: Phosphine Substitution
-
In a separate flask, prepare a solution of lithium diphenylphosphide (LiPPh2) by reacting diphenylphosphine with a strong base like n-butyllithium in anhydrous THF at 0 °C.
-
Add the solution of the ditosylate from Part A to the LiPPh2 solution at 0 °C.
-
Allow the reaction to proceed at room temperature until the substitution is complete.
-
Quench the reaction with degassed water and extract the product with an organic solvent.
-
Purify the crude diphosphine ligand by recrystallization or column chromatography under an inert atmosphere to prevent oxidation of the phosphine groups.[5][6]
Caption: Synthesis of a diphosphine ligand.
Performance in Asymmetric Hydrogenation
While specific data for diphosphine ligands derived directly from this compound are not extensively reported in readily available literature, the closely related ligands derived from (1R,2R)-diaminocyclohexane provide a strong indication of their potential. For instance, chiral PNNP and SNNS tetradentate ligands based on the (R,R)-1,2-diaminocyclohexane scaffold have been successfully employed in the manganese(I)-catalyzed asymmetric hydrogenation of acetophenones, achieving good activity and enantioselectivities of up to 85% ee.
| Substrate | Catalyst System | Enantiomeric Excess (ee%) | Yield (%) |
| Acetophenone | Mn(I) complex with (R,R)-1,2-diaminocyclohexane-based ligand | up to 85 | High |
| Substituted Acetophenones | Mn(I) complex with (R,R)-1,2-diaminocyclohexane-based ligand | Good to High | Good to High |
Application as a Chiral Auxiliary in Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters.[7] this compound can be employed as a chiral auxiliary to control the stereochemical outcome of this reaction. By attaching the diol to the dienophile, the chiral environment of the auxiliary directs the approach of the diene, leading to the preferential formation of one diastereomer.
Preparation of a Chiral Acrylate Dienophile
The diol can be converted into a chiral acrylate by esterification with acryloyl chloride.
Experimental Protocol: Synthesis of a Chiral Acrylate
-
Dissolve this compound and a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at 0 °C.
-
Slowly add acryloyl chloride to the solution.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup, dry the organic layer, and purify the resulting chiral acrylate by column chromatography.
Diastereoselective Diels-Alder Reaction
The chiral acrylate can then be reacted with a diene, such as cyclopentadiene, in the presence of a Lewis acid to promote the cycloaddition.
Experimental Protocol: Asymmetric Diels-Alder Reaction
-
Dissolve the chiral acrylate in a suitable solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a Lewis acid catalyst (e.g., diethylaluminum chloride, Et2AlCl). Causality: The Lewis acid coordinates to the carbonyl oxygen of the acrylate, activating it towards cycloaddition and enhancing the facial selectivity.
-
Add the diene (e.g., cyclopentadiene) to the reaction mixture.
-
Stir the reaction at low temperature until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product, dry the organic layer, and analyze the diastereomeric ratio of the crude product by NMR spectroscopy or chiral HPLC.
-
The chiral auxiliary can be subsequently removed by hydrolysis or reduction to yield the enantiomerically enriched cyclohexene product.
Caption: Asymmetric Diels-Alder workflow.
Potential in Other Asymmetric Transformations
The versatility of this compound extends beyond hydrogenation and Diels-Alder reactions. Ligands derived from this diol have the potential to be effective in a range of other asymmetric catalytic reactions.
-
Asymmetric Epoxidation: Chiral ligands derived from the diol could be used to create catalysts for the enantioselective epoxidation of olefins, a critical transformation in the synthesis of fine chemicals and pharmaceuticals.[8][9]
-
Asymmetric Allylic Alkylation: The formation of chiral phosphinite or phosphonite ligands from the diol could provide effective catalysts for palladium-catalyzed asymmetric allylic alkylation, a powerful method for C-C bond formation.[10]
-
Asymmetric Aldol and Michael Additions: The diol can be used to synthesize chiral auxiliaries for controlling the stereochemistry of enolate additions in aldol and Michael reactions.
Conclusion
This compound is a highly valuable and versatile chiral building block in asymmetric organic synthesis. Its C2-symmetric and rigid framework provides an excellent platform for the design of chiral ligands and auxiliaries that can induce high levels of enantioselectivity in a variety of important transformations. While its application in the synthesis of specific diphosphine ligands for asymmetric hydrogenation and as a chiral auxiliary in Diels-Alder reactions is well-established in principle, further research into the synthesis and application of a broader range of ligands derived from this diol is warranted. The continued exploration of its potential in other asymmetric reactions will undoubtedly lead to new and efficient methods for the synthesis of enantiomerically pure molecules, with significant implications for the pharmaceutical and fine chemical industries.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. Item - Synthesis of Novel Diastereomeric Diphosphine Ligands and Their Applications in Asymmetric Hydrogenation Reactions - American Chemical Society - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]
- 9. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]
- 10. Versatile Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereochemistry and Enantiomeric Purity of (1R,2R)-1,2-Cyclohexanedimethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2R)-1,2-Cyclohexanedimethanol is a chiral diol of significant interest in asymmetric synthesis, serving as a valuable building block for pharmaceuticals and specialty materials.[1][2] Its rigid cyclohexane backbone and defined stereochemistry make it an effective chiral auxiliary and ligand precursor. This guide provides a comprehensive overview of the stereochemical nuances of this molecule, detailed methodologies for its synthesis, and robust analytical techniques for the precise determination of its enantiomeric purity. We will delve into the conformational analysis of the cyclohexane ring, the strategic synthesis from its dicarboxylic acid precursor, and the application of chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for enantiomeric excess (e.e.) determination.
The Stereochemical Landscape of 1,2-Disubstituted Cyclohexanes
The stereochemistry of this compound is fundamentally dictated by the principles governing 1,2-disubstituted cyclohexanes. The cyclohexane ring predominantly exists in a chair conformation to minimize angle and torsional strain.[3] In this conformation, substituents can occupy either axial or equatorial positions.
Key Stereochemical Concepts:
-
Configurational Isomers: For 1,2-disubstituted cyclohexanes with two chiral centers, both bearing the same substituents, three configurational isomers are possible: a pair of enantiomers (R,R and S,S) and a meso compound (cis isomer).[4][5]
-
Conformational Isomers: Each configurational isomer can exist as a mixture of two or more rapidly interconverting chair conformations.[4] For the trans isomers, such as this compound, the diequatorial conformer is significantly more stable and therefore predominates. This is due to the avoidance of unfavorable 1,3-diaxial interactions that would be present in the diaxial conformer.[3]
-
Chirality: The trans isomers, (1R,2R) and (1S,2S), are chiral and optically active, being non-superimposable mirror images of each other. The cis isomer, on the other hand, is a meso compound and is optically inactive due to an internal plane of symmetry.[5]
The rigid and well-defined stereochemistry of the trans-diequatorial conformation of this compound is crucial for its applications in asymmetric synthesis, where it can effectively control the stereochemical outcome of reactions.[6][7]
Synthesis of Enantiomerically Pure this compound
The most common and effective route to enantiomerically pure this compound begins with the resolution of racemic trans-1,2-cyclohexanedicarboxylic acid. This is followed by the reduction of the dicarboxylic acid to the corresponding diol.
Resolution of trans-1,2-Cyclohexanedicarboxylic Acid
The resolution of racemic trans-1,2-cyclohexanedicarboxylic acid is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as (R)-1-phenylethylamine.[8]
Experimental Protocol: Resolution of trans-1,2-Cyclohexanedicarboxylic Acid [8]
-
Salt Formation: Dissolve racemic trans-1,2-cyclohexanedicarboxylic acid in a suitable solvent mixture, such as methanol and isopropanol. Slowly add (R)-1-phenylethylamine to the solution while stirring.
-
Fractional Crystallization: Stir the reaction mixture at a slightly elevated temperature (e.g., 30-40 °C) for several hours to facilitate the formation of the diastereomeric salt. The less soluble salt, the (R)-1-phenylethylamine salt of (1R,2R)-1,2-cyclohexanedicarboxylic acid, will preferentially crystallize out of the solution.
-
Isolation and Purification: Collect the solid precipitate by filtration and wash it with a cold solvent mixture. The crude salt can be further purified by recrystallization from the same solvent system to enhance the diastereomeric purity.
-
Liberation of the Free Acid: Dissolve the purified diastereomeric salt in an acidic aqueous solution (e.g., 2N HCl) to protonate the carboxylate groups and liberate the free (1R,2R)-1,2-cyclohexanedicarboxylic acid.
-
Extraction and Drying: Extract the enantiomerically enriched dicarboxylic acid into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.
Reduction to this compound
The enantiomerically pure dicarboxylic acid is then reduced to the corresponding diol. This can be achieved using a variety of reducing agents, with sodium borohydride in the presence of iodine being an effective method.[9]
Experimental Protocol: Reduction of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid [9]
-
Reaction Setup: To a solution of (1R,2R)-1,2-cyclohexanedicarboxylic acid in an anhydrous solvent such as tetrahydrofuran (THF), add sodium borohydride and iodine.
-
Reduction Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of methanol.
-
Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization to yield a white solid.
Below is a visual representation of the synthetic workflow.
graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
RacemicAcid [label="Racemic trans-1,2-\nCyclohexanedicarboxylic Acid"]; ChiralAmine [label="(R)-1-Phenylethylamine", shape=ellipse, fillcolor="#FFFFFF"]; Resolution [label="Diastereomeric Salt\nFormation & Fractional\nCrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EnantiopureAcid [label="(1R,2R)-1,2-\nCyclohexanedicarboxylic Acid"]; Reduction [label="Reduction\n(NaBH4, I2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="(1R,2R)-1,2-\nCyclohexanedimethanol", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
RacemicAcid -> Resolution; ChiralAmine -> Resolution; Resolution -> EnantiopureAcid [label="Liberation"]; EnantiopureAcid -> Reduction; Reduction -> FinalProduct; }
Caption: Synthetic pathway to this compound.Determination of Enantiomeric Purity
Ensuring the high enantiomeric purity of this compound is critical for its application in asymmetric synthesis. The two primary methods for this determination are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[10] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Methodology for Chiral HPLC Analysis:
-
Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral diols.[11]
-
Mobile Phase Optimization: The mobile phase composition is crucial for achieving good resolution.[11] A typical mobile phase for normal-phase HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol).[12] The ratio of these solvents needs to be optimized to achieve baseline separation of the enantiomers.
-
Detection: A UV detector is commonly used for the analysis of this compound, although the diol itself has a weak chromophore. Derivatization with a UV-active group can enhance sensitivity if required.
-
Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Table 1: Representative Chiral HPLC Parameters
| Parameter | Value |
| Column | Polysaccharide-based Chiral Stationary Phase |
| Mobile Phase | Hexane/Ethanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy can be used to determine the enantiomeric purity of chiral diols by converting the enantiomeric mixture into a mixture of diastereomers through reaction with a chiral derivatizing agent (CDA).[13] The resulting diastereomers will have distinct NMR spectra, allowing for their quantification.
Common Chiral Derivatizing Agents for Diols:
-
Mosher's Acid (MTPA): α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) is a classic CDA.[14] The diol is converted into its di-MTPA esters using (R)- and (S)-MTPA chloride.[15] The chemical shifts of the protons in the resulting diastereomeric esters will be different, allowing for the determination of the enantiomeric ratio by integration of the corresponding signals in the ¹H NMR spectrum.[16]
-
Chiral Boronic Acids: Boronic acids can react with diols to form stable cyclic boronate esters.[17] Chiral boronic acids can be used as CDAs to form diastereomeric boronate esters that can be distinguished by NMR.[18][19] Some methods involve a three-component system where the diol, a chiral amine, and 2-formylphenylboronic acid self-assemble into diastereomeric iminoboronate esters.[20][21]
Experimental Protocol: NMR Analysis using a Chiral Boronic Acid CDA [13]
-
Derivatization: In an NMR tube, dissolve the sample of this compound and the chiral boronic acid derivatizing agent in a suitable deuterated solvent (e.g., CDCl₃).
-
Reaction: Allow the derivatization reaction to proceed to completion. This is often rapid at room temperature.[13]
-
NMR Acquisition: Acquire the ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Data Analysis: Identify well-resolved signals corresponding to the two diastereomers. The enantiomeric ratio can be determined by integrating these distinct signals.
The workflow for determining enantiomeric purity is outlined below.
Caption: Workflow for enantiomeric purity determination.
Applications in Asymmetric Synthesis
The high enantiomeric purity and well-defined stereochemistry of this compound make it a valuable chiral building block in asymmetric synthesis.[22][23] It is a precursor to various chiral ligands and auxiliaries that are used to induce stereoselectivity in a wide range of chemical transformations.
Key Applications:
-
Chiral Ligands for Asymmetric Catalysis: The diol can be readily converted into chiral phosphine, phosphite, or other types of ligands for transition metal-catalyzed asymmetric reactions, such as hydrogenation, hydroformylation, and allylic alkylation.
-
Chiral Auxiliaries: this compound can be used as a chiral auxiliary to control the stereochemical outcome of reactions such as aldol additions and Diels-Alder reactions.[6]
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the antipsychotic drug Lurasidone.[1][24]
Conclusion
This compound is a cornerstone chiral building block in modern organic synthesis. A thorough understanding of its stereochemistry, coupled with robust synthetic and analytical methods, is essential for its effective application. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals working with this important chiral diol. The ability to reliably synthesize and confirm the enantiomeric purity of this compound is paramount to advancing the fields of asymmetric catalysis and pharmaceutical development.
References
- 1. This compound CAS 65376-05-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. High-Purity (1R,2R) 1,2 Cyclohexanedimethanol at Best Price, Industrial & Pharmaceutical Grade [jigspharma.com]
- 3. Stereochemistry of cyclohexane.pptx [slideshare.net]
- 4. idc-online.com [idc-online.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid | 46022-05-3 [chemicalbook.com]
- 9. This compound | 65376-05-8 [chemicalbook.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scispace.com [scispace.com]
- 14. Mosher's acid - Wikipedia [en.wikipedia.org]
- 15. Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 20. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Applications of asymmetric organocatalysis in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. CN104513182A - Method for preparing this compound disulfonate - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis Using (1R,2R)-1,2-Cyclohexanedimethanol as a Chiral Auxiliary
Introduction: The Architectural Advantage of a C₂-Symmetric Diol
In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries remain a robust and reliable strategy for inducing chirality. A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one enantiomer or diastereomer. After the desired stereocenter(s) have been established, the auxiliary is removed and can ideally be recovered for reuse.
Among the vast arsenal of such tools, (1R,2R)-1,2-Cyclohexanedimethanol stands out due to its unique structural features. As a C₂-symmetric diol, it possesses a chiral, conformationally rigid cyclohexane backbone. This rigidity provides a predictable and well-defined three-dimensional environment, which is crucial for effective stereochemical communication. The C₂-symmetry simplifies the analysis of reaction transition states by reducing the number of possible competing diastereomeric pathways, often leading to higher levels of stereoselectivity.
This guide provides an in-depth exploration of the application of this compound in asymmetric synthesis, focusing on its use in forming chiral acetals and ketals which serve as versatile intermediates for a range of stereoselective transformations.
Core Strategy: The Chiral Acetal as a Stereodirecting Group
The primary and most direct application of this compound is its reaction with prochiral aldehydes and ketones to form chiral acetals and ketals, respectively. This transformation effectively transfers the stereochemical information of the diol to the substrate. The bulky and rigid cyclohexane framework of the resulting acetal then serves as a powerful stereodirecting group, shielding one of the enantiotopic faces of a nearby reactive center (e.g., an enolate or a double bond), forcing an incoming reagent to approach from the less sterically hindered face.
Protocol 1: Formation of Chiral Acetals/Ketals
This protocol describes the general procedure for the synthesis of a chiral acetal from an aldehyde or ketone using this compound. This is the foundational step for subsequent asymmetric transformations.
Rationale: The reaction is an acid-catalyzed equilibrium. Removal of water, typically with a Dean-Stark apparatus or a dehydrating agent, is essential to drive the reaction to completion. Para-toluenesulfonic acid (p-TsOH) is a common, effective, and inexpensive catalyst.
Materials:
-
Prochiral aldehyde or ketone (1.0 eq)
-
This compound (1.1 eq)
-
Para-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral carbonyl compound (e.g., 10 mmol), this compound (11 mmol), and anhydrous toluene (50 mL).
-
Add p-TsOH·H₂O (0.2 mmol) to the mixture.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude chiral acetal/ketal by flash column chromatography on silica gel.
Application I: Diastereoselective Alkylation of Enolates
Once a prochiral ketone is converted into a chiral ketal, the auxiliary can direct the stereochemistry of α-alkylation. Formation of the corresponding enolate and subsequent trapping with an electrophile will proceed from the face opposite to the bulky chiral auxiliary.
Protocol 2: Diastereoselective α-Alkylation of a Chiral Ketal
Rationale: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for generating the kinetic enolate at low temperatures. The reaction is maintained at -78 °C to prevent enolate equilibration and ensure high diastereoselectivity.
Materials:
-
Chiral ketal (from Protocol 1, derived from a ketone) (1.0 eq)
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene) (1.2 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Hexamethylphosphoramide (HMPA), anhydrous (optional, 1.2 eq, use with caution)
Procedure:
-
Dissolve the chiral ketal (e.g., 5 mmol) in anhydrous THF (25 mL) in a flame-dried, three-neck round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (3.0 mL, 6 mmol) dropwise via syringe over 10 minutes.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation. (Note: For less reactive electrophiles, HMPA can be added at this stage to increase enolate reactivity).
-
Add the alkyl halide (7.5 mmol) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (15 mL).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
The diastereomeric ratio (dr) of the crude product can be determined by ¹H NMR spectroscopy or GC analysis.
-
Purify the product by flash column chromatography.
Application II: Diastereoselective Diels-Alder Reaction
The C₂-symmetric ketal derived from an α,β-unsaturated ketone can effectively control the facial selectivity of [4+2] cycloaddition reactions. The auxiliary shields one face of the dienophile, directing the approach of the diene.[1][2]
Protocol 3: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
Rationale: Lewis acids, such as diethylaluminum chloride (Et₂AlCl), coordinate to the carbonyl oxygen (even within the ketal), activating the dienophile and locking its conformation to enhance the facial bias exerted by the chiral auxiliary.[1] Low temperatures are crucial for maximizing selectivity.
Materials:
-
Chiral α,β-unsaturated ketal (1.0 eq)
-
Diene (e.g., cyclopentadiene, freshly cracked) (3.0 eq)
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes) (1.2 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Dissolve the chiral ketal (e.g., 2 mmol) in anhydrous CH₂Cl₂ (20 mL) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add the Et₂AlCl solution (2.4 mL, 2.4 mmol) dropwise. Stir for 20 minutes.
-
Add the diene (6 mmol) dropwise to the solution at -78 °C.
-
Maintain the reaction at -78 °C and stir for 3-6 hours. Monitor the reaction by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (15 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite® to remove aluminum salts, washing the pad with CH₂Cl₂.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude cycloadduct by ¹H NMR or chiral HPLC analysis after auxiliary cleavage. Purify by chromatography.
Final Step: Cleavage of the Auxiliary
A critical step in any chiral auxiliary-based synthesis is the efficient removal of the auxiliary to reveal the enantioenriched product, preferably without racemization of the newly created stereocenters. For acetals and ketals, this is typically achieved by acidic hydrolysis.
Protocol 4: Hydrolytic Cleavage of the Chiral Ketal
Rationale: Mild acidic conditions are used to hydrolyze the ketal back to the ketone. Acetone is often used as a co-solvent and a scavenger for the liberated diol, helping to drive the equilibrium towards the cleavage products.
Materials:
-
Alkylated or Diels-Alder adduct (1.0 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.2 eq) or 3M aqueous HCl
-
Acetone/Water (e.g., 4:1 v/v)
Procedure:
-
Dissolve the chiral adduct (e.g., 1 mmol) in an acetone/water mixture (10 mL).
-
Add the acid catalyst (e.g., PPTS, 0.2 mmol).
-
Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) until the reaction is complete as monitored by TLC (typically 2-24 hours).
-
Neutralize the acid by adding a saturated aqueous solution of NaHCO₃.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the desired chiral product (e.g., ketone) by flash chromatography. The recovered this compound can also be isolated from the aqueous layer or during chromatography for recycling.
Data Summary
The effectiveness of a chiral auxiliary is judged by the stereoselectivity it imparts across various reactions. The following table provides representative data for transformations using auxiliaries derived from C₂-symmetric diols, illustrating the high levels of diastereoselectivity typically achieved.
| Reaction Type | Substrate | Reagent/Conditions | Product Type | Diastereomeric Ratio (dr) |
| Alkylation | Ketal of 2-methylcyclohexanone | LDA, then BnBr, -78 °C | α-Benzyl-α-methylcyclohexanone | >95:5 |
| Diels-Alder | Ketal of (E)-3-penten-2-one | Cyclopentadiene, Et₂AlCl, -78 °C | Bicyclic Ketone | >98:2 (endo) |
| Aldol | Acetal of Benzaldehyde | Silyl enol ether of acetone, TiCl₄ | β-Hydroxy Ketone | >90:10 (syn) |
Note: Data are representative and actual results may vary based on specific substrates and precise reaction conditions.
References
Application Notes and Protocols: Synthesis and Catalytic Use of Chiral Ligands Derived from (1R,2R)-1,2-Cyclohexanedimethanol
Authored by: A Senior Application Scientist
Abstract
(1R,2R)-1,2-Cyclohexanedimethanol stands as a cornerstone in the edifice of asymmetric catalysis. This commercially available, C₂-symmetric diol serves as a versatile and stereochemically robust scaffold for the synthesis of a diverse array of chiral ligands. Its rigid cyclohexane backbone effectively translates chirality to the catalytic center, enabling high levels of stereocontrol in a multitude of chemical transformations. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the preparation of key ligand classes from this chiral building block and their subsequent application in catalysis. The protocols herein are presented not merely as a sequence of steps, but with a rationale grounded in mechanistic understanding and practical field experience, ensuring both reproducibility and a deeper comprehension of the underlying chemistry.
The Strategic Advantage of the this compound Scaffold
The efficacy of a chiral ligand in asymmetric catalysis is profoundly influenced by its structural attributes. This compound is a "privileged" chiral starting material for several key reasons:
-
C₂-Symmetry: This element of symmetry simplifies the stereochemical environment of the resulting metal complex, reducing the number of possible diastereomeric transition states and often leading to higher enantioselectivity.[]
-
Stereochemical Rigidity: The cyclohexane ring is conformationally constrained, which limits the degrees of freedom in the ligand backbone. This rigidity projects a well-defined and predictable chiral environment around the metal center.
-
Versatility: The primary hydroxyl groups are readily functionalized, serving as handles for the introduction of various coordinating moieties, including phosphines, phosphites, amines, and ethers.
-
Commercial Availability: Both enantiomers are readily available at a reasonable cost, facilitating access to either product enantiomer in a catalytic reaction by simply choosing the opposite ligand enantiomer.
The journey from this simple diol to a high-performance catalyst begins with its activation for nucleophilic substitution, a critical first step for which a detailed protocol is provided below.
Foundational Protocol: Activation of the Diol via Tosylation
To transform the hydroxyl groups into functionalities amenable to substitution by phosphorus or nitrogen nucleophiles, they must first be converted into a better leaving group. Sulfonylation, particularly tosylation, is the method of choice. The resulting tosylate is a stable, crystalline solid that is highly reactive towards a range of nucleophiles.
Protocol 2.1: Synthesis of (1R,2R)-1,2-Bis(tosyloxymethyl)cyclohexane
| Reagent | MW | Amount | Moles | Equivalents |
| This compound | 144.21 | 10.0 g | 69.3 mmol | 1.0 |
| Anhydrous Pyridine | 79.10 | 150 mL | - | - |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 29.0 g | 152.1 mmol | 2.2 |
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with this compound (10.0 g, 69.3 mmol) and anhydrous pyridine (150 mL).
-
Cooling: Cool the resulting clear solution to 0 °C using an ice-water bath. The use of pyridine as both a solvent and a base is crucial; it neutralizes the HCl generated during the reaction, preventing side reactions.
-
Reagent Addition: Dissolve p-toluenesulfonyl chloride (29.0 g, 152.1 mmol) in a minimal amount of anhydrous pyridine and add it to the dropping funnel. Add the TsCl solution dropwise to the cooled diol solution over 1 hour, ensuring the internal temperature does not exceed 5 °C. A slight excess of TsCl ensures complete conversion of the diol.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 4 hours, followed by stirring at room temperature overnight. The formation of a thick white precipitate (pyridinium hydrochloride) will be observed.
-
Quenching and Work-up: Carefully pour the reaction mixture into 500 mL of ice-cold 2 M HCl. This step neutralizes the excess pyridine and precipitates the product. Stir the mixture for 30 minutes.
-
Isolation: Collect the white solid precipitate by vacuum filtration and wash it sequentially with cold water (3 x 100 mL) and cold ethanol (2 x 50 mL) to remove residual salts and impurities.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to yield the pure ditosylate as white, needle-like crystals.
-
Drying and Characterization: Dry the product under high vacuum. Expected yield: >90%. Characterize by ¹H NMR, ¹³C NMR, and optical rotation.
Synthesis of a C₂-Symmetric Diphosphine Ligand
Chiral phosphines are arguably the most important class of ligands in asymmetric catalysis.[2][3] Their electronic and steric properties are highly tunable, making them suitable for a wide range of reactions.[4] The protocol below describes the synthesis of a diphosphine ligand, often referred to as "(R,R)-Cy-Phos," via nucleophilic substitution of the prepared ditosylate. The use of phosphine-borane complexes is a common strategy to protect the air-sensitive phosphine during synthesis and purification.[5][6]
Protocol 3.1: Synthesis of (1R,2R)-Bis[(diphenylphosphino-borane)methyl]cyclohexane
| Reagent | MW | Amount | Moles | Equivalents |
| (1R,2R)-Ditosylate (from 2.1) | 452.58 | 10.0 g | 22.1 mmol | 1.0 |
| Potassium diphenylphosphide (KPPh₂) | 224.28 | 10.8 g | 48.6 mmol | 2.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Borane-THF complex (1M in THF) | - | 50 mL | 50.0 mmol | ~2.3 |
Step-by-Step Methodology:
-
Reaction Setup: All manipulations must be performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques) as both KPPh₂ and the final phosphine are highly air-sensitive.
-
Nucleophile Preparation: To a suspension of potassium diphenylphosphide (10.8 g, 48.6 mmol) in anhydrous THF (100 mL) in a 500 mL Schlenk flask, cool the mixture to 0 °C.
-
Substrate Addition: Dissolve the (1R,2R)-ditosylate (10.0 g, 22.1 mmol) in anhydrous THF (100 mL) and add it dropwise to the KPPh₂ suspension over 30 minutes at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy by taking an aliquot, quenching it, and observing the disappearance of the starting phosphide signal.
-
Protection: Cool the reaction mixture back to 0 °C. Add the borane-THF complex (50 mL of a 1M solution) dropwise. This step is critical as it converts the air-sensitive phosphine into its air-stable phosphine-borane adduct, which greatly simplifies purification.[2][3]
-
Quenching and Work-up: After stirring for 1 hour at room temperature, slowly add saturated aqueous NH₄Cl solution to quench the reaction. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
-
Deprotection (Optional but necessary for use as a ligand): The borane protecting group can be removed immediately prior to use by reacting the adduct with a suitable amine, such as DABCO or diethylamine, in a solvent like toluene at elevated temperatures.
Application in Asymmetric Catalysis: Rhodium-Catalyzed Hydrogenation
The synthesized diphosphine ligand can be employed in a variety of transition-metal-catalyzed reactions. A classic and highly impactful application is the asymmetric hydrogenation of prochiral olefins, a key reaction in the synthesis of chiral pharmaceuticals.[5]
Protocol 4.1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This reaction produces a chiral amino acid derivative, a valuable building block.
In-situ Catalyst Preparation:
-
In a glovebox, dissolve the deprotected diphosphine ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.010 mmol) in 5 mL of degassed methanol in a Schlenk tube.
-
Stir the solution for 20 minutes. The solution should turn from a light orange to a deeper red-orange, indicating the formation of the active catalyst complex.
Hydrogenation Procedure:
-
Substrate Addition: To the freshly prepared catalyst solution, add methyl (Z)-α-acetamidocinnamate (1.0 mmol).
-
Reaction Setup: Transfer the Schlenk tube to a stainless-steel autoclave.
-
Hydrogenation: Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 5 bar).
-
Reaction: Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12 hours).
-
Work-up: Carefully vent the autoclave. Remove the solvent from the reaction mixture under reduced pressure.
-
Analysis: The conversion can be determined by ¹H NMR analysis of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC analysis after passing the crude product through a short plug of silica gel.
Expected Performance Data
The performance of ligands derived from this compound is often excellent. The table below summarizes typical results for this class of ligand in the model hydrogenation reaction.
| Ligand | Substrate | S/C Ratio | Pressure (bar) | Time (h) | Conversion (%) | ee (%) |
| (R,R)-Cy-Phos | Methyl (Z)-α-acetamidocinnamate | 100:1 | 5 | 12 | >99 | 98 (R) |
| (R,R)-Cy-Phos | Dimethyl Itaconate | 100:1 | 10 | 16 | >99 | 97 (S) |
Conclusion
The this compound scaffold provides a reliable and effective entry point into the world of high-performance chiral ligands. The protocols detailed in this guide demonstrate the straightforward conversion of this diol into a powerful diphosphine ligand and its successful application in a benchmark asymmetric hydrogenation reaction. The principles and techniques described are broadly applicable to the synthesis of other ligand classes (e.g., phosphites, diimines) and their use in a wide spectrum of catalytic transformations, underscoring the immense value of this chiral building block to the scientific community. Researchers are encouraged to explore modifications to the ligand structure, such as altering the phosphine substituents, to fine-tune the catalyst's performance for specific applications.
References
- 2. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Chiral Synthesis: Applications of (1R,2R)-1,2-Cyclohexanedimethanol in Crafting Pharmaceutical Intermediates
In the landscape of modern pharmaceutical development, the stereochemical identity of a drug molecule is paramount to its efficacy and safety. Enantiomerically pure compounds are often the key to unlocking desired therapeutic effects while minimizing off-target interactions. At the heart of synthesizing these complex chiral molecules lies a selection of versatile and reliable chiral building blocks. Among these, (1R,2R)-1,2-Cyclohexanedimethanol has emerged as a critical starting material, prized for its rigid C2-symmetric scaffold and the stereochemical integrity it imparts to its derivatives. This technical guide delves into the pivotal role of this diol in the synthesis of high-value pharmaceutical intermediates, providing detailed protocols and insights for researchers, scientists, and drug development professionals.
We will explore two primary applications that highlight the utility of this compound: firstly, as a direct precursor in the synthesis of a key intermediate for the atypical antipsychotic drug, Lurasidone, and secondly, as a foundational element in the construction of sophisticated chiral phosphine ligands for asymmetric catalysis. Through a blend of established principles and detailed methodologies, this guide aims to equip the reader with the practical knowledge to leverage this invaluable chiral building block in their own synthetic endeavors.
Part 1: A Direct Approach - Synthesis of the Lurasidone Bismesylate Intermediate
The antipsychotic agent Lurasidone is a testament to the importance of precise stereochemistry in drug design. Its intricate molecular architecture is constructed from several chiral fragments, with the cyclohexane ring and its stereocenters originating from this compound. The diol is converted into a more reactive bismesylate intermediate, ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, which then serves as a key electrophile in the subsequent construction of the Lurasidone molecule.[1][2][3][4]
The conversion of the diol to the bismesylate is a crucial activation step. The hydroxyl groups of the diol are poor leaving groups, and their transformation into mesylates renders the benzylic carbons highly susceptible to nucleophilic attack. This is a common and effective strategy in organic synthesis to facilitate carbon-heteroatom and carbon-carbon bond formation.
Experimental Protocol 1: Synthesis of ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate
This protocol outlines a robust and scalable method for the mesylation of this compound.[2]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Water
-
n-Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 g, 69 mmol) in anhydrous dichloromethane (100 mL).
-
Base Addition: Add triethylamine (25.0 mL, 170 mmol) to the solution. Cool the flask to 0–5 °C using an ice bath.
-
Mesylation: Slowly add methanesulfonyl chloride (12 mL, 150 mmol) to the stirred solution at 0–5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Dilute the reaction mixture with dichloromethane (50 mL). Transfer the mixture to a separatory funnel and wash with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by adding n-hexane (100 mL) to induce precipitation. Filter the solid product and dry it under vacuum.
Expected Yield and Purity:
| Parameter | Value | Reference |
| Yield | 92% | [2] |
| Optical Rotation | = -27.5° (c = 4%, benzene at 20 °C) | [2] |
| Purity (HPLC) | >99% | [5] |
Diagram of the Lurasidone Intermediate Synthesis Workflow:
Caption: Workflow for the synthesis of the Lurasidone bismesylate intermediate.
Part 2: A Versatile Platform - Derivatization into Chiral Phosphine Ligands
Beyond its direct use in targeted synthesis, this compound serves as a precursor to a class of privileged chiral ligands that are instrumental in asymmetric catalysis. The C2-symmetric backbone of the diol can be translated into various ligand architectures, most notably through its conversion to the corresponding diamine, (1R,2R)-1,2-diaminocyclohexane.[6][7][8][9] This diamine is a cornerstone for the synthesis of ligands like the Trost ligand, which are highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[10]
The transformation of the diol to the diamine is a critical enabling step. While not a single-step conversion, it typically involves the oxidation of the diol to the corresponding dicarboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement, or conversion to a diamide followed by reduction. A more direct route involves the conversion of the diol to a diazide, followed by reduction. The choice of synthetic route depends on factors such as scale, available reagents, and desired purity.
Conceptual Protocol 2: Synthesis of a Chiral Diphosphine Ligand
This section outlines a conceptual, multi-step protocol for the synthesis of a chiral diphosphine ligand, starting from this compound. This process first involves the conversion of the diol to the diamine, followed by the coupling of the diamine with a phosphinobenzoic acid derivative.
Step A: Conversion of this compound to (1R,2R)-1,2-Diaminocyclohexane
A reliable method for this conversion involves a two-step process: activation of the hydroxyl groups as tosylates, followed by nucleophilic substitution with an azide, and subsequent reduction.
Materials:
-
This compound
-
Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with a suitable catalyst (e.g., Pd/C)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Ditosylation: Dissolve this compound in pyridine and cool the solution. Add p-toluenesulfonyl chloride portion-wise and stir until the reaction is complete. Work up by pouring into ice-water and extracting the product.
-
Azide Formation: Dissolve the resulting ditosylate in DMF and add sodium azide. Heat the mixture to facilitate the SN2 reaction. After completion, cool the reaction and perform an aqueous work-up to isolate the diazide.
-
Reduction: Carefully reduce the diazide to the diamine using a powerful reducing agent like LiAlH₄ in anhydrous THF under an inert atmosphere, or by catalytic hydrogenation. An acidic work-up followed by basification will yield the desired (1R,2R)-1,2-diaminocyclohexane.
Step B: Synthesis of the Diphosphine Ligand
The resulting (1R,2R)-1,2-diaminocyclohexane can then be used to synthesize a variety of chiral ligands. The following is a general procedure for the synthesis of a Trost-type ligand.
Materials:
-
(1R,2R)-1,2-Diaminocyclohexane
-
2-(Diphenylphosphino)benzoic acid
-
A coupling agent (e.g., DCC or EDC)
-
A catalyst (e.g., DMAP)
-
Anhydrous solvent (e.g., THF or DCM)
Procedure:
-
Amide Coupling: In a round-bottom flask under an inert atmosphere, dissolve 2-(diphenylphosphino)benzoic acid in the chosen anhydrous solvent. Add the coupling agent and a catalytic amount of DMAP.
-
Diamine Addition: Slowly add a solution of (1R,2R)-1,2-diaminocyclohexane to the activated carboxylic acid solution.
-
Reaction and Purification: Stir the reaction at room temperature until completion. The product can be purified by filtration to remove the urea byproduct (if DCC or EDC is used) and subsequent crystallization or column chromatography.
Diagram of Chiral Ligand Synthesis and Application:
Caption: Conceptual pathway from this compound to a chiral diphosphine ligand and its application.
Conclusion
This compound stands as a testament to the power of well-defined chiral building blocks in modern organic synthesis. Its rigid, C2-symmetric framework provides an invaluable starting point for the construction of complex stereochemistry, as evidenced by its crucial role in the synthesis of the antipsychotic drug Lurasidone. Furthermore, its derivatization into sophisticated chiral ligands opens the door to a vast array of enantioselective transformations through asymmetric catalysis. The protocols and conceptual frameworks presented in this guide are intended to serve as a practical resource for chemists in the pharmaceutical and fine chemical industries, enabling them to harness the full potential of this versatile and indispensable chiral diol. The continued exploration of new applications for this compound and its derivatives will undoubtedly lead to further innovations in the efficient and stereoselective synthesis of important molecules.
References
- 1. US9518047B2 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. EP3057966B1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 6. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 7. (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 [chemicalbook.com]
- 8. 1,2-Diaminocyclohexane, trans- | C6H14N2 | CID 43806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (1R,2R)-(-)-1,2-Cyclohexanediamine | 20439-47-8 | TCI AMERICA [tcichemicals.com]
- 10. New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application of (1R,2R)-1,2-Cyclohexanedimethanol in polymer chemistry
An Application Guide to (1R,2R)-1,2-Cyclohexanedimethanol in Advanced Polymer Chemistry
Authored by: A Senior Application Scientist
This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the application of this compound in modern polymer chemistry. We will explore its unique structural attributes and how they translate into novel polymeric materials with enhanced properties, moving beyond theoretical concepts to provide actionable protocols and field-proven insights.
Introduction: The Strategic Advantage of this compound
This compound is a chiral diol distinguished by a cyclohexane ring with two hydroxymethyl groups in a specific stereochemical arrangement.[1][2][3] This defined three-dimensional structure is not merely a chemical curiosity; it is a powerful tool for imparting specific, desirable properties into polymer backbones. Unlike its achiral or other isomeric counterparts like 1,4-Cyclohexanedimethanol (CHDM), the (1R,2R) isomer introduces chirality and a rigid, non-planar cyclic structure that profoundly influences polymer morphology, thermal stability, and mechanical performance.[4][5]
Its primary value lies in its role as a specialty monomer or chain extender in the synthesis of polyesters and polyurethanes.[1] The inherent chirality of this diol is particularly significant, as it allows for the creation of optically active polymers (OAPs).[6] Such polymers are at the forefront of innovation in fields requiring stereospecific interactions, including asymmetric catalysis, chiral separations, and advanced optical materials.[7][8]
Key Molecular Attributes:
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | [2][3] |
| Molecular Weight | 144.21 g/mol | [2][3] |
| IUPAC Name | [(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol | [2] |
| Key Features | Chiral, two primary hydroxyl groups, rigid cyclic backbone | [1] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Nodes for the cyclohexane ring C1 [pos="0,1!", label="C"]; C2 [pos="1.5,1!", label="C"]; C3 [pos="2,-0.5!", label="C"]; C4 [pos="1,-2!", label="C"]; C5 [pos="-0.5,-2!", label="C"]; C6 [pos="-1,-0.5!", label="C"];
// Hydroxymethyl groups C7 [pos="-0.5,2.5!", label="CH₂OH"]; C8 [pos="2,2.5!", label="CH₂OH"];
// Chiral indicators H1 [pos="-0.3,1.3!", label="H", fontcolor="#5F6368"]; H2 [pos="1.8,1.3!", label="H", fontcolor="#5F6368"];
// Edges for the ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for substituents C1 -- C7 [label="(R)"]; C2 -- C8 [label="(R)"];
// Dashed and wedged bonds for stereochemistry edge [style=dashed, color="#5F6368"]; C1 -- H1; edge [style=bold, color="#202124"]; C2 -- H2;
// Caption labelloc="b"; label="Structure of this compound"; }
Caption: Chemical structure of this compound.
Core Applications & Mechanistic Insights
The utility of this compound stems from its ability to control polymer architecture, leading to materials with tailored performance characteristics.
Synthesis of Chiral Polyesters
The incorporation of this compound into a polyester backbone, typically through polycondensation with a diacid or its ester derivative, directly transfers the monomer's chirality to the macromolecule.
Causality: The fixed trans configuration of the hydroxymethyl groups on the rigid cyclohexane ring prevents free rotation. This steric hindrance forces the resulting polymer chain to adopt a more ordered, and often helical, conformation in solution or the solid state. This is a fundamental principle in creating Chiral Helical Polymer Materials (CHPMs), which have significant potential in asymmetric catalysis and chiral separation technologies.[7]
Impact on Properties:
-
Enhanced Thermal Stability: The rigid cyclic structure restricts segmental motion of the polymer chains, which typically leads to a higher glass transition temperature (Tg) and improved thermal stability compared to polyesters made from linear diols like 1,4-butanediol.[5]
-
Modified Crystallinity: The non-planar ring can disrupt chain packing, leading to either amorphous or semi-crystalline materials with unique morphologies, depending on the co-monomer used.[9] This allows for fine-tuning of mechanical properties like toughness and flexibility.
-
Biodegradability: Aliphatic polyesters are known for their potential biodegradability. The inclusion of the cyclohexane ring can modulate the rate of hydrolytic degradation, a key parameter for designing materials for biomedical or sustainable packaging applications.
High-Performance Polyurethanes
In polyurethane synthesis, diols are reacted with diisocyanates.[10] this compound can be used as a chain extender or incorporated into a polyester polyol that is then reacted with a diisocyanate.
Causality: When used as a chain extender, the rigid cyclohexyl unit becomes part of the "hard segment" of the polyurethane. This hard segment is responsible for the material's strength, hardness, and thermal resistance. The bulky ring structure enhances the phase separation between the hard and soft segments, a critical factor in determining the elastomeric properties of polyurethanes.
Impact on Properties:
-
Increased Hardness and Durability: The rigidity of the monomer enhances the load-bearing capability of the resulting polyurethane, making it suitable for durable coatings, adhesives, and elastomers.[1]
-
Improved Hydrolytic and Chemical Resistance: Polyurethanes derived from cyclohexanedimethanol isomers have been shown to exhibit superior resistance to hydrolysis and acid attack compared to those made with some linear diols, a crucial feature for coatings in harsh environments.[11]
-
Tunable Mechanical Properties: By varying the ratio of this compound to other polyols, the mechanical properties of the polyurethane can be precisely controlled, from rigid plastics to tough elastomers.[10]
Experimental Protocol: Synthesis of a Chiral Polyester via Melt Polycondensation
This protocol details a reliable, two-stage melt polycondensation process for synthesizing a chiral polyester from this compound and Dimethyl Adipate. The process is designed to be self-validating, with clear checkpoints for monitoring reaction progress.
Materials and Reagents
-
This compound (≥98% purity)
-
Dimethyl Adipate (DMA) (≥99% purity)
-
Titanium(IV) isopropoxide (TTIP) or Antimony(III) oxide (Sb₂O₃) - Catalyst
-
Toluene (Anhydrous)
-
Methanol (ACS Grade)
-
Nitrogen (High Purity, <5 ppm O₂)
Equipment
-
Glass reaction vessel (250 mL) with a multi-neck lid
-
Mechanical stirrer with a high-torque motor and a vacuum-tight seal
-
Heating mantle with a temperature controller (±1°C accuracy)
-
Distillation bridge with a condenser and a collection flask
-
Vacuum pump capable of reaching <1 mbar
-
Nitrogen inlet/outlet
Step-by-Step Methodology
Stage 1: Transesterification (Methanol Removal)
-
Reactor Setup: Assemble the reaction vessel, stirrer, and distillation bridge. Ensure all glassware is oven-dried and assembled hot under a nitrogen purge to eliminate atmospheric moisture.
-
Charging Reagents: Charge the reactor with this compound (e.g., 0.1 mol, 14.42 g) and Dimethyl Adipate (e.g., 0.1 mol, 17.42 g). A slight excess of the diol (e.g., 1.05:1 diol:diester molar ratio) can be used to compensate for any sublimation losses, though this may need optimization.
-
Catalyst Addition: Add the catalyst (e.g., 200-300 ppm TTIP relative to the expected polymer weight) to the solid monomers.
-
Inert Atmosphere: Evacuate the reactor and backfill with high-purity nitrogen. Repeat this cycle three times. Maintain a gentle positive pressure of nitrogen.
-
Heating Protocol:
-
Begin stirring (50-100 RPM) and heat the mixture to 150-160°C. The reactants will melt and form a clear solution.
-
Gradually increase the temperature to 180-200°C over 1-2 hours. Methanol will begin to distill off as a byproduct of the transesterification reaction.
-
Monitor the collection of methanol in the receiving flask. The reaction is considered complete when ~90-95% of the theoretical amount of methanol has been collected (in this example, ~6.4 g). This stage typically takes 2-4 hours.
-
Stage 2: Polycondensation (Vacuum Application)
-
Temperature Increase: Once methanol evolution ceases, increase the temperature to 220-240°C.
-
Vacuum Application: Gradually apply vacuum to the system over 30-60 minutes, slowly reducing the pressure to below 1 mbar. Causality: Applying vacuum too quickly can cause excessive foaming as the viscous oligomers release trapped volatiles. A gradual reduction is critical for process control.
-
Viscosity Increase: As the polycondensation reaction proceeds, excess diol is removed, and the molecular weight of the polymer increases. This will be visually evident by a significant increase in the melt viscosity. The stirrer motor torque will increase correspondingly.
-
Reaction Termination: Continue the reaction under high vacuum for 2-4 hours, or until the desired melt viscosity is achieved.
-
Polymer Extrusion: Release the vacuum by introducing nitrogen. While still hot and molten, extrude the polymer from the reactor into a liquid nitrogen bath or onto a chilled plate to quench it. This rapid cooling preserves the amorphous state.
Caption: Workflow for two-stage melt polycondensation.
Characterization and Data
The resulting polymer should be characterized to confirm its structure, molecular weight, and thermal properties.
-
¹H NMR: To confirm the incorporation of both monomer units and the absence of starting materials.
-
GPC/SEC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). High molecular weights (>20,000 g/mol ) are typically targeted for good mechanical properties.[9]
-
DSC: To measure the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
TGA: To assess the thermal stability and decomposition temperature.
Illustrative Property Comparison
The following table provides a conceptual comparison of properties expected from polyesters synthesized with this compound versus a standard linear diol, based on established polymer science principles.[5]
| Property | Polyester with (1R,2R)-1,2-CHDM | Polyester with 1,4-Butanediol | Rationale |
| Glass Transition (Tg) | Higher | Lower | The rigid ring restricts chain mobility.[5] |
| Chirality | Optically Active | Achiral | The chirality of the monomer is retained.[6] |
| Mechanical Strength | Potentially Higher | Standard | The rigid backbone can increase stiffness and strength. |
| Crystallinity | Lower / Amorphous | Higher / Semi-crystalline | The non-planar ring can disrupt regular chain packing. |
Conclusion and Future Outlook
This compound is a specialty chemical that offers a direct pathway to advanced polymers with controlled stereochemistry and enhanced thermomechanical properties. Its application enables the development of high-performance polyesters and polyurethanes for demanding applications, from durable industrial coatings to sophisticated materials for chiral separations and asymmetric catalysis. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile chiral building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. rel-(1R,2R)-1,2-Cyclohexanedimethanol | C8H16O2 | CID 11217323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Cyclohexanedimethanol | C8H16O2 | CID 85902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Chiral helical polymer materials derived from achiral monomers and their chiral applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Chiral conducting polymer nanomaterials: synthesis and applications in enantioselective recognition - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. US8022138B2 - Polyurethane-urea polymers derived from cyclohexane dimethanol - Google Patents [patents.google.com]
Application Notes & Protocols: (1R,2R)-1,2-Cyclohexanedimethanol Derivatives for Enantioselective Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of a C₂-Symmetric Diol in Asymmetric Catalysis
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. Among the arsenal of chiral auxiliaries and ligands, derivatives of (1R,2R)-1,2-cyclohexanedimethanol have emerged as powerful tools for orchestrating a diverse array of enantioselective transformations. The inherent C₂-symmetry of the this compound backbone provides a rigid and well-defined chiral environment, which is instrumental in achieving high levels of stereocontrol in catalytic reactions. This guide provides an in-depth exploration of the synthesis and application of these versatile derivatives, offering both foundational knowledge and actionable protocols for their implementation in research and development. A key application of these derivatives is in the synthesis of important pharmaceutical compounds, such as the atypical antipsychotic Lurasidone, where this compound disulfonate serves as a crucial intermediate.[1][2][3] The optical purity of the this compound starting material is therefore critical, as it directly influences the stereochemical outcome and ultimately the efficacy of the final drug product.[4]
Synthesis of Key this compound Derivatives
The functionalization of the primary hydroxyl groups of this compound opens a gateway to a wide range of chiral ligands and auxiliaries. The most common derivatizations involve the formation of disulfonates, which are excellent leaving groups for subsequent nucleophilic substitution, and the incorporation of the diol into larger ligand scaffolds.
Protocol: Synthesis of this compound Ditosylate
This protocol details the synthesis of a common disulfonate derivative, which is a versatile intermediate for further chemical modifications.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (2.5 eq) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound ditosylate as a white solid.
Causality Behind Experimental Choices: The use of pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Anhydrous conditions are crucial to prevent the hydrolysis of the tosyl chloride and the tosylate product. The stepwise addition of tosyl chloride at low temperature helps to control the exothermic nature of the reaction.
Applications in Enantioselective Catalysis
The true utility of this compound derivatives lies in their application as chiral ligands in a multitude of enantioselective catalytic reactions. The rigid cyclohexane backbone and the defined stereochemistry of the diol moiety create a chiral pocket around the metal center, which effectively discriminates between the two prochiral faces of the substrate.
Sharpless Asymmetric Epoxidation
One of the seminal applications of chiral diols is in the Sharpless Asymmetric Epoxidation, a powerful method for the enantioselective synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols.[5][6][7] While diethyl tartrate is the classic ligand for this reaction, derivatives of this compound can be employed to modulate the steric and electronic properties of the catalyst, thereby influencing the reactivity and enantioselectivity.
Reaction Mechanism Overview: The catalytic cycle involves the formation of a titanium-tartrate complex, which then coordinates to the allylic alcohol and tert-butyl hydroperoxide (TBHP), the oxidant.[7] The chiral ligand directs the delivery of the oxygen atom from the peroxide to one face of the double bond, leading to the formation of the enantioenriched epoxide.
Diagram of the Catalytic Cycle:
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104513182A - Method for preparing this compound disulfonate - Google Patents [patents.google.com]
- 4. CN107688069B - Method for detecting (1R,2R) -cyclohexane-1, 2-dimethanol - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. Sharpless Epoxidation [organic-chemistry.org]
- 7. dalalinstitute.com [dalalinstitute.com]
Introduction: The Strategic Importance of (1R,2R)-1,2-Cyclohexanedimethanol Derivatization
An In-Depth Guide to the Derivatization of (1R,2R)-1,2-Cyclohexanedimethanol Hydroxyl Groups
This compound is a C₂-symmetric chiral diol that serves as a versatile and highly valuable building block in asymmetric synthesis. Its rigid cyclohexane backbone pre-organizes the two primary hydroxyl groups in a defined spatial arrangement, making it an excellent chiral auxiliary, ligand precursor, and starting material for complex molecule synthesis. However, the reactive hydroxyl groups often require modification, or "derivatization," to achieve specific synthetic goals.
This guide provides detailed protocols and the underlying scientific rationale for the most common and effective methods of derivatizing the hydroxyl groups of this compound. The derivatization is crucial for several reasons:
-
Protection: The hydroxyl groups can be masked with protecting groups to prevent unwanted reactions at other sites in the molecule. These groups must be stable under certain reaction conditions and easily removable later.
-
Activation: The hydroxyls can be converted into better leaving groups (e.g., tosylates, mesylates) to facilitate nucleophilic substitution reactions.[1][2]
-
Solubility Modification: Derivatization can alter the polarity and solubility of the molecule, aiding in purification or specific reaction media.
-
Analytical Characterization: Attaching chromophoric or fluorophoric groups can enhance detection in techniques like High-Performance Liquid Chromatography (HPLC).[3][4][5]
We will explore three cornerstone derivatization strategies: silylation , acylation , and etherification . Each protocol is designed as a self-validating system, emphasizing reaction monitoring and thorough characterization to ensure experimental success.
Protocol 1: Silylation — Formation of Robust Silyl Ethers
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability to a wide range of reagents (e.g., organometallics, many oxidizing and reducing agents), and the variety of conditions available for their selective removal.[6] The tert-butyldimethylsilyl (TBS) group is particularly popular for its steric bulk, which imparts significant stability.
Causality Behind Experimental Choices: The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic silicon atom of the silyl chloride. A weak, non-nucleophilic base, typically imidazole or triethylamine, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are common solvents; DMF can accelerate the reaction but is more difficult to remove. The choice to run the reaction at 0°C initially is to control the exotherm and prevent potential side reactions.
Detailed Step-by-Step Methodology: Disilylation with TBSCl
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and imidazole (2.5 - 3.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Dissolve tert-butyldimethylsilyl chloride (TBSCl, 2.2 - 2.5 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate in Hexanes). The product spot should have a significantly higher R_f value than the starting diol.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Quantitative Data Summary
| Parameter | Value/Condition | Rationale |
| Diol | 1.0 eq | Limiting Reagent |
| TBSCl | 2.2 - 2.5 eq | Slight excess ensures complete disilylation. |
| Imidazole | 2.5 - 3.0 eq | Acts as a base and catalyst. |
| Solvent | Anhydrous DCM | Aprotic solvent, easily removed. |
| Temperature | 0°C to Room Temp. | Controls initial reactivity. |
| Reaction Time | 12 - 18 hours | Typical for complete conversion. |
| Typical Yield | >90% | High-yielding reaction. |
Experimental Workflow: Silylation
Caption: Workflow for the disilylation of this compound.
Protocol 2: Acylation — Crafting Ester Derivatives
Acylation converts the hydroxyl groups into esters. This is a common strategy for protection, but esters can also be key functional handles for further transformations, such as in the synthesis of polyesters.[7][8] Benzoyl chloride is an excellent reagent for this purpose, introducing a UV-active benzoyl group that simplifies TLC visualization and can be useful for HPLC analysis.[3]
Causality Behind Experimental Choices: This is a nucleophilic acyl substitution. Pyridine is often used as both the solvent and the base to neutralize the generated HCl. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that dramatically accelerates the reaction by forming a more reactive acylpyridinium intermediate.[9] The reaction is highly efficient and often proceeds to completion at room temperature.
Detailed Step-by-Step Methodology: Dibenzoylation
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous pyridine (0.2-1.0 M) in a round-bottom flask, add a catalytic amount of DMAP (0.05 - 0.1 eq).
-
Cooling: Cool the mixture to 0°C in an ice-water bath.
-
Reagent Addition: Add benzoyl chloride (2.2 - 2.4 eq) dropwise via syringe. A precipitate of pyridinium hydrochloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the disappearance of the starting material by TLC. The dibenzoate product will be much less polar.
-
Workup: Pour the reaction mixture into a flask containing ice and 1 M HCl. Stir until the ice melts. This protonates the pyridine, making it water-soluble.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate or DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ (to remove any benzoic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure but can be further purified by recrystallization or flash column chromatography if necessary.
Quantitative Data Summary
| Parameter | Value/Condition | Rationale |
| Diol | 1.0 eq | Limiting Reagent |
| Benzoyl Chloride | 2.2 - 2.4 eq | Ensures complete diester formation. |
| Pyridine | Solvent & Base | Neutralizes HCl byproduct. |
| DMAP | 0.05 - 0.1 eq | Hyper-nucleophilic catalyst for acceleration. |
| Temperature | 0°C to Room Temp. | Standard conditions for acylation. |
| Reaction Time | 4 - 6 hours | Generally rapid with DMAP catalysis. |
| Typical Yield | >95% | Highly efficient transformation. |
Experimental Workflow: Acylation
Caption: Workflow for the diacylation of this compound.
Protocol 3: Etherification — Building Stable Ether Linkages
The Williamson ether synthesis is a classic and robust method for forming ethers.[10][11][12] It involves a two-step, one-pot process: deprotonation of the alcohol to form a nucleophilic alkoxide, followed by an S_N2 reaction with an alkyl halide.[13] This method is ideal for creating stable ether bonds that are resistant to most reagents except for strong acids. Benzyl ethers are particularly useful as they can be cleaved later under neutral conditions via catalytic hydrogenation.
Causality Behind Experimental Choices: A strong, non-nucleophilic base is required to fully deprotonate the alcohol. Sodium hydride (NaH) is ideal as the only byproduct is hydrogen gas. Anhydrous polar aprotic solvents like THF or DMF are necessary to solvate the alkoxide without protonating it. The reaction is an S_N2 displacement, so primary alkyl halides like benzyl bromide are excellent electrophiles.[13]
Detailed Step-by-Step Methodology: Dibenzylation
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.5 eq). Wash the NaH with anhydrous hexanes three times to remove the oil, decanting the hexanes carefully via cannula.
-
Solvent Addition: Add anhydrous THF to the washed NaH. Cool the suspension to 0°C.
-
Alkoxide Formation: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed.
-
Reaction (Step 1): After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dialkoxide.
-
Reagent Addition: Cool the mixture back to 0°C and add benzyl bromide (2.3 eq) dropwise.
-
Reaction (Step 2): Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitoring (Self-Validation): Follow the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to 0°C and very carefully quench the excess NaH by the slow, dropwise addition of water or methanol until gas evolution ceases.
-
Extraction: Dilute the mixture with water and extract three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data Summary
| Parameter | Value/Condition | Rationale |
| Diol | 1.0 eq | Limiting Reagent |
| Sodium Hydride (NaH) | 2.5 eq | Strong base for complete deprotonation. |
| Benzyl Bromide | 2.3 eq | Primary halide, excellent S_N2 substrate. |
| Solvent | Anhydrous THF | Polar aprotic solvent. |
| Temperature | 0°C to Room Temp. | Controls reactivity during additions. |
| Reaction Time | 12 - 16 hours | Allows for complete S_N2 reaction. |
| Typical Yield | 80-90% | Good yield for a two-step process. |
Experimental Workflow: Williamson Ether Synthesis
References
- 1. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CN107688069B - Method for detecting (1R,2R) -cyclohexane-1, 2-dimethanol - Google Patents [patents.google.com]
- 4. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]
- 7. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. byjus.com [byjus.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Catalytic Applications of Metal Complexes with (1R,2R)-1,2-Cyclohexanedimethanol-Derived Ligands: A Technical Guide for Researchers
Introduction: The (1R,2R)-1,2-Cyclohexanedimethanol Scaffold - A Foundation for Chiral Catalysis
In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, the design of effective chiral ligands for asymmetric catalysis remains a paramount objective. The this compound scaffold has emerged as a valuable and versatile building block for the synthesis of a variety of chiral ligands. Its rigid C2-symmetric cyclohexane backbone provides a well-defined stereochemical environment, which, when translated to a metal's coordination sphere, can induce high levels of enantioselectivity in a wide range of catalytic transformations.
This technical guide provides detailed application notes and protocols for the synthesis of diphosphine ligands derived from this compound and their application in key asymmetric catalytic reactions. The methodologies presented herein are designed to be a practical resource for researchers, scientists, and drug development professionals engaged in the field of asymmetric synthesis.
Ligand Synthesis: From Diol to Diphosphine
The most common and effective ligands derived from the this compound backbone are diphosphines, particularly (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane. The synthesis of this ligand is typically a two-step process, starting with the activation of the diol's hydroxyl groups, followed by nucleophilic substitution with a phosphide reagent.
Step 1: Activation of this compound via Tosylation
To facilitate nucleophilic substitution, the hydroxyl groups of the diol are converted into better leaving groups, such as tosylates. This transformation is crucial for the subsequent C-P bond formation.[1]
Experimental Protocol: Synthesis of this compound Ditosylate
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM) or Chloroform (CHCl3)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.5 eq) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (2.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude ditosylate.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound ditosylate as a white solid.[1]
-
Step 2: Synthesis of (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane
The activated ditosylate is then reacted with a phosphide nucleophile, typically lithium diphenylphosphide, to form the desired diphosphine ligand.
Experimental Protocol: Synthesis of (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane
-
Materials:
-
This compound ditosylate
-
Diphenylphosphine (Ph2PH)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed water
-
-
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve diphenylphosphine (2.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add n-butyllithium (2.2 eq) dropwise. A color change to deep red/orange indicates the formation of lithium diphenylphosphide.
-
Stir the solution at 0 °C for 30 minutes.
-
In a separate Schlenk flask, dissolve the this compound ditosylate (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the ditosylate to the lithium diphenylphosphide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by 31P NMR spectroscopy.
-
Upon completion, carefully quench the reaction by the slow addition of degassed water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a deoxygenated solvent system) or by recrystallization to afford (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane as a white solid.[2]
-
Application in Asymmetric Catalysis
Metal complexes of (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane have demonstrated significant efficacy in a variety of asymmetric catalytic transformations. The following sections detail protocols for some of the most important applications.
Asymmetric Hydrogenation of Prochiral Alkenes
Rhodium and Ruthenium complexes of chiral diphosphine ligands are highly effective for the asymmetric hydrogenation of prochiral alkenes to produce enantiomerically enriched alkanes. This is a cornerstone reaction in the synthesis of chiral pharmaceuticals and agrochemicals.
Workflow for Asymmetric Hydrogenation
References
Application Notes & Protocols: Enantioselective Reduction of Ketones Using Catalysts Derived from (1R,2R)-1,2-Cyclohexanedimethanol
Introduction: The Imperative of Chirality in Modern Chemistry
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a cornerstone of its biological function. For researchers in pharmaceuticals and materials science, the ability to selectively synthesize one enantiomer of a chiral molecule is not merely an academic exercise but a critical necessity for ensuring efficacy and safety. The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental and powerful transformation in asymmetric synthesis, providing access to valuable chiral building blocks for a myriad of applications.[1][2]
Over the years, various methods have been developed to achieve this transformation with high enantioselectivity, moving from stoichiometric chiral reagents to more efficient catalytic processes.[2] Among the most successful and widely adopted strategies is the use of chiral catalysts that can create a stereochemically defined environment around the ketone, directing the delivery of a hydride reagent to one of the two enantiotopic faces of the carbonyl group. This guide focuses on the application of catalysts derived from the readily available and versatile chiral scaffold, (1R,2R)-1,2-Cyclohexanedimethanol, for this purpose.
Theoretical Framework: The Corey-Bakshi-Shibata (CBS) Reduction and the Role of Chiral Diols
A landmark in asymmetric catalysis is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a borane reducing agent.[3] The oxazaborolidine, typically derived from a chiral amino alcohol, coordinates with the borane, enhancing its Lewis acidity and creating a rigid, chiral pocket. The ketone substrate then coordinates to the catalyst in a sterically favored orientation, exposing one face to intramolecular hydride delivery from the coordinated borane.[3][4]
The principles of the CBS reduction can be extended to other chiral molecules capable of creating a defined stereochemical environment around a Lewis acidic center. Chiral diols, such as this compound, can react with borane sources to form chiral boronate esters in situ. These chiral boronates can then function as chiral Lewis acids, coordinating with the ketone and directing the subsequent hydride attack from a stoichiometric borane source with high facial selectivity.
Mechanism of Action: A Proposed Catalytic Cycle
The proposed mechanism for the enantioselective reduction of a ketone using a catalyst derived from this compound and a borane source is depicted below. The cycle begins with the formation of a chiral boronate ester from the diol and borane. This chiral Lewis acid then coordinates to the ketone, positioning it for a stereoselective hydride transfer from a second molecule of borane. Following the hydride transfer, the resulting alkoxyborane dissociates, regenerating the chiral catalyst for the next cycle.
Caption: Proposed catalytic cycle for ketone reduction.
Experimental Protocols
General Considerations
The success of this enantioselective reduction is highly dependent on the exclusion of atmospheric moisture. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried and cooled under a stream of inert gas prior to use.
Protocol 1: In Situ Generation of the Chiral Catalyst and Enantioselective Reduction of Acetophenone
This protocol describes the in situ generation of a chiral boronate catalyst from this compound and its application in the asymmetric reduction of acetophenone as a model substrate.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (14.4 mg, 0.1 mmol, 10 mol%).
-
Add 2.0 mL of anhydrous THF to dissolve the diol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 0.1 mL of 1 M BH3-THF solution (0.1 mmol) to the diol solution. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral boronate ester.
-
In a separate oven-dried flask, prepare a solution of acetophenone (120.1 mg, 1.0 mmol) in 1.0 mL of anhydrous THF.
-
Add the acetophenone solution to the catalyst mixture at 0 °C.
-
To this mixture, add an additional 1.2 mL of 1 M BH3-THF solution (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), quench the reaction by the slow, dropwise addition of 1.0 mL of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 15 minutes.
-
Add 5 mL of saturated aqueous NH4Cl solution and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-phenylethanol.
Caption: Experimental workflow for the enantioselective reduction.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)
-
HPLC system with UV detector
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
Sample of 1-phenylethanol from Protocol 1
-
Racemic 1-phenylethanol standard
Procedure:
-
Prepare a standard solution of racemic 1-phenylethanol in the mobile phase.
-
Prepare a sample solution of the purified 1-phenylethanol from the reaction in the mobile phase.
-
Set up the HPLC system with the chiral column and a mobile phase of hexane/isopropanol (e.g., 98:2 v/v) at a flow rate of 1.0 mL/min.
-
Set the UV detector to a wavelength of 254 nm.
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the sample from the reaction.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [|Area(major enantiomer) - Area(minor enantiomer)| / (Area(major enantiomer) + Area(minor enantiomer))] x 100
Expected Results and Substrate Scope
The methodology described is expected to provide good to excellent yields and high enantioselectivities for a range of prochiral ketones. The stereochemical outcome is dependent on the facial bias imposed by the chiral boronate catalyst. For the (1R,2R)-diol, a specific enantiomer of the alcohol will be preferentially formed.
| Entry | Ketone Substrate | Expected Yield (%) | Expected ee (%) |
| 1 | Acetophenone | >90 | >95 |
| 2 | Propiophenone | >90 | >94 |
| 3 | 2'-Chloroacetophenone | >85 | >96 |
| 4 | 1-Tetralone | >88 | >92 |
| 5 | 2-Heptanone | >80 | ~85 |
Note: These are representative expected values based on similar catalytic systems. Actual results may vary depending on reaction conditions and substrate purity.
Conclusion
The use of catalysts derived from this compound offers a practical and efficient method for the enantioselective reduction of prochiral ketones. The in situ generation of the active catalyst from a stable and readily available chiral diol provides a convenient and reproducible protocol for accessing valuable chiral secondary alcohols. This approach is well-suited for applications in academic research and industrial drug development where stereochemical control is paramount.
References
Application Notes & Protocols: (1R,2R)-1,2-Cyclohexanedimethanol in Chiral Stationary Phase Preparation for HPLC
Audience: Researchers, scientists, and drug development professionals.
Abstract: The separation of enantiomers is a critical challenge in the pharmaceutical and chemical industries, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most robust and widely adopted technique for both analytical and preparative enantioseparation.[3][4] This document provides a detailed guide on the application of (1R,2R)-1,2-Cyclohexanedimethanol, a versatile and structurally rigid chiral scaffold, in the design and synthesis of high-performance "brush-type" CSPs for HPLC. We present the underlying principles of chiral recognition, a detailed synthesis protocol, and a systematic workflow for HPLC method development.
The Foundation: this compound as a Chiral Scaffold
The efficacy of a brush-type CSP is highly dependent on the intrinsic properties of the chiral selector bonded to the support. This compound (CAS: 65376-05-8) is an exemplary starting material for constructing such selectors. Its utility as a key intermediate in the synthesis of pharmaceuticals like Lurasidone underscores its value as a high-quality chiral building block.[5]
Several structural features make it an ideal foundation for a CSP:
-
Conformational Rigidity: The cyclohexane ring provides a rigid, well-defined three-dimensional structure. This rigidity is paramount for creating precise and consistent chiral recognition sites, which is essential for effective enantiomeric discrimination.
-
C₂ Symmetry: The molecule possesses a C₂ axis of symmetry, which can simplify synthetic derivatization and reduce the complexity of potential interaction modes with analytes.
-
Versatile Reaction Handles: The two primary hydroxyl (-CH₂OH) groups are readily accessible for chemical modification. They serve as ideal anchor points for attaching functional groups that facilitate chiral recognition (e.g., π-acidic/basic aromatic rings) and for covalent immobilization onto a support matrix.
Synthesis of a Brush-Type CSP via Thiol-Ene Immobilization
The synthesis of a modern, robust CSP involves three core stages: functionalization of the chiral scaffold, modification of the silica support, and covalent immobilization of the selector onto the support. Covalently bonded phases are strongly preferred over coated phases due to their superior stability, which prevents leaching and extends column lifetime.[6]
Here, we detail a protocol using "click chemistry," a highly efficient and mild reaction, to create the CSP.[7][8] The thiol-ene reaction provides a stable thioether linkage with high yield and minimal side products.
Overall Synthesis Workflow
The following diagram outlines the key steps in the preparation of the CSP, from starting materials to the final functionalized silica ready for column packing.
Caption: Workflow for CSP synthesis via thiol-ene click chemistry.
Detailed Experimental Protocol
Rationale: This protocol is designed for maximum efficiency and stability. The 4-allyloxybenzoyl group serves a dual purpose: its aromatic ring acts as a π-basic site for analyte interaction, and the terminal allyl group is the handle for immobilization.
Step 1: Synthesis of the Allyl-Functionalized Chiral Selector
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM). Add pyridine (2.2 equivalents) as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-(allyloxy)benzoyl chloride (2.1 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Causality: The benzoyl chloride is highly reactive. Slow, cooled addition prevents side reactions and ensures controlled di-acylation of the primary hydroxyl groups.
-
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl. Extract the organic layer with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure bis(4-(allyloxy)benzoyl) chiral selector.
Step 2: Preparation of Thiol-Modified Silica Gel
-
Activate 5 µm porous silica gel by heating at 150 °C under vacuum for 4 hours to remove adsorbed water.
-
In a separate flask, suspend the dried silica gel in anhydrous toluene.
-
Add (3-mercaptopropyl)trimethoxysilane (excess, e.g., 3 equivalents per theoretical surface silanol group) to the suspension.
-
Causality: The triethoxysilane group reacts with the surface silanol groups of the silica, forming stable siloxane bonds and exposing a terminal thiol (-SH) group at the end of a propyl spacer.
-
-
Reflux the mixture for 24 hours under an inert atmosphere.
-
After cooling, filter the silica, and wash it sequentially with toluene, methanol, and DCM to remove any unreacted silane.
-
Dry the resulting thiol-modified silica under vacuum at 60 °C overnight.
Step 3: Immobilization via Thiol-Ene Click Reaction
-
Suspend the thiol-modified silica (1 equivalent) and the allyl-functionalized chiral selector (1.5 equivalents) in anhydrous toluene.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 equivalents).
-
Heat the mixture to 80 °C and stir for 48 hours under an inert atmosphere.
-
Cool the reaction mixture, filter the functionalized silica (the CSP), and wash it extensively with toluene, THF, and methanol to remove unreacted selector and initiator.
-
Dry the final CSP under vacuum. The material is now ready for slurry packing into an HPLC column.
Application in HPLC: Chiral Recognition & Method Development
The Mechanism of Chiral Recognition
Enantioseparation is achieved because the two enantiomers of an analyte form transient diastereomeric complexes with the CSP that have different free energies of formation.[9] According to the widely accepted "three-point interaction model," at least three simultaneous points of interaction are required between the CSP and one of the enantiomers for effective chiral recognition to occur.[4][10]
For a CSP derived from this compound, these interactions can include:
-
π-π Interactions: Between the π-basic aromatic rings of the selector and π-acidic rings on the analyte (or vice-versa).
-
Hydrogen Bonding: The ester carbonyls in the selector can act as hydrogen bond acceptors.
-
Dipole-Dipole Interactions: Resulting from the polar bonds within the selector and analyte.
-
Steric Repulsion: The rigid cyclohexane backbone creates well-defined steric hindrance, allowing one enantiomer to fit more favorably into the chiral pocket than the other.
Protocol for HPLC Method Development
A systematic approach is key to efficiently developing a successful chiral separation method. The following workflow is recommended for a column packed with the newly synthesized CSP, primarily for use in normal-phase mode.
Caption: Logical workflow for HPLC chiral method development.
Step-by-Step Guide:
-
Column Preparation: Install the column and equilibrate it with the initial mobile phase (e.g., n-Hexane/Isopropanol 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is observed.[7]
-
Initial Screening: Inject a 5-10 µL sample of the racemic analyte (approx. 1 mg/mL).
-
Evaluate Separation:
-
No Separation: If only one peak is observed, systematically vary the concentration of the polar modifier (isopropanol). Try decreasing it to 5% or increasing it to 20%. Also, test alternative alcohol modifiers like ethanol.
-
Partial Separation (Low Resolution, Rs < 1.5): Fine-tune the mobile phase composition in smaller increments (e.g., 1-2% changes). Lowering the column temperature can sometimes increase the stability of the transient diastereomeric complexes and improve resolution.
-
-
Optimize Peak Shape:
-
If peaks are tailing, especially for acidic or basic analytes, add a mobile phase additive. For acidic compounds, add 0.1% trifluoroacetic acid (TFA). For basic compounds, add 0.1% diethylamine (DEA).[11] This suppresses unwanted ionic interactions with residual silanol groups on the silica surface.
-
-
Adjust Retention Time:
-
If retention is too long, increase the percentage of the polar modifier or increase the flow rate.
-
If retention is too short, decrease the percentage of the polar modifier.
-
Expected Performance and Applications
CSPs based on rigid chiral scaffolds are known for their broad applicability.[12] A stationary phase derived from this compound is expected to be effective in separating a wide range of racemic compounds, particularly those containing aromatic functionalities that can participate in π-π interactions.
Table 1: Representative Separation Data on a Hypothetical CSP-CDM Column (Data is illustrative of expected performance based on similar brush-type CSPs)
| Analyte Class | Example Compound | Mobile Phase (v/v) | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) |
| NSAID | Flurbiprofen | n-Hexane/IPA/TFA (90:10:0.1) | 1.0 | 1.25 | 2.1 |
| β-Blocker | Propranolol | n-Hexane/IPA/DEA (80:20:0.1) | 1.0 | 1.38 | 2.8 |
| Antifungal | Miconazole | n-Hexane/Ethanol (85:15) | 0.8 | 1.19 | 1.9 |
| Epoxide | Styrene Oxide | n-Hexane/IPA (95:5) | 1.2 | 1.45 | 3.5 |
| Alcohol | 1-Indanol | n-Hexane/IPA (90:10) | 1.0 | 1.31 | 2.4 |
NSAID: Non-steroidal anti-inflammatory drug; IPA: Isopropanol; TFA: Trifluoroacetic acid; DEA: Diethylamine.
Conclusion
This compound serves as an outstanding chiral scaffold for the synthesis of high-performance brush-type chiral stationary phases. Its inherent rigidity and synthetically accessible hydroxyl groups allow for the creation of well-defined chiral environments on a silica support. By employing modern immobilization techniques like thiol-ene click chemistry, robust and versatile CSPs can be prepared. A systematic approach to method development enables the successful resolution of a broad spectrum of racemic compounds, making these CSPs a valuable tool for researchers in drug discovery, quality control, and asymmetric synthesis.
References
- 1. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. hplc.eu [hplc.eu]
- 7. Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-per ... - Analyst (RSC Publishing) DOI:10.1039/D5AN00441A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Recognition Mechanisms of Chiral Selectors: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with (1R,2R)-1,2-Cyclohexanedimethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (1R,2R)-1,2-Cyclohexanedimethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield and stereoselectivity of reactions involving this versatile chiral building block. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategies effectively.
This compound, with its C2-symmetric chiral backbone, is a valuable component in asymmetric synthesis, serving as a chiral ligand, auxiliary, or a starting material for more complex chiral structures.[1][2][3] Its rigid cyclohexane framework provides a well-defined stereochemical environment crucial for inducing chirality in a wide range of chemical transformations.[1] This guide addresses common challenges and questions to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile reagent used in several key areas of organic synthesis:
-
Chiral Ligands: The diol functionality is ideal for coordinating with metal centers (e.g., Titanium, Aluminum, Boron) to form chiral Lewis acid catalysts.[1][4] These catalysts are employed in a variety of asymmetric reactions, including Diels-Alder reactions, aldol additions, and allylations, to control the stereochemical outcome.[4][5][6]
-
Chiral Auxiliaries: It can be temporarily attached to a prochiral substrate to direct a stereoselective reaction.[7] After the desired transformation, the auxiliary can be cleaved and recovered.
-
Synthetic Building Block: It serves as a chiral starting material for the synthesis of more complex molecules, including pharmaceuticals, fine chemicals, and materials like specialty polyesters and polyurethanes.[2][8] Its two hydroxymethyl groups allow for diverse functionalization.[2]
Q2: How should I handle and store this compound to ensure its quality?
A2: this compound is typically a stable, white solid.[9] However, to maintain its purity and integrity, follow these guidelines:
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.
-
Handling: As with any chemical, wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9] Avoid creating dust. If accidental contact occurs, wash the affected area with plenty of water.[9] While it is not considered highly hazardous, standard laboratory safety practices are essential.[10]
Q3: What factors should I consider when choosing a solvent for a reaction involving this diol?
A3: Solvent choice is critical and depends on the specific reaction.
-
For Derivatization (e.g., Sulfonylation): Aprotic, non-coordinating solvents like dichloromethane (DCM) or acetonitrile are often excellent choices.[11] They effectively dissolve the diol and reagents without interfering with the reaction.
-
For Asymmetric Catalysis: The coordinating ability of the solvent is a key parameter. Non-coordinating solvents (e.g., DCM, toluene) are often preferred as they do not compete with the chiral diol for binding to the Lewis acid center, thus preserving the integrity of the chiral catalytic environment.[12] In some cases, ethereal solvents may be used, but their impact on the stability and reactivity of organometallic intermediates must be considered.[12]
Troubleshooting Guide: Low Yields and Poor Selectivity
This section addresses specific problems you might encounter during your experiments, providing probable causes and actionable solutions.
Problem 1: Low yield in derivatization reactions (e.g., tosylation, mesylation, or sulfonyl chloride coupling).
This is a common step to convert the hydroxyl groups into better leaving groups or for structural modification.
-
Probable Cause 1: Incomplete Reaction.
-
Causality: The reaction between the diol and a sulfonyl chloride requires a base to neutralize the HCl byproduct. Insufficient base, low temperature, or inadequate reaction time can lead to an incomplete conversion. The choice of base and solvent system significantly impacts reaction kinetics and overall yield.
-
Solution:
-
Optimize Base and Stoichiometry: Triethylamine (Et₃N) and pyridine are commonly used bases. Ensure at least two equivalents of base are used for the di-substitution. For sluggish reactions, a stronger, non-nucleophilic base may be beneficial.
-
Adjust Temperature: While many protocols start at low temperatures (e.g., 0°C or -10°C) to control exotherms, allowing the reaction to slowly warm to room temperature can be necessary to drive it to completion.[11][13]
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS. These reactions can take anywhere from 6 to over 24 hours to complete.[11][13]
-
-
-
Probable Cause 2: Product Degradation During Aqueous Workup.
-
Causality: The sulfonate esters are generally stable, but prolonged exposure to strongly acidic or basic aqueous conditions during workup can lead to hydrolysis.
-
Solution:
-
Perform a Careful Workup: After the reaction is complete, quench with water or a saturated ammonium chloride solution.
-
Sequential Washing: Wash the organic layer sequentially with water, a mild base like saturated sodium bicarbonate solution (to remove excess acid), and finally with saturated brine to aid in drying.[11][13] This ensures all byproducts and excess reagents are removed efficiently.
-
Minimize Contact Time: Do not let the reaction mixture sit in the separatory funnel for extended periods during the workup phase.
-
-
Data Presentation: Comparison of Sulfonylation Conditions
The following table summarizes various reported conditions for the disulfonylation of this compound, illustrating the impact of solvent, base, and temperature on yield.
| Sulfonyl Chloride | Solvent | Base | Temperature | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Dichloromethane | Triethylamine | -10°C | 21 | 74.8 | [13] |
| p-Bromobenzenesulfonyl chloride | Dichloromethane | Triethylamine | -10°C | 22 | 75.2 | [11] |
| p-Bromobenzenesulfonyl chloride | Cyclohexane | Pyridine | Room Temp | 26 | 68.0 | [13] |
| Methanesulfonyl chloride | Acetonitrile | Triethylamine | Room Temp | 6 | 85.7 | [11] |
This data highlights that acetonitrile with triethylamine can lead to very high yields and shorter reaction times for mesylation.[11] For bulkier sulfonyl chlorides, dichloromethane at low temperatures provides good yields.[11][13]
Experimental Protocol: General Procedure for Disulfonylation
This protocol is a generalized synthesis of this compound diaryl sulfonate, based on established methods.[11][13]
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 15 mL per gram of diol).
-
Cooling: Cool the solution to -10°C using an appropriate cooling bath (e.g., ice/salt).
-
Base Addition: Add triethylamine (2.4 eq) dropwise while maintaining the internal temperature below -5°C. Stir for 1.5 hours.
-
Reagent Addition: Add the desired aryl sulfonyl chloride (2.2 eq) portion-wise, ensuring the temperature does not rise above -5°C.
-
Reaction: Stir the mixture at -10°C and monitor its progress by TLC. The reaction may take 15-22 hours.
-
Workup: Once the reaction is complete, wash the solution sequentially with water, saturated sodium bicarbonate solution, and saturated brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude solid product.
-
Purification: The product can be further purified by recrystallization if necessary.
Problem 2: Low diastereoselectivity or enantioselectivity when using the diol as a chiral ligand.
-
Probable Cause 1: Catalyst Inefficiency or Improper Formation.
-
Causality: The chiral catalyst is formed in situ by the coordination of the diol to a Lewis acidic metal center. The precise stoichiometry, purity of the Lewis acid, and absence of coordinating impurities (like water) are paramount for creating a single, well-defined, and catalytically active chiral environment.[1]
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents. Water can hydrolyze the Lewis acid and deactivate the catalyst.
-
Verify Lewis Acid Quality: Use a fresh, high-purity bottle of the Lewis acid (e.g., Ti(OiPr)₄, Et₂AlCl).
-
Pre-form the Catalyst: In a separate flask, pre-stir the chiral diol and the Lewis acid in the solvent for 30-60 minutes before adding the substrate. This allows for the complete formation of the chiral complex.
-
-
-
Probable Cause 2: Reaction Temperature is Too High.
-
Causality: Asymmetric induction relies on small energy differences between diastereomeric transition states. Higher temperatures provide more thermal energy (kT), which can overcome these small energy barriers, leading to the formation of both desired and undesired stereoisomers and thus eroding stereoselectivity.
-
Solution:
-
Lower the Temperature: Perform the reaction at lower temperatures. Common ranges are -20°C, -40°C, or even -78°C (dry ice/acetone bath).[5] While this may slow the reaction rate, it almost always improves stereoselectivity.
-
Controlled Addition: Add the substrate or reagent slowly (e.g., via syringe pump) to the cooled catalyst solution to maintain a low temperature and prevent local "hot spots."
-
-
Visualization of Key Concepts
The following diagrams illustrate critical workflows and mechanistic principles.
Caption: A general workflow for troubleshooting common issues.
Caption: Formation of a chiral catalyst and its role in synthesis.
This guide provides a foundational framework for utilizing this compound. Successful asymmetric synthesis requires careful attention to detail, a solid understanding of reaction mechanisms, and methodical troubleshooting. We encourage you to use this document as a starting point for developing robust and high-yielding chemical processes.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. myuchem.com [myuchem.com]
- 4. alfachemic.com [alfachemic.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. kmpharma.in [kmpharma.in]
- 10. rel-(1R,2R)-1,2-Cyclohexanedimethanol | C8H16O2 | CID 11217323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN104513182A - Method for preparing this compound disulfonate - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. CN103724238A - Preparation method of (1R, 2R)-1, 2-cyclohexanedimethanol diaryl sulphonate - Google Patents [patents.google.com]
Side reactions and byproducts in the synthesis of (1R,2R)-1,2-Cyclohexanedimethanol derivatives
Welcome to the technical support center for the synthesis of (1R,2R)-1,2-Cyclohexanedimethanol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during its synthesis. As a crucial chiral building block in pharmaceuticals like Lurasidone, achieving high purity and yield of this diol is paramount.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to support your experimental success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of this compound, which is most commonly prepared via the catalytic hydrogenation of a diester precursor, such as dimethyl (1R,2R)-cyclohexane-1,2-dicarboxylate.[3][4][5]
Question 1: My yield of this compound is significantly lower than expected. What are the potential causes and solutions?
Low yield is a frequent issue stemming from several factors, primarily incomplete reaction or the formation of stable byproducts.
Answer:
Potential Cause A: Incomplete Reaction
Your reaction may not have gone to completion, leaving a significant amount of the starting diester or an intermediate.
-
Diagnosis: Check your crude reaction mixture using analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a large peak corresponding to your starting diester confirms an incomplete reaction.
-
Causality & Solution:
-
Catalyst Activity: The catalyst (e.g., copper chromite, Ru/C) may be deactivated. Catalysts like copper chromite are sensitive to air and moisture and require careful handling.[5] Ensure you are using a fresh, active catalyst or increase the catalyst loading.
-
Reaction Conditions: The hydrogenation of esters is often an equilibrium-driven process sensitive to temperature and pressure.[4][5] Insufficient hydrogen pressure or temperatures that are too low can lead to slow or stalled reactions. Conversely, excessively high temperatures can promote side reactions.[6]
-
Reaction Time: Ester hydrogenations can be slow. If analysis shows both starting material and product, consider extending the reaction time.
-
Potential Cause B: Formation of the Monoalcohol Byproduct
The most common byproduct is the monoalcohol, (1R,2R)-2-(hydroxymethyl)cyclohexyl)methanol, resulting from the reduction of only one of the two ester groups.
-
Diagnosis: This byproduct will appear as a distinct spot on TLC (with polarity between the starting diester and the desired diol) and as a separate peak in GC or HPLC analysis. Its mass will be intermediate between the diester and the diol.
-
Causality & Solution: The reduction occurs stepwise.[7] If reaction conditions are not sufficiently forcing, the reaction can stall at this intermediate stage. To favor the complete reduction to the diol, consider the following:
-
Increase Hydrogen Pressure: Higher pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction forward.
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the second reduction step. Be cautious, as this can also promote other side reactions.[6]
-
Increase Catalyst Loading: A higher catalyst-to-substrate ratio can improve the rate of the second reduction.
-
Potential Cause C: Transesterification
If an alcohol is used as a solvent (e.g., ethanol) or is generated as a byproduct (methanol from a methyl ester), it can react with the starting material or the product.[6][7]
-
Diagnosis: Look for unexpected ester peaks in your analytical data, such as a mixed methyl-ethyl ester if ethanol is present.
-
Causality & Solution: This is a reversible reaction where an alcohol displaces the alkoxy group of the ester.[7] To minimize this, use a non-alcoholic solvent like THF or dioxane. If the reaction generates an alcohol byproduct (like methanol), it cannot be avoided, but driving the hydrogenation to completion quickly can limit its impact.
Question 2: My NMR/GC-MS analysis shows several unexpected peaks. How can I identify them?
Answer:
Identifying byproducts is key to optimizing your reaction. Here is a guide to the most likely culprits.
-
Peak Identity A: Starting Diester: As discussed above, this indicates an incomplete reaction.
-
Peak Identity B: Monoalcohol Intermediate: ((1R,2R)-2-(hydroxymethyl)cyclohexyl)methanol). This is the product of partial reduction.
-
Peak Identity C: Over-reduction Products: Under very harsh conditions (high temperature and pressure), C-O bond cleavage (hydrogenolysis) can occur, potentially leading to the formation of methylcyclohexane or other hydrocarbons.[6] This is more common with benzylic esters but can occur with aliphatic esters.
-
Peak Identity D: Isomers: If the stereochemical purity of your starting material is not high, you may see diastereomers (e.g., the cis-isomer). Furthermore, harsh basic or acidic conditions could theoretically lead to epimerization at the carbons bearing the substituents, although this is less common under typical neutral hydrogenation conditions.
Question 3: I'm struggling to purify the final diol. It seems inseparable from a major impurity.
Answer:
The most challenging impurity to separate is the monoalcohol byproduct due to its similar polarity to the desired diol.
-
Problem: Standard silica gel chromatography can be difficult, often resulting in co-elution.
-
Solution 1: Recrystallization: this compound is a crystalline solid.[8] Recrystallization can be a highly effective method for purification. A solvent system in which the diol has lower solubility than the monoalcohol at cooler temperatures is ideal.
-
Recommended Protocol: See the detailed protocol below. A common starting point is a solvent mixture like ethyl acetate/hexane or dichloromethane/petroleum ether.[9]
-
-
Solution 2: Derivatization: For analytical purposes or if all else fails, the hydroxyl groups can be derivatized (e.g., as acetates or silyl ethers) to alter their polarity, making chromatographic separation easier. The protecting groups can then be removed.
-
Solution 3: Optimize the Reaction: The best purification strategy is to minimize the formation of the impurity in the first place. Revisit the solutions in Question 1 to improve the selectivity of your reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for reducing dimethyl (1R,2R)-cyclohexane-1,2-dicarboxylate? A: Traditionally, copper-chromium oxide (Adkins catalyst) has been widely used, though it often requires high pressures (>100 atm) and temperatures (>200 °C).[4][5] Modern methods often employ noble metal catalysts, such as Ruthenium on carbon (Ru/C) or bimetallic systems like Ru-Sn or Ru-Re, which can operate under milder conditions.[10][11][12] For lab-scale synthesis, chemical reducing agents like lithium aluminum hydride (LiAlH₄) are effective but produce significant waste.[10]
Q2: Can I use sodium borohydride (NaBH₄) for this reduction? A: No, sodium borohydride is not a sufficiently powerful reducing agent to reduce esters. It will, however, reduce aldehydes and ketones, a property that can be used for selective reductions in the presence of esters.[7]
Q3: How critical is the stereochemistry of the starting material? A: Extremely critical. The hydrogenation of the ester groups does not typically affect the stereocenters on the cyclohexane ring. Therefore, the stereochemical purity of the final (1R,2R)-diol is directly dependent on the purity of the starting (1R,2R)-diester.[1]
Data Summary & Visualizations
Table 1: Influence of Reaction Parameters on Product Distribution
| Parameter Change | Effect on Diol Yield | Effect on Monoalcohol Formation | Potential Negative Side Effects |
| Increase H₂ Pressure | Generally Increases | Decreases | Minimal, within equipment limits |
| Increase Temperature | Increases (up to a point) | Decreases | Increased risk of hydrogenolysis, isomerization, or other side reactions[6] |
| Increase Catalyst Load | Generally Increases | Decreases | Increased cost, potential for more difficult removal |
| Increase Reaction Time | Generally Increases | Decreases | May increase byproduct formation if other pathways are competitive |
Diagrams
Reaction & Side Product Pathways
The following diagram illustrates the primary reaction for the synthesis of this compound from its corresponding dimethyl ester, highlighting the formation of the common monoalcohol and transesterification byproducts.
Caption: Main hydrogenation pathway and common side reactions.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Key Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation
Warning: This procedure involves high-pressure hydrogen gas and requires a specialized high-pressure reactor (autoclave) and appropriate safety precautions.
-
Reactor Preparation: To a clean, dry high-pressure reactor vessel, add dimethyl (1R,2R)-cyclohexane-1,2-dicarboxylate (1.0 eq).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5-10 wt% Ru/C or copper chromite). The vessel should be purged with an inert gas (N₂ or Ar) before and after adding the catalyst.
-
Solvent Addition: Add an appropriate solvent (e.g., THF, dioxane) to dissolve or suspend the substrate.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel several times with low-pressure hydrogen gas to remove all air before pressurizing to the target pressure.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-150 atm). Begin stirring and heat the reactor to the target temperature (e.g., 150-250 °C).
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is likely complete.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude product (containing the diol and monoalcohol) in a minimum amount of a hot solvent, such as ethyl acetate or dichloromethane.
-
Precipitation: Slowly add a non-polar solvent, like hexane or petroleum ether, until the solution becomes cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation. The desired diol should preferentially crystallize out.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold non-polar solvent, and dry them under vacuum.
-
Purity Check: Check the purity of the crystals by TLC, GC, or NMR. A second recrystallization may be necessary to achieve high purity.
References
- 1. CN107688069B - Method for detecting (1R,2R) -cyclohexane-1, 2-dimethanol - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Diol - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. High-Purity (1R,2R) 1,2 Cyclohexanedimethanol at Best Price, Industrial & Pharmaceutical Grade [jigspharma.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate by Highly Dispersed Bimetallic Ru-Re/AC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Stereoselective Synthesis Using (1R,2R)-1,2-Cyclohexanedimethanol Derivatives
Welcome to the technical support center for stereoselective synthesis leveraging the chiral scaffold of (1R,2R)-1,2-Cyclohexanedimethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of asymmetric catalysis and troubleshoot common issues encountered during experimentation. Our focus is on providing practical, in-depth solutions rooted in mechanistic principles to help you optimize your reaction conditions and achieve high stereoselectivity.
This compound is a versatile C₂-symmetric chiral building block. While not typically used directly as a chiral auxiliary in the classical sense, its true power lies in its role as a precursor for a wide range of more complex and highly effective chiral ligands for asymmetric catalysis. The rigid cyclohexane backbone and the defined stereochemistry of the hydroxymethyl groups allow for the synthesis of ligands with well-defined chiral environments, crucial for inducing high levels of enantioselectivity in metal-catalyzed reactions.[1][2]
This guide is structured in a question-and-answer format to directly address the challenges you may face. We will first explore the synthesis of common ligand types from this compound and then delve into detailed troubleshooting for specific, widely-used stereoselective reactions.
Part 1: Frequently Asked Questions (FAQs)
Q1: How is this compound typically used to induce chirality in a reaction?
While direct application as a chiral auxiliary is uncommon, this compound is a foundational element for synthesizing more sophisticated chiral ligands. The two primary hydroxyl groups serve as handles for derivatization into various ligand classes, most notably chiral phosphine and phosphoramidite ligands. These ligands, when complexed with a transition metal (e.g., rhodium, ruthenium, palladium, iridium), form a chiral catalyst that orchestrates the stereochemical outcome of the reaction.[3][4] The C₂-symmetry of the diol is often transferred to the resulting ligand, which can lead to higher enantioselectivity in the catalyzed reaction.
Q2: What are the most common types of chiral ligands synthesized from this compound?
The most prevalent application is in the synthesis of chiral diphosphine ligands. A general synthetic route involves a two-step process:
-
Mesylation or Tosylation: The diol is first converted to a bismesylate or bitosylate. This is typically achieved by reacting this compound with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like pyridine.[5] This transforms the hydroxyl groups into good leaving groups.
-
Nucleophilic Substitution with a Phosphide: The resulting bismesylate or bitosylate is then treated with a lithium phosphide (e.g., lithium diphenylphosphide, LiPPh₂) or a secondary phosphine (e.g., diphenylphosphine, HPPh₂) in a nucleophilic substitution reaction to form the desired diphosphine ligand.
The rigid cyclohexane backbone of these ligands restricts conformational flexibility, creating a well-defined chiral pocket around the metal center, which is essential for effective stereochemical communication with the substrate.[3][4]
Part 2: Troubleshooting Guides for Asymmetric Catalysis
This section addresses specific issues you might encounter when using catalysts derived from this compound in common stereoselective reactions.
Scenario 1: Asymmetric Hydrogenation of Prochiral Olefins
Asymmetric hydrogenation is a key industrial process for the synthesis of chiral molecules.[6] Ligands derived from this compound are often employed in rhodium and ruthenium-catalyzed hydrogenations.[1]
Problem: Low Enantiomeric Excess (ee)
A low enantiomeric excess is one of the most common challenges in asymmetric catalysis.
| Potential Cause | Troubleshooting Steps & Explanation |
| Suboptimal Temperature | Lower the reaction temperature. Generally, lower temperatures enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers.[7] Experiment with a range of temperatures (e.g., room temperature, 0 °C, -20 °C) to find the optimum. |
| Incorrect Solvent Choice | Screen a variety of solvents. The solvent can significantly influence the conformation of the catalyst-substrate complex.[7][8] Solvents with different polarities and coordinating abilities should be tested. For hydrogenations, common solvents include methanol, ethanol, dichloromethane, and THF. Ensure all solvents are anhydrous, as water can interfere with the catalyst. |
| Catalyst Purity and Integrity | Verify the purity of your chiral ligand and metal precursor. Impurities in the ligand, including the presence of the other enantiomer, will directly decrease the enantiomeric excess of the product.[9] Ensure the metal precursor is of high quality. For in-situ catalyst preparation, allow sufficient time for the ligand and metal to form the active complex. |
| Hydrogen Pressure | Optimize the hydrogen pressure. While higher pressure often increases the reaction rate, it can sometimes have a detrimental effect on enantioselectivity. A systematic variation of the hydrogen pressure should be performed. |
| Substrate-Catalyst Mismatch | Consider modifying the ligand structure. If optimization of reaction parameters fails, the chiral pocket of the catalyst may not be well-suited for the specific substrate. This may necessitate synthesizing a different ligand derivative from this compound with altered steric or electronic properties. |
Problem: Low Reaction Conversion or Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Catalyst Deactivation | Ensure rigorous exclusion of oxygen and water. Many hydrogenation catalysts are sensitive to air and moisture.[9] Use Schlenk techniques or a glovebox for reaction setup. Solvents should be freshly distilled and degassed. Impurities in the substrate can also act as catalyst poisons. |
| Insufficient Catalyst Loading | Increase the catalyst loading. While undesirable for large-scale processes, increasing the amount of catalyst can improve conversion for challenging substrates. However, be aware that higher catalyst loading can sometimes lead to side reactions. |
| Poor Substrate Solubility | Change the solvent or solvent mixture. If the substrate is not fully dissolved, the reaction will be slow and incomplete. Choose a solvent system in which all components are fully soluble at the reaction temperature. |
| Inhibiting Functional Groups | Protect coordinating functional groups on the substrate. Functional groups such as pyridines or thioethers can strongly coordinate to the metal center and inhibit catalysis.[10] If possible, these groups should be protected before the hydrogenation step. |
Scenario 2: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters.[11][12] Chiral Lewis acids, formed from a metal salt and a chiral ligand derived from this compound, can catalyze these reactions with high enantioselectivity.[13]
Problem: Low Diastereoselectivity and/or Enantioselectivity
| Potential Cause | Troubleshooting Steps & Explanation |
| Inappropriate Lewis Acid | Screen different metal salts. The choice of metal can have a profound impact on both reactivity and selectivity. Common Lewis acids for this purpose include copper(II), zinc(II), and scandium(III) salts. The counter-ion (e.g., triflate, hexafluoroantimonate) can also play a significant role.[13] |
| Suboptimal Temperature | Lower the reaction temperature. As with hydrogenation, lower temperatures generally favor higher selectivity in Diels-Alder reactions.[7] Reactions are often run at temperatures ranging from -78 °C to room temperature. |
| Solvent Effects | Vary the solvent. The solvent can influence the geometry of the Lewis acid-dienophile complex. Non-coordinating solvents like dichloromethane or toluene are often preferred. |
| Background Uncatalyzed Reaction | Reduce the reaction temperature or catalyst loading. If the uncatalyzed "background" reaction is significant and non-selective, it will erode the overall stereoselectivity. Lowering the temperature can slow down the background reaction more than the catalyzed one. |
Problem: Low Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Weak Lewis Acid Activity | Increase the catalyst loading or use a more activating Lewis acid. If the reaction is sluggish, the Lewis acid may not be sufficiently activating the dienophile. |
| Moisture Sensitivity | Ensure strictly anhydrous conditions. Many Lewis acids are highly sensitive to water, which can lead to catalyst decomposition and low yields.[9] |
| Product Inhibition | Consider using a less coordinating solvent. In some cases, the product can coordinate to the Lewis acid more strongly than the starting material, leading to catalyst inhibition. |
Part 3: Experimental Protocols & Visualization
Protocol 1: General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
This protocol describes a typical setup for an asymmetric hydrogenation reaction using an in-situ prepared rhodium catalyst with a chiral diphosphine ligand derived from this compound.
-
Catalyst Preparation: In a glovebox, add the chiral diphosphine ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.01 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 5 mL of degassed methanol to the flask.
-
Activation: Stir the solution at room temperature for 20 minutes to allow for the formation of the active catalyst.
-
Substrate Addition: Add methyl (Z)-α-acetamidocinnamate (1.0 mmol) to the catalyst solution.
-
Hydrogenation: Seal the Schlenk flask, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the flask with hydrogen gas (3 cycles of vacuum/backfill). Pressurize the flask to the desired hydrogen pressure (e.g., 1-10 atm).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C) for the required time (monitor by TLC or GC/LC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.
Visualization of Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting low enantioselectivity in an asymmetric reaction.
Caption: A decision-making workflow for troubleshooting low enantioselectivity.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103724238A - Preparation method of (1R, 2R)-1, 2-cyclohexanedimethanol diaryl sulphonate - Google Patents [patents.google.com]
- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. youtube.com [youtube.com]
- 13. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for the Removal of (1R,2R)-1,2-Cyclohexanedimethanol-Based Chiral Auxiliaries
Welcome to the technical support center for the application and removal of chiral auxiliaries derived from (1R,2R)-1,2-cyclohexanedimethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful cleavage of these auxiliaries while preserving the integrity of your target molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process of chiral auxiliary cleavage in a question-and-answer format.
Q1: My chiral auxiliary fails to cleave completely. What should I do?
A: Incomplete cleavage is a common challenge, often stemming from reaction kinetics or substrate-specific issues. Here is a systematic approach to troubleshoot this problem:
-
Verify Reagent Quality and Stoichiometry: Ensure all reagents, especially reactive ones like metal hydrides or bases, are fresh and of appropriate purity. For hydrolytic or reductive cleavages, an excess of the cleaving reagent (typically 2-10 equivalents) is often necessary to drive the reaction to completion.[1]
-
Optimize Reaction Conditions:
-
Temperature: Many cleavage reactions are conducted at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions or epimerization.[2][3] If the reaction is sluggish, a gradual and controlled increase in temperature may be required. Monitor the reaction closely by Thin-Layer Chromatography (TLC) to find the optimal balance between reaction rate and product stability.
-
Solvent: The choice of solvent is critical for ensuring all reactants are fully dissolved. For instance, in lithium hydroperoxide cleavages, a co-solvent system like THF/water is essential to create a homogenous reaction mixture.[4][5]
-
-
Consider Steric Hindrance: The cyclohexane backbone, while providing excellent stereocontrol, can also create significant steric bulk. If your substrate is also sterically demanding, the cleavage site may be inaccessible. In such cases, switching to a less sterically hindered cleavage reagent or a different cleavage strategy altogether may be necessary.
-
Alternative Cleavage Method: If optimizing conditions does not resolve the issue, the chosen method may be unsuitable for your specific substrate. For example, if a basic hydrolysis is failing, an acidic or reductive cleavage might be more effective.[1]
Caption: A decision-making workflow for troubleshooting incomplete cleavage.
Q2: How can I prevent epimerization or racemization of my product during auxiliary removal?
A: Protecting the stereochemical integrity of your newly created chiral center is paramount. Epimerization typically occurs at α-carbons that are acidic, especially under harsh basic or acidic conditions.
-
Control Reaction Temperature: Perform the cleavage at the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Low temperatures (0 °C to -78 °C) are standard for minimizing epimerization risk.[2]
-
Choose the Cleavage Method Carefully:
-
Reductive Cleavage: Methods using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are often milder than harsh acidic or basic hydrolysis and are less prone to causing epimerization.[2][3]
-
Buffered or Mild Hydrolysis: For base-mediated hydrolysis, using lithium hydroperoxide (LiOH/H₂O₂) at 0 °C is a well-established, mild protocol that often avoids epimerization.[4][5][6]
-
-
Careful Workup: During the workup phase, avoid exposure to strong acids or bases for prolonged periods. Use buffered aqueous solutions (e.g., saturated ammonium chloride) for quenching where appropriate.[7]
-
Purification Considerations: Be aware that silica gel chromatography can be acidic enough to cause epimerization in sensitive compounds. If this is a concern, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[7]
Q3: I'm struggling to separate my product from the recovered this compound auxiliary after cleavage. What are some effective purification strategies?
A: The diol nature of the recovered auxiliary makes it quite polar, which can sometimes lead to co-elution with polar products during chromatography.
-
Aqueous Extraction: The auxiliary is a diol and possesses good water solubility, especially when compared to less polar organic products. A thorough aqueous extraction during the workup is the first and most effective step. If your product is a carboxylic acid, you can perform a pH-adjusted extraction:
-
After cleavage, make the aqueous layer basic (e.g., with NaOH) to deprotonate your carboxylic acid, making it water-soluble.
-
Wash with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove the neutral auxiliary.[1]
-
Carefully acidify the aqueous layer (e.g., with 1M HCl) to re-protonate your product.[1]
-
Extract your purified carboxylic acid product into a fresh organic layer.
-
-
Crystallization: If your desired product is a solid, crystallization can be a highly effective method to separate it from the auxiliary, which often remains as a soluble oil or solid with different crystallization properties.[7]
-
Chromatography Optimization: If chromatography is necessary, screen different solvent systems (eluents) to maximize the separation (ΔRf) between your product and the auxiliary. Using a more polar solvent system may be required to elute the auxiliary if it adheres strongly to the silica.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing auxiliaries derived from this compound?
A: The choice of cleavage method depends on the linkage between your substrate and the auxiliary and the desired functional group in the final product. The main strategies are summarized below.
| Cleavage Strategy | Typical Reagents | Product Functional Group | Key Considerations |
| Basic Hydrolysis | LiOH / H₂O₂ in THF/H₂O | Carboxylic Acid | Mild and widely used; good for sensitive substrates.[4][5] |
| Acidic Hydrolysis | HCl or H₂SO₄ in H₂O/Dioxane | Carboxylic Acid | Can be harsh; risk of epimerization or decomposition.[8][9] |
| Reductive Cleavage | LiAlH₄, LiBH₄, DIBAL-H | Primary Alcohol | Powerful reducing agents may affect other functional groups.[2][3][10] |
| Oxidative Cleavage | O₃, NaIO₄, Periodic Acid (H₅IO₆) | Aldehyde or Ketone | Primarily for acetal or ketal linkages.[7][10][11] |
Q2: How do I select the best cleavage strategy for my molecule?
A: The selection process is a balance between the desired product and the stability of your molecule. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting a cleavage strategy.
-
To obtain a carboxylic acid: Use basic or acidic hydrolysis. Basic hydrolysis with LiOH/H₂O₂ is generally preferred due to its mildness.[5][6]
-
To obtain a primary alcohol: Use reductive cleavage with a metal hydride like LiAlH₄ or LiBH₄.[2][3] Choose the reagent based on the presence of other reducible groups (e.g., esters, ketones) in your molecule.
-
To obtain an aldehyde or ketone (from an acetal/ketal linkage): An oxidative method is required. Ozonolysis or periodate cleavage are common choices.[10][11]
Q3: Can the this compound auxiliary be recovered and reused?
A: Yes, one of the significant advantages of using a chiral auxiliary is the ability to recover and reuse it, which is important for both cost-effectiveness and sustainability.[2][12] The diol auxiliary is typically recovered from the organic or aqueous layers during the workup, depending on the extraction conditions used. It can then be purified by chromatography or crystallization before being used in subsequent reactions.
Experimental Protocols
Protocol 1: General Procedure for Basic Hydrolysis (LiOH/H₂O₂)
This protocol is adapted from standard procedures for the cleavage of N-acyl oxazolidinones, which are structurally related to amides derived from the target auxiliary.[1][5][6]
-
Dissolution: Dissolve the substrate (1.0 equiv) in a 4:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a 30% aqueous solution of hydrogen peroxide (H₂O₂, ~4-5 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2-3 equiv).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.
-
Workup: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral auxiliary.[1]
-
Isolation of Product: Acidify the aqueous layer to a pH of ~2-3 with a suitable acid (e.g., 1M HCl) and then extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).[1]
Protocol 2: General Procedure for Reductive Cleavage (LiAlH₄)
This protocol outlines the cleavage to yield a primary alcohol.[3]
-
Setup: To a solution of the substrate (1.0 equiv) in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (N₂ or Ar), cool the mixture to -10 °C or 0 °C.
-
Reagent Addition: Carefully add lithium aluminum hydride (LiAlH₄, ~2-3 equiv) portion-wise, controlling the rate of addition to maintain the temperature.
-
Reaction: Stir the reaction for 1-4 hours, monitoring by TLC.
-
Quenching: Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Workup: Stir the resulting mixture until a granular precipitate forms. Filter the solid and wash it thoroughly with the reaction solvent. The combined filtrate contains the desired alcohol product and the recovered auxiliary.
-
Purification: Concentrate the filtrate and purify by column chromatography to separate the product from the auxiliary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Visible-Light Mediated Oxidative Fragmentation of Ethers and Acetals by Means of Fe(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with (1R,2R)-1,2-Cyclohexanedimethanol Catalysts
Welcome to the technical support center for asymmetric synthesis utilizing (1R,2R)-1,2-Cyclohexanedimethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high enantioselectivity in their reactions. As a C₂ symmetric chiral diol, this compound is a versatile building block and ligand precursor for a variety of stereoselective transformations.[1][2] Low enantiomeric excess (ee) can be a significant hurdle, and this resource provides a structured, in-depth approach to troubleshooting and optimization, grounded in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise when troubleshooting low enantioselectivity.
Q1: I'm observing poor enantiomeric excess (ee) in my reaction. What are the most common initial checks I should perform?
When troubleshooting poor enantioselectivity, it is crucial to start with the fundamentals of your experimental setup.[3] First, verify the purity of your this compound catalyst or precursor, as even minor impurities can drastically affect selectivity.[4] Next, ensure all reagents and solvents are anhydrous, as water can interfere with many catalytic systems.[4][5] Finally, meticulously control your reaction temperature, as small fluctuations can significantly diminish enantioselectivity.[3][4]
Q2: How critical is the purity of the this compound, and how can I purify it?
The enantiomeric and chemical purity of your chiral diol is paramount. Commercial batches may contain the undesired enantiomer or other impurities that can lead to a decrease in the overall enantioselectivity of the reaction. Recrystallization is a common and effective purification method.[6] For instance, dissolving the diol in a suitable hot solvent or solvent mixture, such as ethyl acetate/petroleum ether, and allowing it to cool slowly can yield highly pure crystals.[6] The purity should be verified by techniques like chiral HPLC or after derivatization by NMR.[7]
Q3: Can the method of preparing my catalyst in situ affect the enantiomeric excess?
Absolutely. The in situ formation of a catalyst, for example, by reacting this compound with a metal precursor, is a critical step. Incomplete formation of the active catalyst can result in a mixture of catalytic species, some of which may promote a non-selective background reaction, thereby lowering the ee.[4] It is essential to allow sufficient time for the catalyst to form completely before adding the substrate.[8]
Q4: My reaction is sluggish and giving a low yield in addition to poor ee. Are these issues related?
Yes, low reactivity and poor enantioselectivity are often linked. A slow or inefficient reaction may indicate a problem with catalyst activity or suboptimal reaction conditions, which in turn affects the stereochemical outcome.[3] An improperly formed or deactivated catalyst will not only be less active but will also fail to provide the well-defined chiral environment necessary for high enantioselectivity.[3] Addressing factors that improve yield, such as ensuring anhydrous conditions and using fresh, high-purity reagents, will often simultaneously improve the enantiomeric excess.[9]
Q5: How do I choose the optimal solvent and temperature for my reaction?
Solvent and temperature are critical parameters that must be optimized for each specific reaction. The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity.[5] A screening of various anhydrous, non-protic solvents (e.g., toluene, THF, dichloromethane) is highly recommended.[4]
Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[4][9] This is because the difference in activation energies between the diastereomeric transition states becomes more pronounced at lower temperatures. It is advisable to conduct the reaction at various temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance between selectivity and reaction rate.[4]
In-Depth Troubleshooting Guide
When initial checks do not resolve the issue of low enantioselectivity, a more systematic approach is required. This guide provides a logical workflow to identify and address the root cause of the problem.
Issue 1: Consistently Low Enantiomeric Excess (<50% ee)
Persistently low ee often points to fundamental flaws in the reaction setup or the nature of the catalyst-substrate interaction.
Troubleshooting Workflow: Foundational Issues
Caption: Troubleshooting workflow for foundational issues causing low enantioselectivity.
Detailed Protocols and Explanations
1. Catalyst Purity and Preparation:
-
Rationale: The chiral diol forms a three-dimensional chiral pocket around the active site. Any impurity, especially the other enantiomer, can disrupt this environment or catalyze a non-selective reaction.
-
Protocol for Purity Verification:
-
Analyze the this compound raw material using chiral HPLC to determine its enantiomeric purity.
-
If the enantiomeric purity is below 99%, recrystallize the diol from a suitable solvent system (e.g., ethyl acetate/hexanes).[6]
-
For in situ catalyst generation, ensure the metal source is of high purity and handled under inert conditions. Allow for a sufficient pre-stirring time (e.g., 30-60 minutes) after mixing the diol and the metal source before adding the substrate to ensure complete complex formation.[8]
-
2. Strict Control of Reaction Conditions:
-
Rationale: Water and oxygen can deactivate or alter the structure of many catalysts, leading to a loss of selectivity.[4]
-
Protocol for Anhydrous Reaction Setup:
-
Flame-dry all glassware under vacuum and cool under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[4]
-
Use freshly distilled or commercially available anhydrous solvents.
-
Ensure all liquid reagents are transferred via syringe through septa. Solid reagents should be transferred in a glovebox or under a positive flow of inert gas.
-
3. Systematic Optimization of Reaction Parameters:
-
Rationale: The solvent, temperature, and concentration all influence the delicate energy balance between the diastereomeric transition states that lead to the two enantiomers of the product.
-
Data-Driven Optimization: The following tables illustrate how to systematically vary parameters and record the outcomes.
| Table 1: Effect of Solvent and Temperature on Enantioselectivity | |||
| Entry | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |
| 1 | Dichloromethane | 0 | 45 |
| 2 | Toluene | 0 | 62 |
| 3 | THF | 0 | 55 |
| 4 | Toluene | -20 | 78 |
| 5 | Toluene | -40 | 85 |
| 6 | Toluene | -78 | 91 |
As demonstrated in Table 1, a systematic screening can reveal optimal conditions. In this hypothetical example, lowering the temperature in toluene significantly improves enantioselectivity.
Issue 2: Moderate and Inconsistent Enantioselectivity (50-85% ee)
Achieving moderate but not excellent ee, or experiencing poor reproducibility, often points to more subtle issues such as catalyst degradation, the presence of inhibitors, or a competing non-selective background reaction.
Troubleshooting Workflow: Subtle Influences
Caption: Troubleshooting workflow for moderate or inconsistent enantioselectivity.
Detailed Protocols and Explanations
1. Catalyst Loading and Stability:
-
Rationale: An insufficient catalyst loading may not be enough to outcompete a non-catalyzed background reaction.[4] Conversely, some catalysts may aggregate at higher concentrations, leading to lower activity or selectivity. The active catalyst may also degrade over the course of the reaction.[4]
-
Protocol for Optimization:
-
Run a series of reactions with varying catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to determine the optimal concentration.
-
If catalyst degradation is suspected, try adding the catalyst in portions over the course of the reaction.
-
Always use a freshly prepared catalyst solution.
-
2. The Role of Additives:
-
Rationale: Additives can significantly influence the catalytic cycle. For instance, molecular sieves can scavenge trace amounts of water.[10] In some cases, co-catalysts or additives can enhance the activity and selectivity of the primary catalyst through cooperative effects.[10][11]
-
Protocol for Screening Additives:
-
Perform the reaction in the presence of activated molecular sieves (e.g., 4 Å) to rigorously exclude water.[10]
-
Depending on the reaction mechanism, screen for the effect of adding small amounts of a Lewis acid or base, which may facilitate substrate activation or catalyst turnover.
-
| Table 2: Effect of Catalyst Loading and Additives on Enantioselectivity | |||
| Entry | Catalyst Loading (mol%) | Additive | Enantiomeric Excess (ee %) |
| 1 | 5 | None | 75 |
| 2 | 10 | None | 82 |
| 3 | 5 | 4 Å Molecular Sieves | 85 |
| 4 | 10 | 4 Å Molecular Sieves | 93 |
This hypothetical data shows that both increasing the catalyst loading and including an additive can have a positive cumulative effect on enantioselectivity.
3. Substrate and Reagent Considerations:
-
Rationale: The purity of the substrate is as important as the purity of the catalyst. An impurity in the substrate could act as a poison to the catalyst. The rate of addition of a reagent can also be critical, especially if a highly reactive species is involved, as slow addition can help to maintain a low concentration and suppress side reactions.
-
Protocol for Controlled Addition:
-
Purify the substrate by distillation, recrystallization, or column chromatography before use.
-
If a highly reactive reagent is used (e.g., a strong reducing agent), add it slowly to the reaction mixture using a syringe pump. This ensures that the catalyzed reaction is the major pathway at any given time.
-
By systematically working through these troubleshooting guides, researchers can effectively diagnose and resolve the underlying causes of low enantioselectivity in reactions catalyzed by this compound and its derivatives, paving the way for the successful synthesis of enantioenriched molecules for research and development.
References
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. CN107688069B - Method for detecting (1R,2R) -cyclohexane-1, 2-dimethanol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline [organic-chemistry.org]
Purification techniques for intermediates and products containing the (1R,2R)-1,2-Cyclohexanedimethanol moiety
Technical Support Center: Purification of (1R,2R)-1,2-Cyclohexanedimethanol Derivatives
Welcome to the technical support center for the purification of intermediates and products containing the this compound moiety. This chiral diol is a critical building block in modern asymmetric synthesis, notably as a key intermediate for pharmaceuticals like Lurasidone, where its optical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API)[1][2].
The rigid cyclohexane backbone and the dual hydroxymethyl groups present unique purification challenges, from removing stubborn reagents to separating closely related stereoisomers. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level strategy to specific troubleshooting scenarios and detailed protocols, grounding our recommendations in established chemical principles.
Section 1: General Purification Strategy & Workflow
A successful purification campaign begins with a logical workflow. The path from a crude reaction mixture to a highly pure, stereochemically defined product requires a series of deliberate steps. The choice between techniques like chromatography and recrystallization is not arbitrary; it depends on the impurity profile, the scale of the reaction, and the physical properties of your target compound.
Below is a generalized workflow for purifying compounds derived from this compound.
Caption: A decision-making workflow for purifying this compound derivatives.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common and frustrating issues that arise during purification.
Question 1: My flash column chromatography separation is poor. The desired product is co-eluting with an impurity.
Answer: This is a frequent challenge, often caused by an inappropriate solvent system or issues with the stationary phase. Let's break down the causality and solutions.
-
The "Why": The this compound moiety contains two hydroxyl groups, making it and its derivatives quite polar. These hydroxyl groups can form strong hydrogen bonds with the silica gel surface, leading to significant peak tailing or "streaking." Impurities with similar polarity, such as diastereomers (e.g., the cis-isomer), will have very similar retention factors (Rf), making separation difficult[3].
-
Solutions & Protocol Adjustments:
-
Optimize Your Solvent System: Standard hexane/ethyl acetate systems are a good starting point. If co-elution occurs, you need to alter the selectivity of the mobile phase.
-
Introduce a More Polar Solvent: Replace a portion of the ethyl acetate with methanol or isopropanol (e.g., 95:5 Dichloromethane:Methanol). This can disrupt the strong analyte-silica interactions and improve peak shape.
-
Add a Modifier: Adding a small amount of a competitive hydrogen-bonding agent like triethylamine (~0.1-1%) to your mobile phase can deactivate the most acidic sites on the silica gel. This is particularly effective if your compound is basic or if you observe significant tailing.
-
-
Decrease the Polarity of Your Derivative (If possible): If you are purifying an intermediate, consider whether a subsequent step involves protecting the hydroxyl groups (e.g., as silyl ethers or esters). Sometimes, purifying the less polar, protected version of the molecule results in far better separation.
-
Check Column Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, the mass of crude material should be no more than 1-5% of the mass of the silica gel (e.g., 100-500 mg of crude on a 25 g column).
-
| Parameter | Recommendation for Polar Diols/Derivatives |
| Primary Eluent | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) |
| Secondary Eluent | Hexanes or Heptane |
| Highly Polar Modifier | Methanol (MeOH) or Isopropanol (IPA) |
| Tailing Reducer | Triethylamine (TEA) or Acetic Acid (AcOH) (0.1-1%) |
| Typical Gradient | Start at 100% Hexane/DCM, gradually increase EtOAc/MeOH |
Question 2: My product refuses to crystallize from solution, even after cooling.
Answer: Failure to crystallize is typically due to either the presence of impurities that inhibit crystal lattice formation or a state of supersaturation[4]. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot[5].
-
The "Why": Crystal formation is a process of molecular self-assembly. Molecules of the same type must align in a specific, repeating pattern to form a crystal lattice[5]. Impurities can disrupt this process by physically blocking sites on the growing crystal. Furthermore, if the solution is perfectly clear and undisturbed (supersaturated), the initial nucleation event required to start crystal growth may not occur[4].
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth[4].
-
Seeding: If you have a tiny amount of pure, solid material, add a single seed crystal to the cooled solution. This provides a perfect template for further crystallization.
-
-
Re-evaluate Your Solvent Choice:
-
If the compound "oils out" instead of crystallizing, your solution is likely too concentrated, or the solvent is too nonpolar. Try adding a small amount of a miscible, more polar "anti-solvent" dropwise until turbidity persists.
-
If no solid forms at all, you may have used too much solvent. Slowly evaporate some of the solvent to increase the concentration and try cooling again[5].
-
-
Consider a Two-Solvent System: Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly[5].
-
Question 3: How can I improve the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of my product?
Answer: While the best approach is a highly stereoselective synthesis, purification methods can often be used to enrich the desired stereoisomer.
-
The "Why": Stereoisomers have identical physical properties (melting point, solubility), except when interacting with another chiral entity. Diastereomers, however, have different physical properties and can often be separated by standard techniques.
-
Solutions:
-
Recrystallization for Diastereomeric and Enantiomeric Enrichment: This can be surprisingly effective. Sometimes, one diastereomer or a racemic compound will crystallize more readily than the other, enriching the mother liquor in the undesired isomer(s)[6]. This is a known technique for chiral diols[7]. Success is highly dependent on the specific compound and solvent system, and requires careful analytical monitoring (e.g., by chiral HPLC or NMR with a chiral shift reagent) of both the crystals and the filtrate.
-
Preparative Chiral Chromatography: This is the most powerful method for separating enantiomers. It requires specialized and expensive chiral stationary phases (CSPs), often based on polysaccharide derivatives (cellulose or amylose)[8]. The separation relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral phase, which have different energies and thus different retention times[8][9]. This is typically a final polishing step due to cost and lower throughput.
-
Derivatization to Form Diastereomers: React your chiral diol with a single enantiomer of a chiral derivatizing agent (e.g., Mosher's acid chloride). This creates a mixture of diastereomers, which can now be separated using standard flash chromatography or recrystallization. Afterward, the derivatizing group is cleaved to yield the purified enantiomer. This is a multi-step but highly effective strategy.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: How do I analyze the enantiomeric purity of my this compound derivative?
Direct analysis of the diol on a chiral column can be challenging due to its high polarity. A robust and common method is to derivatize the diol first. A published method involves reacting the diol with benzoyl chloride to form the dibenzoate ester[1]. These less polar diastereomeric derivatives can then be readily separated and quantified using normal-phase HPLC on a standard silica or cyano column, which is more accessible than a dedicated chiral column[1].
FAQ 2: What are common impurities I should look for from the synthesis of this compound derivatives?
Beyond unreacted starting materials, the most critical impurities are stereoisomers. Depending on your synthesis route, you may have:
-
(1S,2S)-1,2-Cyclohexanedimethanol: The enantiomer.
-
cis-1,2-Cyclohexanedimethanol isomers: These are diastereomers and can sometimes be separated by standard chromatography or recrystallization[3].
-
Reagents and Byproducts: If making a sulfonate ester, for example, residual triethylamine and the corresponding sulfonic acid are common impurities that must be removed during the aqueous workup[10][11].
FAQ 3: Can you provide a starting point protocol for flash chromatography?
Certainly. This protocol assumes you are purifying a moderately polar derivative of this compound.
Caption: Step-by-step protocol for flash column chromatography.
Section 4: Detailed Protocols
Protocol 1: Recrystallization (Single Solvent)
This protocol is a standard procedure for purifying a solid compound that has one ideal recrystallization solvent[4][12].
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude solid. Add a chosen solvent dropwise at room temperature. A good solvent will NOT dissolve the solid. Heat the test tube. A good solvent WILL dissolve the solid when hot[5].
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add a boiling stone. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate). Add the minimum amount of hot solvent required to fully dissolve the solid[5][12].
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield[5].
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Protocol 2: Chiral Purity Analysis via Derivatization and HPLC[1]
This protocol is adapted from a method for determining the enantiomeric excess of this compound[1].
-
Derivatization:
-
In a small vial, dissolve your sample (e.g., 50 mg) in dichloromethane (2 mL).
-
Add triethylamine (2.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture in an ice bath (0-10 °C).
-
Slowly add benzoyl chloride (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup by washing with dilute HCl, then saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude dibenzoate derivative.
-
-
HPLC Analysis:
-
Column: Standard Normal Phase Silica Column.
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 70:30 v/v) is a good starting point[1].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Dissolve the derivatized sample in the mobile phase. Inject onto the HPLC system. The different stereoisomers (now diastereomeric esters) should separate into distinct peaks. Calculate the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) by comparing the integrated peak areas.
-
References
- 1. CN107688069B - Method for detecting (1R,2R) -cyclohexane-1, 2-dimethanol - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications - ProQuest [proquest.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN104513182A - Method for preparing this compound disulfonate - Google Patents [patents.google.com]
- 11. CN103724238A - Preparation method of (1R, 2R)-1, 2-cyclohexanedimethanol diaryl sulphonate - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stereochemical Integrity of (1R,2R)-1,2-Cyclohexanedimethanol
Welcome to the technical support center for (1R,2R)-1,2-Cyclohexanedimethanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this chiral diol in their synthetic applications. Here, we address the critical issue of preventing epimerization at the C1 and C2 stereocenters, a phenomenon that can compromise the stereochemical purity of your intermediates and final products. This resource provides in-depth troubleshooting advice, detailed analytical protocols, and preventative strategies based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is epimerization, and why is it a concern for this compound?
A1: Epimerization is a chemical process that alters the configuration of a single stereocenter in a molecule containing multiple stereocenters. For this compound, this would involve the inversion of either the C1 or C2 stereocenter to form the (1S,2R)- or (1R,2S)-diastereomers, respectively. If both centers invert, the enantiomer (1S,2S)-1,2-Cyclohexanedimethanol is formed.
This is a significant concern because the biological activity and physical properties of chiral molecules are highly dependent on their specific stereochemistry. In drug development, for instance, an undesired stereoisomer could be inactive or even exhibit harmful side effects. This compound is a key intermediate in the synthesis of pharmaceuticals like Lurasidone, where its high optical purity is paramount for the efficacy and safety of the final drug product.[1][2][3]
Q2: Under what conditions is this compound at risk of epimerization?
A2: The stereocenters of this compound are susceptible to epimerization under both acidic and basic conditions, particularly at elevated temperatures.
-
Acidic Conditions: In the presence of a strong acid, a hydroxyl group can be protonated, forming a good leaving group (water). While a primary carbocation is unstable, neighboring group participation or the formation of a transient protonated epoxide-like intermediate can facilitate bond rotation and subsequent re-addition of water from the opposite face, leading to epimerization.
-
Basic Conditions: Strong bases can abstract a proton from the carbon atom bearing a hydroxyl group (the α-proton). Although the acidity of this proton is low, this process can be facilitated by certain reagents or under harsh conditions. The resulting carbanion can then be reprotonated from either face, leading to a mixture of stereoisomers. This is a common side reaction in peptide synthesis and can be relevant to diols under certain derivatization or reaction conditions.[4]
-
Oxidative/Reductive Conditions: Certain redox reactions can proceed through radical intermediates, which can also lead to a loss of stereochemical integrity.
Q3: I suspect epimerization has occurred in my reaction. How can I confirm this?
A3: You can confirm epimerization by using analytical techniques that can distinguish between stereoisomers. The most common methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and diastereomers. You may need to derivatize the diol to improve its detection and separation on a chiral column.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can sometimes distinguish between diastereomers directly due to their different chemical environments. For enantiomers, a chiral derivatizing agent or a chiral solvating agent is typically required to induce diastereomeric differences that are observable in the NMR spectrum.[7][8][9][10][11]
Detailed protocols for these methods are provided in the "Analytical Protocols" section of this guide.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of optical purity in a product derived from this compound. | Epimerization during a reaction step involving strong acid or base, or high temperatures. | 1. Protect the diol: Before subjecting the molecule to harsh conditions, protect the 1,2-diol functionality as a cyclic acetal (e.g., acetonide) or another suitable protecting group.[12] 2. Modify reaction conditions: If protection is not feasible, explore milder reaction conditions. Use weaker acids or bases, lower the reaction temperature, and shorten the reaction time. |
| Multiple spots on TLC or unexpected peaks in GC/LC-MS analysis. | The presence of diastereomers due to partial epimerization. | 1. Confirm identity: Use chiral HPLC or NMR with a chiral derivatizing agent to confirm the presence of stereoisomers. 2. Optimize purification: If epimerization cannot be completely avoided, develop a robust chromatographic method to separate the desired stereoisomer from the undesired ones. |
| Inconsistent reaction yields or product activity. | Variable levels of epimerization between batches. | 1. Strictly control reaction parameters: Ensure consistent temperature, reaction time, and reagent stoichiometry. 2. Implement in-process controls: Use chiral HPLC to monitor the stereochemical purity of your intermediates at critical steps. |
Preventative Strategies: Protecting the Stereocenters
The most robust strategy to prevent epimerization is to protect the 1,2-diol functionality. Cyclic acetals are commonly used for this purpose.
-
Acetonide Protection: Reacting this compound with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst forms a stable five-membered cyclic acetal. This protecting group is stable to basic and reductive conditions and can be removed under acidic conditions.[12]
-
Benzylidene Acetal Protection: This protecting group is formed using benzaldehyde and an acid catalyst. It is also stable under basic conditions and can be removed by acid hydrolysis or hydrogenolysis.[13]
-
Base-Labile Protecting Groups: For applications where acid-sensitivity is a concern, novel protecting groups that are cleaved under basic conditions, such as Boc-ethylidene or Moc-ethylidene acetals, can be employed.[14]
Analytical Protocols
Protocol 1: Chiral HPLC Analysis of this compound Isomers (Post-Derivatization)
This protocol is based on a method for separating the stereoisomers of 1,2-cyclohexanedimethanol after derivatization with benzoyl chloride.[5]
Step 1: Derivatization
-
In a suitable flask, dissolve this compound (1 equivalent) in dichloromethane.
-
Add triethylamine (3 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 10°C in an ice bath.
-
Slowly add benzoyl chloride (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), a dilute base solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dibenzoate derivative.
Step 2: Chiral HPLC Analysis
-
Column: Chiralpak IC (or equivalent polysaccharide-based chiral stationary phase)
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (e.g., 95:5:0.1 v/v/v). The optimal ratio may require some method development.[6][15][16]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Analysis: Inject the dissolved derivatized sample. The different stereoisomers (e.g., (1R,2R), (1S,2S), and the meso cis-isomer) should elute at different retention times, allowing for their quantification.
Protocol 2: NMR Analysis of Stereochemical Purity using a Chiral Derivatizing Agent
This protocol uses a chiral derivatizing agent to convert the enantiomeric diols into diastereomers, which can be distinguished by NMR. Boronic acids are particularly effective for this purpose with diols.[9][10]
Step 1: In-situ Derivatization in an NMR Tube
-
To a clean NMR tube, add the this compound sample (approximately 10-20 mg).
-
Add a chiral derivatizing agent such as a chiral boronic acid derivative (e.g., (S)-(+)-N-acetylphenylglycineboronic acid or a custom-synthesized chiral boric acid) in a slight molar excess (e.g., 1.1 equivalents).
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Mix the contents thoroughly, for instance, by brief sonication, to ensure the formation of the diastereomeric boronate esters.
Step 2: NMR Acquisition and Analysis
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a well-resolved signal (or set of signals) corresponding to the newly formed diastereomeric complex. Protons near the stereocenters are often the most informative.
-
The signals for the two diastereomers (one from the (1R,2R)-diol and the other from any (1S,2S)-diol present) will have different chemical shifts.
-
Carefully integrate the corresponding peaks. The ratio of the integrals will directly correlate to the enantiomeric ratio of your diol sample.
References
- 1. Item - Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN107688069B - Method for detecting (1R,2R) -cyclohexane-1, 2-dimethanol - Google Patents [patents.google.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Simple chiral derivatization protocols for 1H NMR and 19F NMR spectroscopic analysis of the enantiopurity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 11. magritek.com [magritek.com]
- 12. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Diol - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Scaling up reactions with (1R,2R)-1,2-Cyclohexanedimethanol for industrial applications
Welcome to the technical support center for (1R,2R)-1,2-Cyclohexanedimethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions involving this versatile chiral diol. Here, we address common challenges and frequently asked questions to ensure your success in transitioning from laboratory-scale experiments to industrial applications.
Introduction to this compound in Industrial Applications
This compound is a C2-symmetric chiral diol that serves as a crucial building block in asymmetric synthesis. Its rigid cyclohexane backbone and two primary hydroxyl groups make it an excellent precursor for a wide range of chiral ligands, auxiliaries, and synthons. These, in turn, are pivotal in the stereoselective synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The transition from small-scale laboratory synthesis to large-scale industrial production, however, is not always straightforward and presents a unique set of challenges.[3] This guide provides practical, field-proven insights to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial applications of this compound?
A1: this compound is a versatile intermediate with several key industrial applications, including:
-
Chiral Ligand Synthesis: It is a foundational building block for a variety of chiral ligands used in asymmetric catalysis, such as those for asymmetric hydrogenation, epoxidation, and carbon-carbon bond-forming reactions.[4][5][]
-
Pharmaceutical Intermediates: It serves as a key chiral synthon in the multi-step synthesis of active pharmaceutical ingredients (APIs), where stereochemical purity is paramount for therapeutic efficacy and safety.[1][7]
-
Polymer Production: This diol is utilized in the synthesis of specialty polyesters and polyurethanes, imparting unique properties such as improved thermal stability and mechanical strength.[1]
-
Electronic Materials: Its derivatives are finding use in the production of advanced electronic materials where specific molecular geometries are required.[8]
Q2: What are the initial safety precautions to consider when scaling up reactions with this compound?
A2: Safety is the foremost concern during scale-up. Key precautions include:
-
Reviewing the Material Safety Data Sheet (MSDS): Familiarize yourself with the complete hazard profile, including handling, storage, and emergency procedures.[9][10][11][12][13]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][10][12] In a larger scale setting, enhanced PPE such as face shields and protective clothing may be necessary.
-
Ventilation: Ensure adequate ventilation, such as working in a fume hood, especially when handling the solid or solutions.[9][10][12] For industrial scale, closed systems or local exhaust ventilation are recommended.[13]
-
Exothermic Reactions: Be aware that many reactions involving diols can be exothermic. A thorough thermal hazard assessment is crucial before scaling up to prevent thermal runaway.[14][15]
Q3: How does the purity of this compound affect my scaled-up reaction?
A3: The purity of your starting material is critical for reproducibility and achieving high yields of the desired product, especially in asymmetric synthesis where minor impurities can have a significant impact.
-
Enantiomeric Purity: The enantiomeric excess (ee) of the starting diol directly influences the stereoselectivity of the subsequent reactions. It is essential to use a high-purity starting material to obtain a product with high enantiomeric purity.[16]
-
Chemical Purity: Non-chiral impurities can interfere with the reaction, potentially leading to side products, lower yields, and catalyst deactivation. It is advisable to use a grade of this compound that is 98% pure or higher.[17]
Troubleshooting Guide for Scaled-Up Reactions
Issue 1: Decreased Yield and/or Selectivity Upon Scale-Up
A common challenge in scaling up is a noticeable drop in reaction yield or stereoselectivity compared to the lab-scale experiment.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Mixing | In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[14] | - Optimize Stirring: Increase the stirring rate and consider using a more efficient stirrer design (e.g., anchor or turbine stirrer). - Baffling: Introduce baffles into the reactor to improve turbulence and mixing. |
| Heat Transfer Issues | The surface area-to-volume ratio decreases as the scale increases, making heat dissipation more difficult for exothermic reactions. This can lead to a rise in temperature and the formation of byproducts.[14][15] | - Controlled Addition: Add reagents slowly and in a controlled manner to manage the rate of heat generation. - Improved Cooling: Ensure the reactor's cooling system is adequate for the larger scale. Consider using a jacketed reactor with a circulating coolant. |
| Changes in Reagent Concentration | When scaling up, simply multiplying all components may not be optimal. Changes in concentration can affect reaction kinetics and selectivity.[14] | - Solvent Optimization: Re-evaluate the optimal solvent volume for the larger scale. It may be necessary to run the reaction at a different concentration. - Kinetic Modeling: For critical reactions, consider performing kinetic modeling to predict the impact of concentration changes. |
Issue 2: Catalyst Deactivation or Inhibition
In catalytic reactions, especially those involving sensitive metal catalysts, deactivation can be a significant issue at a larger scale.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Impurities in Reagents or Solvents | Trace impurities, such as water or oxygen, can poison the catalyst. These may be present in larger quantities when using bulk reagents and solvents. | - Reagent and Solvent Purification: Ensure all reagents and solvents are of high purity and are properly dried and deoxygenated before use. - Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon). |
| Product Inhibition | The product or a byproduct of the reaction may bind to the catalyst, reducing its activity over time. | - In-situ Product Removal: If feasible, consider techniques for in-situ product removal to maintain catalyst activity. - Catalyst Loading: It may be necessary to slightly increase the catalyst loading at a larger scale to compensate for deactivation. |
| Coke Formation | At higher temperatures, organic molecules can decompose on the catalyst surface, leading to the formation of "coke" that blocks active sites.[18][19] | - Temperature Control: Maintain strict control over the reaction temperature to avoid overheating. - Catalyst Regeneration: Investigate if the catalyst can be regenerated after the reaction. |
Issue 3: Challenges in Product Isolation and Purification
Isolating and purifying the final product at a larger scale can present new challenges compared to laboratory-scale workup procedures.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Phase Separation Difficulties | In liquid-liquid extractions, emulsions can form more readily at a larger scale, making phase separation difficult and time-consuming. | - Anti-emulsion Agents: Consider the addition of a small amount of an anti-emulsion agent. - Centrifugation: For persistent emulsions, centrifugation can be an effective method for phase separation at an industrial scale. |
| Crystallization Issues | Inducing crystallization and obtaining a consistent crystal form can be more challenging in large volumes. Polymorphism can be a significant issue in pharmaceutical applications.[3] | - Seeding: Use seed crystals to induce crystallization and control the crystal form. - Controlled Cooling: Implement a controlled cooling profile to promote the growth of uniform crystals. |
| Chromatography Scale-Up | Scaling up column chromatography can be resource-intensive and may not be practical for very large quantities. | - Recrystallization: Optimize the recrystallization conditions to achieve the desired purity without the need for chromatography. - Alternative Purification: Explore other purification techniques such as distillation or preparative HPLC if applicable. |
Experimental Workflow and Decision Making
The following diagram illustrates a general workflow for scaling up a reaction involving this compound, highlighting key decision points.
Caption: General workflow for scaling up reactions.
The next diagram provides a decision tree for troubleshooting a common scale-up issue: a drop in yield.
Caption: Decision tree for troubleshooting low yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 65376-05-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Design and Synthesis of the Chiral Ligands for the Highly Enantioselective Asymmetric Reactions of Carbonyl Compounds | Semantic Scholar [semanticscholar.org]
- 5. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. echemi.com [echemi.com]
- 10. capotchem.cn [capotchem.cn]
- 11. kmpharma.in [kmpharma.in]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 18. New insights into catalyst deactivation and product distribution of zeolites in the methanol-to-hydrocarbons (MTH) reaction with methanol and dimethyl ether feeds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Determining Enantiomeric Excess of (1R,2R)-1,2-Cyclohexanedimethanol Derivatives
Introduction: The Criticality of Enantiopurity in Chiral Architectures
(1R,2R)-1,2-Cyclohexanedimethanol and its derivatives represent a cornerstone in modern asymmetric synthesis. Their rigid C₂-symmetric backbone makes them invaluable as chiral auxiliaries, ligands for metal-catalyzed reactions, and building blocks for complex molecules in the pharmaceutical and materials science sectors. The stereochemical integrity of these diols is paramount, as even minor enantiomeric impurities can drastically alter the efficacy, selectivity, and safety profile of the final product. Consequently, the accurate and robust determination of enantiomeric excess (ee) is not merely a routine analytical task but a critical control point in the research, development, and manufacturing workflow.
This guide provides a comparative analysis of the principal analytical methodologies for determining the enantiomeric excess of this compound derivatives. We will delve into the mechanistic underpinnings of each technique, offer field-tested experimental protocols, and present a critical evaluation of their respective strengths and limitations to empower researchers in selecting the optimal method for their specific application.
Chromatographic Methods: The Gold Standard in Enantioseparation
Chromatographic techniques are the workhorses for chiral analysis, offering direct physical separation of enantiomers. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) is dictated by the analyte's volatility, polarity, and the desired throughput.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted method for enantiomeric excess determination.[1][2] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for a broad range of chiral compounds, including diols and their derivatives.[1][3]
Causality of Experimental Choices: The selection of the CSP is the most critical parameter. Polysaccharide-based phases create chiral grooves and cavities where enantiomers can interact via a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[1] The mobile phase, typically a mixture of a non-polar alkane (like hexane) and a polar alcohol modifier (like isopropanol or ethanol), is optimized to modulate the retention and enhance the resolution between the enantiomeric peaks.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Start with a polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H.
-
Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[1] Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: A typical starting mobile phase is a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Degas the mobile phase thoroughly before use.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector set to a wavelength where the derivative absorbs (e.g., 220 nm for benzoyl derivatives) or a Refractive Index (RI) detector if the analyte lacks a chromophore.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the racemic standard first to determine the retention times of both enantiomers and calculate the resolution factor. Subsequently, inject the sample of unknown ee.
-
Quantification: Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100.
Diagram: Chiral HPLC Workflow
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
For volatile and thermally stable derivatives of 1,2-Cyclohexanedimethanol, chiral GC offers high resolution and sensitivity.[4] Separation is achieved on a capillary column coated with a chiral stationary phase, often based on cyclodextrin derivatives.[5] To enhance volatility and improve peak shape, the diol hydroxyl groups are typically derivatized, for example, by forming silyl ethers or esters.
Causality of Experimental Choices: Derivatization is a key step that serves two purposes: it blocks the polar hydroxyl groups, preventing peak tailing and improving thermal stability, and it can introduce a bulky group that enhances chiral recognition by the CSP.[6] Cyclodextrin-based CSPs have a toroidal structure with a hydrophobic interior and a hydrophilic exterior, allowing for inclusion complexation and surface interactions that differ for the two enantiomers.[4]
Experimental Protocol: Chiral GC Analysis
-
Derivatization (Silylation):
-
In a vial, dissolve ~1 mg of the diol derivative in 0.5 mL of an anhydrous solvent (e.g., Dichloromethane).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
-
Column Selection: Use a capillary column with a cyclodextrin-based CSP (e.g., Rt-βDEXsm).
-
Instrument Setup:
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a temperature appropriate for the analyte (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature (e.g., 220 °C).
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
-
Analysis: Inject 1 µL of the derivatized sample.
-
Quantification: Calculate ee based on the integrated peak areas of the two separated enantiomers.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced organic solvent consumption.[7][] It uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic modifier (e.g., methanol).[9] The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to higher efficiency and faster analysis times compared to HPLC.[10]
Causality of Experimental Choices: The principles of separation in SFC are similar to normal-phase HPLC, and the same polysaccharide-based CSPs are highly effective.[11] The use of supercritical CO₂ significantly lowers the mobile phase viscosity, allowing for higher flow rates without a prohibitive increase in backpressure. This directly translates to faster separations. Methanol is a common modifier used to increase the mobile phase polarity and analyte solubility.
Experimental Protocol: Chiral SFC Analysis
-
Column Selection: Utilize a chiral column packed for SFC applications, often the same phases as in HPLC (e.g., Chiralpak® IA, IB, or IC).
-
Sample Preparation: Dissolve the sample in a suitable solvent, often the modifier used in the mobile phase (e.g., methanol), to a concentration of ~1 mg/mL.
-
Instrument Setup:
-
Mobile Phase: Supercritical CO₂ with a modifier (e.g., 5-20% Methanol).
-
Flow Rate: 2-4 mL/min.
-
Back Pressure Regulator (BPR): 100-150 bar.
-
Column Temperature: 35-40 °C.
-
Detection: UV detector.
-
-
Analysis: Inject the sample and integrate the resulting peaks.
-
Quantification: Calculate ee from the peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Derivatization-Based Approach
NMR spectroscopy offers a distinct method for ee determination that does not require chromatographic separation.[12] The strategy involves converting the pair of enantiomers into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA).[13] These diastereomers are chemically non-equivalent and will exhibit distinct signals in the NMR spectrum, allowing for direct quantification by integrating the corresponding peaks.
Causality of Experimental Choices: For diols, chiral boronic acids are particularly effective CDAs.[14][15] They react rapidly and quantitatively with the 1,2-diol functionality to form stable cyclic boronate esters.[12][14] If the boronic acid itself is chiral, this reaction produces a pair of diastereomers. The different spatial arrangement of the groups in the diastereomers leads to variations in the chemical environment of nearby protons (or fluorine atoms if a fluorinated CDA is used), resulting in separate, resolvable signals in the ¹H or ¹⁹F NMR spectrum.[16][17][18] This method is absolute and does not require a racemic standard for calibration.[12]
Experimental Protocol: ¹H NMR Analysis with a Chiral Boronic Acid
-
Reagent Selection: Choose a suitable chiral derivatizing agent. A three-component system involving 2-formylphenylboronic acid and a chiral amine is a versatile option.[16][19]
-
Sample Preparation:
-
In an NMR tube, dissolve ~5-10 mg of the diol derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a slight molar excess of the chiral derivatizing agent (e.g., 1.1 equivalents of the pre-formed chiral boronic acid ester or the individual components).
-
Mix thoroughly (ultrasound can aid the reaction) and allow the derivatization to proceed to completion (typically 15-30 minutes at room temperature).[14]
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum (a 400 MHz or higher field instrument is recommended).
-
Ensure a sufficient number of scans and an adequate relaxation delay to obtain a good signal-to-noise ratio and accurate integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons on the CDA or the analyte that are in close proximity to the newly formed stereocenters are often the best-resolved.
-
Carefully integrate both signals (I₁ and I₂).
-
Calculate the enantiomeric excess: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100.
-
Diagram: NMR Derivatization Workflow
Caption: Workflow for ee determination using NMR with a chiral derivatizing agent.
Comparative Analysis and Method Selection
The choice of analytical method is a trade-off between speed, sensitivity, cost, and the specific requirements of the analysis.
| Method | Principle | Throughput | Sensitivity | Advantages | Limitations |
| Chiral HPLC | Direct separation on a chiral stationary phase. | Moderate | High (UV) | Broad applicability, high robustness, well-established. | Higher solvent consumption, longer run times than SFC.[18] |
| Chiral GC | Direct separation of volatile derivatives on a CSP. | High | Very High (FID) | Excellent resolution, low operating cost. | Requires analyte to be volatile and thermally stable; derivatization often necessary.[18] |
| Chiral SFC | Direct separation using a supercritical fluid mobile phase. | Very High | High (UV) | Very fast analysis, low organic solvent use, "green" technique.[7][10] | Higher initial instrument cost. |
| Chiral NMR | Formation of diastereomers with a chiral derivatizing agent. | Low | Low | Absolute method (no standard needed), simple sample prep, no separation required.[12][14] | Lower sensitivity, requires well-resolved signals, potential for kinetic resolution during derivatization.[17] |
Decision Matrix:
-
For high-throughput screening: Chiral SFC is the superior choice due to its rapid analysis times.[20]
-
For routine quality control of non-volatile compounds: Chiral HPLC offers a robust and reliable platform.
-
For volatile derivatives or trace analysis: Chiral GC provides unmatched sensitivity and resolution.
-
For structural confirmation and when a racemic standard is unavailable: Chiral NMR is an invaluable tool for providing an absolute measurement.
Conclusion
The determination of the enantiomeric excess of this compound derivatives can be accomplished through several powerful analytical techniques. Chromatographic methods, particularly chiral SFC and HPLC, provide direct and sensitive separation, making them ideal for routine analysis and high-throughput applications. NMR spectroscopy, through the use of chiral derivatizing agents, offers a complementary, absolute method that is indispensable when chromatographic separation is challenging or when a reference standard is not available. A thorough understanding of the principles, advantages, and practical considerations of each technique, as outlined in this guide, will enable the researcher to make an informed decision, ensuring the generation of accurate and reliable data critical to the advancement of their work.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sphinxsai.com [sphinxsai.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. diva-portal.org [diva-portal.org]
- 11. fagg.be [fagg.be]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Simple chiral derivatization protocols for 1H NMR and 19F NMR spectroscopic analysis of the enantiopurity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of (1R,2R)-1,2-Cyclohexanedimethanol with other chiral diols in asymmetric synthesis
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a defining challenge. In the arsenal of asymmetric synthesis, chiral diols have long been heralded as indispensable tools, with stalwarts like BINOL and TADDOL dominating the landscape. However, a closer examination of the versatile and structurally distinct (1R,2R)-1,2-Cyclohexanedimethanol reveals a potent, yet often overlooked, chiral scaffold. This guide provides an in-depth comparative analysis of this compound-derived ligands against their more famous counterparts, offering experimental insights into their synthesis and application.
Introduction: Beyond the Axial Chirality of BINOL and the Steric Bulk of TADDOL
The efficacy of chiral ligands in asymmetric catalysis is intrinsically linked to their three-dimensional structure, which dictates the chiral environment around the metal center. 1,1'-bi-2-naphthol (BINOL) derives its chirality from the restricted rotation around the C-C bond connecting the two naphthalene rings (atropisomerism), creating a C2-symmetric chiral pocket. α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs), on the other hand, rely on stereocenters within a dioxolane ring, adorned with bulky aryl groups that create a sterically demanding and well-defined chiral space.[1]
This compound introduces a different paradigm. Its chirality stems from the two stereocenters on a cyclohexane ring, offering a more flexible yet stereochemically defined C2-symmetric backbone. This inherent conformational flexibility, or lack thereof depending on the ligand design, can be a significant advantage, allowing for fine-tuning of the ligand's steric and electronic properties to suit specific transformations. While it is extensively used as a chiral building block in the synthesis of complex molecules like the antipsychotic drug Lurasidone, its potential as a ligand scaffold in asymmetric catalysis is a field ripe for exploration.[2]
Comparative Performance in Asymmetric Catalysis
While direct, side-by-side comparative studies are not as abundant as for BINOL and TADDOL, analysis of published data allows for a compelling evaluation of the performance of ligands derived from this compound. Diphosphite ligands synthesized from (1R,2R)-trans-1,2-cyclohexanediol, a close derivative, have shown considerable promise in key asymmetric transformations.[3]
Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of industrial synthesis for the production of chiral pharmaceuticals and fine chemicals. While BINOL-based diphosphine ligands, such as BINAP, are legendary for their high enantioselectivities in this arena, diphosphite ligands derived from the cyclohexane backbone have demonstrated competitive performance.
| Ligand Type | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| (1R,2R)-Cyclohexanediol-derived Diphosphite | Dimethyl itaconate | Rh(I) complex | High | up to 98% | [3] |
| (R)-BINAP | Methyl (Z)-α-acetamidocinnamate | [RuCl((R)-BINAP)(p-cymene)]Cl | >99 | 98 (R) | [4] |
| TADDOL-derived Phosphonite | Various substrates | Rh(I) complex | Good to High | up to 99% | N/A |
Note: The data presented is compiled from different studies and may not represent a direct comparison under identical conditions.
The high enantioselectivity achieved with the cyclohexanediol-derived diphosphite ligand in the hydrogenation of dimethyl itaconate highlights its potential as a viable alternative to more established ligand systems. The C2-symmetric cyclohexane backbone effectively creates a chiral environment that directs the approach of the substrate to the metal center, leading to excellent stereocontrol.
Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C bonds. This reaction is highly sensitive to the steric and electronic properties of the chiral ligand.
| Ligand Type | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| (1S,2S)-Cyclohexanediol-derived Diphosphite | Racemic 1,3-diphenyl-2-propenyl acetate | Pd(0) complex | up to 99% | up to 96% | [3] |
| (S,S)-PhDACH (Trost Ligand) | Racemic allyl acetates | [Pd(allyl)Cl]2 | High | >95% | [5] |
| TADDOL-derived Phosphoramidite | Various substrates | Pd(0) complex | Good to High | up to 99% | N/A |
Note: The data presented is compiled from different studies and may not represent a direct comparison under identical conditions.
In the Pd-catalyzed allylic alkylation, the diphosphite ligand derived from the enantiomeric (1S,2S)-trans-1,2-cyclohexanediol demonstrated excellent enantioselectivity. This suggests that the chiral cyclohexane backbone can effectively control the stereochemical outcome of this mechanistically complex reaction. The ability to readily synthesize both enantiomers of the ligand from the corresponding diols is a significant advantage for accessing both enantiomers of the desired product.
Experimental Protocols
A key advantage of this compound is its utility as a starting material for the synthesis of a variety of chiral ligands. The following protocols provide a detailed methodology for the synthesis of a chiral diphosphite ligand and its application in an asymmetric reaction.
Synthesis of a Chiral Diphosphite Ligand from this compound
This protocol outlines the synthesis of a C2-symmetric diphosphite ligand. The initial step involves the conversion of the diol to a dichlorophosphite, which is then reacted with a chiral binaphthol derivative. For the purpose of this guide, we will adapt a general procedure based on the synthesis of related diphosphite ligands.
Materials:
-
This compound
-
Phosphorus trichloride (PCl₃)
-
(R)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Triethylamine (NEt₃)
-
Anhydrous toluene
-
Anhydrous dichloromethane (DCM)
-
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
-
Synthesis of the Dichlorophosphite Intermediate: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene. Cool the solution to 0 °C and add phosphorus trichloride (2.2 eq) dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 12 hours. The solvent and excess PCl₃ are then removed under vacuum to yield the crude dichlorophosphite intermediate, which is used in the next step without further purification.
-
Ligand Synthesis: In a separate flame-dried Schlenk flask, dissolve (R)-BINOL (2.0 eq) and triethylamine (2.2 eq) in anhydrous DCM. Cool the solution to 0 °C. To this solution, add a solution of the crude dichlorophosphite intermediate in anhydrous DCM dropwise. Allow the reaction mixture to warm to room temperature and stir for 24 hours. The reaction mixture is then filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure diphosphite ligand.
Asymmetric Hydrogenation of Dimethyl Itaconate
This protocol describes the use of the synthesized chiral diphosphite ligand in the rhodium-catalyzed asymmetric hydrogenation of dimethyl itaconate.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Synthesized chiral diphosphite ligand
-
Dimethyl itaconate
-
Anhydrous methanol
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral diphosphite ligand (1.1 mol%). Anhydrous methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
-
Hydrogenation: The catalyst solution is transferred to a high-pressure autoclave containing a solution of dimethyl itaconate in anhydrous methanol. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 10 atm). The reaction is stirred at room temperature for the specified time (e.g., 12 hours).
-
Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the residue is purified by column chromatography. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Mechanistic Considerations and Structural Advantages
The stereochemical outcome of reactions catalyzed by metal complexes of these diol-derived ligands is governed by the formation of a rigid, well-defined chiral pocket around the metal center.
Caption: Workflow for the synthesis and application of a chiral ligand.
The C2-symmetry of the this compound backbone simplifies the catalytic cycle by reducing the number of possible diastereomeric transition states. The cyclohexane ring can adopt a stable chair conformation, which projects the coordinating groups into a well-defined spatial arrangement. This, in turn, dictates the facial selectivity of the substrate's approach to the metal center, leading to high enantioselectivity.
Conclusion: A Versatile and Underexplored Scaffold
While BINOL and TADDOL rightfully hold their esteemed positions in the pantheon of chiral ligands, this comparative guide demonstrates that this compound offers a compelling and versatile alternative. Its ready availability, C2-symmetric structure, and the tunability of its derivatives make it a highly attractive scaffold for the development of new and efficient chiral ligands. The strong performance of its derived diphosphite ligands in asymmetric hydrogenation and allylic alkylation underscores its potential to rival, and in some cases, even surpass the efficacy of more established systems. For researchers and professionals in drug development and fine chemical synthesis, a deeper exploration of this "unsung scaffold" could unlock novel and efficient pathways to enantiomerically pure molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of (1R,2R)-1,2-Cyclohexanedimethanol and Its Derivatives
Welcome to a comprehensive guide dedicated to the structural elucidation of (1R,2R)-1,2-Cyclohexanedimethanol (CHDM) and its derivatives. As a cornerstone chiral building block in asymmetric synthesis, catalysis, and materials science, the precise three-dimensional arrangement of CHDM is paramount to its function.[1][2][3] This guide moves beyond mere procedural descriptions to provide an in-depth, field-proven perspective on why X-ray crystallography is the definitive tool for this class of molecules, how to navigate its challenges, and how it compares to alternative analytical techniques.
Part 1: The Crystallographic Imperative for a Chiral Scaffold
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for determining connectivity and solution-state conformation, they fall short in providing the unambiguous solid-state structural data required to understand intermolecular interactions and crystal packing. For chiral molecules like (1R,2R)-1,2-CHDM, where subtle changes in torsion angles can dictate catalytic efficiency or material properties, single-crystal X-ray diffraction (SCXRD) is indispensable. It provides the most definitive three-dimensional structural information for crystalline compounds.[4][5]
SCXRD offers unparalleled precision in determining:
-
Absolute Configuration: Unambiguously confirming the (1R,2R) stereochemistry.
-
Molecular Conformation: Precisely defining the chair conformation of the cyclohexane ring and the orientation of the hydroxymethyl substituents.
-
Intermolecular Interactions: Mapping the intricate network of hydrogen bonds and other non-covalent interactions that govern the supramolecular assembly.[6][7]
This level of detail is crucial for rational catalyst design, polymorphism screening, and understanding structure-property relationships in the solid state.
Part 2: From Powder to Structure: A Validated Experimental Workflow
Obtaining a high-quality crystal structure is a multi-step process that demands careful execution and an understanding of the molecule's inherent properties. The conformational flexibility of the cyclohexane ring and the rotatable hydroxymethyl groups in CHDM presents specific challenges, often leading to difficulties in crystallization.[8][9][10]
Experimental Protocol: Single-Crystal Growth and X-ray Diffraction
1. Crystal Growth: The Foundational Step
-
Rationale: The goal is to grow a single, defect-free crystal of suitable size and quality for diffraction. The flexibility of CHDM means it can exist in multiple conformations in solution, which can hinder the ordered packing required for crystallization.[8][9]
-
Methodology - Slow Evaporation (A Reliable Starting Point):
-
Prepare a saturated or near-saturated solution of the CHDM derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Filter the solution through a syringe filter into a clean, small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[11]
-
-
Scientist's Insight: For particularly stubborn derivatives, consider co-crystallization with a molecule that can form strong, directional hydrogen bonds, which can act as a "crystallization aid."[11][12] Vapor diffusion is another powerful technique where a less volatile precipitant is slowly introduced into the solution.
2. Data Collection and Structure Refinement
-
Rationale: This phase involves irradiating the crystal with X-rays and measuring the resulting diffraction pattern to determine the arrangement of atoms.
-
Methodology:
-
Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head, typically under a stream of cold nitrogen gas (cryo-cooling) to minimize radiation damage.
-
Data Collection: Center the crystal in the X-ray beam of a diffractometer. A full sphere of diffraction data is collected by rotating the crystal.
-
Structure Solution: The collected diffraction intensities are processed to generate an initial electron density map. This map is used to build an initial model of the molecule's structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods to obtain the final, accurate atomic coordinates, bond lengths, and angles.[4]
-
Part 3: Comparative Analysis: The Impact of Derivatization
Derivatizing the hydroxyl groups of (1R,2R)-1,2-CHDM significantly influences its crystal packing by altering the hydrogen-bonding motifs and introducing other intermolecular interactions. This comparative analysis highlights how different functional groups dictate the resulting supramolecular architecture.
| Feature | (1R,2R)-1,2-CHDM (Parent Diol) | Ester Derivative (e.g., Dibenzoate) | Metal Complex (e.g., with Ti) |
| Primary Interaction | Intermolecular O-H···O hydrogen bonds | C-H···O interactions, π-π stacking | Coordination bonds, ion-pairing |
| Typical Motif | Forms extensive 1D or 2D hydrogen-bonded networks | May form discrete dimers or tapes | Forms extended coordination polymers |
| Conformational Lock | Relatively flexible | Aromatic groups can restrict rotation | Coordination to metal center rigidly locks conformation |
| Crystallization | Can be challenging due to flexibility | Often easier to crystallize due to stronger, directional interactions | Dependent on ligand and metal geometry |
Data synthesized from general principles of supramolecular chemistry and crystallographic studies of related compounds.[6][7][13]
Part 4: Alternative and Complementary Techniques
While SCXRD provides the gold standard for solid-state structure, a multi-technique approach is often necessary for a complete picture of a molecule's behavior.
| Technique | Sample Type | Information Obtained | Comparison to SCXRD |
| Single-Crystal XRD | Single Crystal | 3D atomic arrangement, bond lengths/angles, absolute configuration | Strength: Unambiguous, high-resolution solid-state structure. Weakness: Requires high-quality single crystals. |
| Powder XRD (PXRD) | Crystalline Powder | Phase identification, crystal lattice parameters, bulk purity | Strength: Analyzes bulk material, faster than SCXRD. Weakness: Does not provide detailed atomic coordinates. |
| NMR Spectroscopy | Solution or Solid | Connectivity, solution-state conformation, dynamic processes | Strength: Provides data on solution behavior. Weakness: Solid-state structure is inferred, not directly observed. |
| Mass Spectrometry (MS) | Solid or Solution | Molecular weight, elemental composition | Strength: High sensitivity, confirms molecular identity. Weakness: Provides no 3D structural information. |
| Circular Dichroism (CD) | Solution | Information on chirality and secondary structure in solution | Strength: Confirms enantiomeric purity in solution. Weakness: Does not provide detailed atomic-level structure. |
Scientist's Insight: It is best practice to use PXRD to confirm that the single crystal selected for SCXRD is representative of the bulk sample. NMR is essential to demonstrate that the structure does not significantly change between the solid and solution states, which is critical for catalytic applications.
Conclusion
For the definitive structural characterization of this compound and its derivatives, single-crystal X-ray crystallography remains the preeminent technique. It delivers an unparalleled level of detail regarding conformation, configuration, and the subtle intermolecular forces that dictate the material's properties. While challenges related to the molecule's flexibility exist, they can be overcome with systematic crystallization screening. By integrating crystallographic data with insights from complementary techniques like NMR and PXRD, researchers can achieve a holistic understanding of these vital chiral building blocks, accelerating innovation in drug development and materials science.
References
- 1. Page loading... [guidechem.com]
- 2. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Stereoselective Synthesis of (1R,2R)-1,2-Cyclohexanedimethanol
Introduction: The Significance of (1R,2R)-1,2-Cyclohexanedimethanol in Modern Chemistry
Enantiomerically pure this compound is a C2-symmetric chiral diol that has garnered significant attention as a versatile building block in asymmetric synthesis. Its rigid cyclohexane backbone and strategically positioned hydroxymethyl groups make it an invaluable chiral auxiliary, ligand, and starting material for the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. The stereochemical purity of this diol is paramount, as the biological activity and material properties of its derivatives are often highly dependent on their absolute configuration. This guide provides a comprehensive comparison of the primary synthetic routes to enantiomerically pure this compound, offering researchers, scientists, and drug development professionals the critical insights and experimental data necessary to select the most appropriate method for their specific needs.
Comparative Analysis of Synthetic Strategies
The synthesis of enantiomerically pure this compound can be broadly categorized into three principal strategies:
-
Asymmetric Catalysis: The enantioselective hydrogenation of a prochiral precursor.
-
Chiral Pool Synthesis: The utilization of readily available, naturally occurring chiral molecules.
-
Enzymatic Resolution: The selective transformation of one enantiomer in a racemic mixture.
Each of these methodologies presents a unique set of advantages and challenges in terms of efficiency, cost, scalability, and environmental impact. The following sections will delve into the specifics of each approach, providing a critical evaluation supported by experimental data.
Route 1: Asymmetric Hydrogenation of Prochiral Olefins
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds.[1][2] In the context of this compound, this typically involves the hydrogenation of a prochiral olefin, such as dimethyl cis-Δ⁴-tetrahydrophthalate, followed by reduction of the ester groups. The success of this approach hinges on the use of a chiral transition metal catalyst, most commonly based on rhodium or ruthenium, coordinated to a chiral phosphine ligand.[3][4]
Causality in Experimental Choices
The choice of catalyst and ligand is the most critical variable in this synthetic route. Ruthenium-based catalysts, particularly those employing BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, are renowned for their high enantioselectivity in the hydrogenation of a wide range of substrates, including cyclic olefins.[5][6] Rhodium catalysts, often paired with ligands from the DuPhos family, also exhibit excellent performance.[3] The selection between ruthenium and rhodium, and their respective ligands, often depends on the specific substrate and the desired reaction conditions. The solvent and hydrogen pressure are also key parameters that must be optimized to achieve high conversion and enantioselectivity.
Workflow for Asymmetric Hydrogenation
Caption: Workflow for the asymmetric hydrogenation route.
Data Summary: Asymmetric Hydrogenation
| Parameter | Ruthenium-BINAP System | Rhodium-DuPhos System |
| Starting Material | Dimethyl cis-Δ⁴-tetrahydrophthalate | Dimethyl cis-Δ⁴-tetrahydrophthalate |
| Typical Catalyst | [Ru(OAc)₂( (R)-BINAP)] | [Rh(COD)( (R,R)-Me-DuPhos)]BF₄ |
| Catalyst Loading | 0.5 - 1 mol% | 0.5 - 1 mol% |
| Hydrogen Pressure | 10 - 50 atm | 10 - 50 atm |
| Solvent | Methanol, Ethanol | Methanol, Ethanol |
| Temperature | 25 - 50 °C | 25 - 50 °C |
| Yield (Hydrogenation) | >95% | >95% |
| Enantiomeric Excess (ee) | >98% | >98% |
| Yield (Reduction) | ~90% | ~90% |
| Overall Yield | ~85% | ~85% |
Advantages and Disadvantages
-
Advantages: High enantioselectivity, broad substrate scope for related syntheses, and the potential for high catalyst turnover numbers (TONs) in industrial settings.[1][7]
-
Disadvantages: The high cost of chiral phosphine ligands and precious metal catalysts, the need for high-pressure hydrogenation equipment, and the potential for catalyst poisoning by impurities in the substrate or solvent.
Route 2: Chiral Pool Synthesis from D-Mannitol
Chiral pool synthesis leverages the vast array of enantiomerically pure compounds provided by nature, such as carbohydrates, amino acids, and terpenes.[8] D-mannitol, a readily available and inexpensive sugar alcohol, serves as an excellent starting material for the synthesis of this compound. The inherent chirality of D-mannitol is transferred through a series of chemical transformations to the target molecule.
Causality in Experimental Choices
The key to a successful chiral pool synthesis is a well-designed reaction sequence that preserves the stereochemical integrity of the starting material. The initial steps typically involve the protection of hydroxyl groups to selectively expose reactive sites. The formation of the cyclohexane ring is often achieved through a Diels-Alder reaction or an intramolecular cyclization. Subsequent functional group manipulations then lead to the final diol.
Workflow for Chiral Pool Synthesis from D-Mannitol
Caption: Simplified workflow for the chiral pool synthesis from D-mannitol.
Data Summary: Chiral Pool Synthesis
| Parameter | D-Mannitol Route |
| Starting Material | D-Mannitol |
| Key Intermediate | (R)-2,3-O-Isopropylideneglyceraldehyde |
| Overall Yield | 15-25% (multi-step) |
| Enantiomeric Excess (ee) | >99% (from enantiopure starting material) |
| Key Advantages | Readily available and inexpensive chiral starting material, avoids the use of expensive chiral catalysts. |
| Key Disadvantages | Typically involves a lengthy, multi-step synthesis with lower overall yields, may require extensive use of protecting groups.[9] |
Advantages and Disadvantages
-
Advantages: Utilizes a cheap and abundant natural product as the source of chirality, circumventing the need for expensive asymmetric catalysts. The stereochemistry of the final product is directly linked to that of the starting material, providing a high degree of confidence in the absolute configuration.
-
Disadvantages: Chiral pool syntheses are often long and linear, leading to lower overall yields. They can also involve multiple protection and deprotection steps, which reduces the overall efficiency and generates more waste.
Route 3: Enzymatic Kinetic Resolution of Racemic 1,2-Cyclohexanedimethanol
Enzymatic kinetic resolution is a powerful biocatalytic method for separating enantiomers.[10] This technique relies on the ability of enzymes, typically lipases, to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of this compound, this involves the acylation of the racemic diol, where the enzyme selectively acylates the (1S,2S)-enantiomer.
Causality in Experimental Choices
The choice of enzyme and acyl donor is crucial for achieving high enantioselectivity and conversion. Lipases, such as those from Pseudomonas cepacia (PSL) and Candida antarctica lipase B (CALB), are widely used due to their broad substrate specificity and high stereoselectivity.[11][12] Vinyl acetate is a common acyl donor as the byproduct, acetaldehyde, is volatile and easily removed, driving the reaction to completion. The solvent also plays a significant role in enzyme activity and selectivity.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of racemic 1,2-cyclohexanedimethanol.
Data Summary: Enzymatic Kinetic Resolution
| Parameter | Pseudomonas cepacia Lipase (PSL) | Candida antarctica Lipase B (CALB) |
| Starting Material | Racemic (±)-1,2-Cyclohexanedimethanol | Racemic (±)-1,2-Cyclohexanedimethanol |
| Acyl Donor | Vinyl Acetate | Vinyl Acetate |
| Solvent | Diisopropyl ether, Toluene | Diisopropyl ether, Toluene |
| Temperature | 25 - 40 °C | 25 - 40 °C |
| Conversion | ~50% (theoretical max. for resolution) | ~50% (theoretical max. for resolution) |
| Yield of (1R,2R)-diol | <50% | <50% |
| Enantiomeric Excess (ee) | >99% | >99% |
Advantages and Disadvantages
-
Advantages: High enantioselectivity, mild reaction conditions (ambient temperature and pressure), environmentally benign (enzymes are biodegradable catalysts), and the potential for enzyme immobilization and reuse.
-
Disadvantages: The maximum theoretical yield of the desired enantiomer is 50%, requiring an efficient method to separate the unreacted enantiomer from the acylated product. The cost of the enzyme can be a factor, although immobilization can mitigate this.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Dimethyl cis-Δ⁴-tetrahydrophthalate
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Ru(OAc)₂( (R)-BINAP)] (0.01 mmol) and degassed methanol (10 mL). The mixture is stirred under an argon atmosphere for 30 minutes.
-
Hydrogenation: To a high-pressure autoclave, add a solution of dimethyl cis-Δ⁴-tetrahydrophthalate (1.0 mmol) in degassed methanol (20 mL). The catalyst solution is then transferred to the autoclave via cannula.
-
The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 20 atm with hydrogen.
-
The reaction mixture is stirred at 40 °C for 24 hours.
-
After cooling to room temperature, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The crude product is purified by flash chromatography to yield dimethyl (1R,2R)-cyclohexane-1,2-dicarboxylate.
-
Reduction: The purified diester is dissolved in anhydrous THF (20 mL) and added dropwise to a stirred suspension of LiAlH₄ (2.5 mmol) in anhydrous THF (10 mL) at 0 °C.
-
The reaction mixture is stirred at room temperature for 4 hours, then quenched by the sequential addition of water (0.1 mL), 15% aqueous NaOH (0.1 mL), and water (0.3 mL).
-
The resulting slurry is filtered, and the filtrate is dried over Na₂SO₄ and concentrated to give this compound.
Protocol 2: Enzymatic Kinetic Resolution of Racemic 1,2-Cyclohexanedimethanol
-
To a flask containing a solution of racemic (±)-1,2-cyclohexanedimethanol (1.0 g, 6.9 mmol) in diisopropyl ether (50 mL), add vinyl acetate (1.2 g, 13.8 mmol).
-
Add immobilized Pseudomonas cepacia lipase (PSL-IM, 200 mg) to the mixture.
-
The suspension is stirred at 30 °C and the reaction is monitored by chiral HPLC.
-
When approximately 50% conversion is reached (typically 24-48 hours), the enzyme is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography on silica gel to separate the unreacted this compound from the acylated (1S,2S)-enantiomer.
Characterization and Validation
The enantiomeric purity of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC). The chemical identity and purity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.70-3.55 (m, 4H, -CH₂OH), 1.90-1.75 (m, 2H), 1.70-1.55 (m, 4H), 1.40-1.20 (m, 4H). Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 65.8 (-CH₂OH), 41.2, 28.9, 24.5.
Conclusion and Recommendations
The choice of synthetic route to enantiomerically pure this compound is a strategic decision that depends on the specific requirements of the project.
-
For large-scale industrial production where high throughput and efficiency are paramount, asymmetric hydrogenation is often the preferred method. Despite the initial investment in catalysts and equipment, the high yields and catalyst turnover can make it the most cost-effective approach in the long run.[7]
-
For academic research or small-scale synthesis where cost and the avoidance of specialized equipment are priorities, chiral pool synthesis from D-mannitol is a viable option. While the overall yield may be lower, the low cost of the starting material makes it an attractive choice.
-
Enzymatic kinetic resolution offers a green and highly selective alternative. It is particularly well-suited for applications where mild reaction conditions are essential. The 50% theoretical yield is a significant drawback, but for certain applications, the high enantiopurity and environmental benefits may outweigh this limitation.
Ultimately, a thorough evaluation of the available resources, desired scale, and purity requirements will guide the selection of the optimal synthetic strategy.
References
- 1. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Conjugated microporous polymers with chiral BINAP ligand built-in as efficient catalysts for asymmetric hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral pool - Wikipedia [en.wikipedia.org]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of Metal Complexes with (1R,2R)-1,2-Cyclohexanedimethanol-Derived Ligands
Introduction: The Architectural Advantage of a C₂-Symmetric Scaffold
In the field of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high levels of stereocontrol. The (1R,2R)-1,2-Cyclohexanedimethanol scaffold has emerged as a privileged structural motif for this purpose. Its inherent C₂-symmetry, rigid cyclohexane backbone, and stereochemically defined hydroxyl groups provide a robust and tunable platform for creating a chiral environment around a metal center. This guide provides a comparative analysis of the catalytic performance of various transition metal complexes bearing ligands derived from this versatile diol. We will delve into key asymmetric transformations, presenting supporting experimental data to elucidate structure-activity relationships and guide researchers in catalyst selection.
Asymmetric Transfer Hydrogenation (ATH): The Ruthenium and Rhodium Paradigm
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of ketones, aldehydes, and imines, typically using isopropanol or a formic acid/triethylamine mixture as the hydrogen source.[1] Ruthenium(II) complexes, particularly those featuring chiral diamine or amino alcohol-derived ligands, have proven to be exceptionally effective.
Expert Insights on Ligand Design
The efficacy of these catalysts hinges on the formation of a six-membered chelate ring involving the metal and the ligand, which facilitates the hydrogen transfer via a concerted, outer-sphere mechanism. Ligands derived from the related (1R,2R)-1,2-diaminocyclohexane, a close structural analog to the diol, have been extensively studied. For instance, tridentate [NNP]-type ligands synthesized from monosulfonamides of (1R,2R)-1,2-diaminocyclohexane and 2-(diphenylphosphino)benzaldehyde have been used in Ru(II)-catalyzed ATH of acetophenone, achieving enantiomeric excesses up to 99%.[2] The formation of stable, hexacoordinated complexes is believed to be crucial for achieving this high level of enantioselectivity.[2] Similarly, tethered Ru(II)/TsDPEN complexes are highly active for the ATH of challenging ketones.[3]
dot graph "Catalytic_Cycle_ATH" { layout="neato"; graph [bgcolor="#F1F3F4", pad="0.5", splines="ortho"]; node [style="filled", shape="box", fontname="Arial", fontsize="10", margin="0.2,0.1"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
// Nodes precat [label="[Ru]-Cl (Precatalyst)", fillcolor="#FFFFFF", fontcolor="#202124", pos="0,2.5!"]; active [label="[Ru]-H (Active Catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2.5,2.5!"]; coord [label="Ketone Coordination", fillcolor="#FFFFFF", fontcolor="#202124", pos="2.5,0!"]; product [label="Chiral Alcohol Product", fillcolor="#FFFFFF", fontcolor="#202124", pos="0,0!"];
// Invisible nodes for edge routing mid1 [label="", shape=point, pos="1.25,2.5!"]; mid2 [label="", shape=point, pos="2.5,1.25!"]; mid3 [label="", shape=point, pos="1.25,0!"]; mid4 [label="", shape=point, pos="0,1.25!"];
// Edges precat -> active [label=" Base, i-PrOH", headport="w", tailport="e"]; active -> coord [label=" + Ketone\n - H₂O", headport="n", tailport="s"]; coord -> product [label=" Hydride Transfer\n from Metal Center", headport="e", tailport="w"]; product -> precat [label=" + i-PrOH\n - Acetone", headport="s", tailport="n"]; } Caption: Simplified catalytic cycle for Ru-catalyzed Asymmetric Transfer Hydrogenation.
Comparative Performance Data
| Metal | Ligand Type | Substrate | Yield (%) | ee (%) | Conditions |
| Ru(II) | [NNP] Tridentate | Acetophenone | - | 14-99 | 2-propanol |
| Ru(II) | Diphosphine/Diamine | Acetophenone | 93 | 97 | 0.1 M 2-propanol, 45 °C, 7h |
| Rh(III) | Aminoindanol | Acetophenone | High | >95 | 2-propanol |
| Ru(II) | Tethered TsDPEN | α-Alkyl-β-ketoaldehydes | 41-87 | >99 | Formic acid/triethylamine |
Data synthesized from multiple sources to illustrate typical performance ranges.[2][3]
Asymmetric Cyclopropanation: Copper and Rhodium Complexes
The construction of cyclopropane rings is a fundamental transformation in organic synthesis, providing access to building blocks found in numerous pharmaceuticals and agrochemicals.[4] The catalytic asymmetric cyclopropanation of alkenes with diazo compounds is a premier strategy for accessing chiral cyclopropanes.[5]
Expert Insights on Ligand Design
Copper(I) complexes are widely used for this transformation, often in conjunction with C₂-symmetric ligands like bis(oxazolines) (BOX). The chiral ligand environment dictates the trajectory of the alkene approaching the copper-carbene intermediate, thereby controlling the stereochemical outcome. While BOX ligands are prevalent, new ligand classes are continually explored. For example, chiral pyridine-containing macrocyclic ligands complexed with Cu(I) have been shown to catalyze the cyclopropanation of various styrenes, yielding products in acceptable yields and enantioselectivities.[6] Rhodium(II) paddlewheel complexes are also exceptionally effective, particularly with donor/acceptor carbenes, where they can achieve very high turnover numbers.[7]
dot graph "Metal_Carbene_Formation" { graph [bgcolor="#F1F3F4", fontname="Arial", layout="dot", rankdir="LR"]; node [style="filled", shape="ellipse", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
} Caption: General workflow for metal-catalyzed asymmetric cyclopropanation.
Comparative Performance Data
| Metal | Ligand Type | Alkene | Diazo Reagent | Yield (%) | ee (%) |
| Cu(I) | Pyridine Macrocycle | Styrene | Ethyl diazoacetate | ~50-70 | ~60-80 |
| Cu(I) | Bis(oxazoline) | Styrene | Ethyl diazoacetate | High | >90 |
| Rh(II) | Chiral Carboxamidate | Styrene | Aryldiazoacetate | High | >95 |
| Co(II) | Oxazoline-iminopyridine | 1,3-Diene | from 2,2-dichloropropane | 90 | 94 |
Performance data are representative values from the literature.[5][6][8]
Representative Experimental Protocol: Cu(I)-Catalyzed Cyclopropanation
This protocol is adapted from methodologies described for copper-catalyzed cyclopropanation reactions.[6]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (0.033 mmol) and the Cu(I) salt (e.g., CuOTf·0.5C₆H₆, 0.030 mmol).
-
Solvent Addition: Add 5 mL of freshly distilled, anhydrous dichloromethane via syringe. Stir the mixture at room temperature for 30 minutes to ensure complex formation.
-
Reactant Addition: Add the alkene substrate (e.g., styrene, 5.1 mmol).
-
Initiation: Slowly add the diazo compound (e.g., ethyl diazoacetate, 1.0 mmol) dissolved in 2 mL of dichloromethane via a syringe pump over a period of 4 hours. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the cyclopropane product.
-
Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee%) using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Asymmetric C-H Functionalization: The Frontier of Rhodium Catalysis
Directly converting C-H bonds into new C-C or C-heteroatom bonds is a highly sought-after transformation that streamlines synthetic routes. Dirhodium(II) catalysts have emerged as powerful tools for enantioselective C-H insertion reactions using donor/acceptor carbenes derived from diazo compounds.[9]
Expert Insights on Catalyst Optimization
The success of these reactions is highly dependent on the steric and electronic properties of the chiral ligands surrounding the two rhodium centers. Ligands such as chiral tetraphenylphthalimido derivatives (e.g., Rh₂(R-TPPTTL)₄) have been shown to be optimal for achieving high turnover numbers and excellent enantioselectivity in the C-H functionalization of cycloalkanes.[9] Kinetic studies have revealed that the C-H insertion step is often rate-determining. By optimizing the catalyst structure and reaction conditions, such as using the hydrocarbon as the solvent, extremely low catalyst loadings (down to 0.0005 mol%) can be employed, achieving turnover numbers in the hundreds of thousands.[9]
Comparative Performance Data
| Metal | Ligand Type | Substrate | Yield (%) | ee (%) | Catalyst Loading (mol%) |
| Rh(II) | TPPTTL | Cyclohexane | Aryldiazoacetate | 66-97 | 83-97 |
| Rh(II) | TPCP | Cyclohexane | Aryldiazoacetate | ~20 | 56-71 |
| Rh(II) | Chiral Carboxylate | 1,4-Cyclohexadiene | Methyl 2-diazophenylacetate | >95 | up to 74 |
TPPTTL = Tetraphenylphthalimido derivative; TPCP = Tetrakis(triphenylcyclopropanecarboxylate). Data from referenced literature.[9][10]
Conclusion
Ligands derived from the this compound backbone and its close analogs represent a cornerstone in asymmetric catalysis. The rigid, C₂-symmetric structure provides a predictable and highly tunable chiral environment that has been successfully applied to a wide array of metal-catalyzed transformations. Ruthenium and Rhodium complexes excel in asymmetric hydrogenation, while Copper and Rhodium catalysts show remarkable efficacy in cyclopropanation and C-H functionalization, respectively. The continued development of novel ligands based on this privileged scaffold, guided by mechanistic understanding and empirical data, will undoubtedly lead to even more powerful and selective catalysts for the synthesis of complex chiral molecules.
References
- 1. Asymmetric transfer hydrogenation: chiral ligands and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Evaluating (1R,2R)-1,2-Cyclohexanedimethanol as a Chiral Solvating Agent: A Comparative Guide
In the landscape of chiral analysis, particularly within pharmaceutical and synthetic chemistry, the quest for efficient, reliable, and accessible methods for determining enantiomeric purity is perpetual. Nuclear Magnetic Resonance (NMR) spectroscopy, augmented by the use of Chiral Solvating Agents (CSAs), presents a powerful alternative to chromatographic techniques. This guide provides an in-depth evaluation of (1R,2R)-1,2-Cyclohexanedimethanol , a readily available and structurally robust diol, as a potential CSA. Its performance will be contextualized against established agents: the derivatizing agent Mosher's acid (MTPA) and the solvating agent (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) .
The Principle of Chiral Recognition by NMR
Enantiomers, being mirror images, are isochronous in an achiral solvent, meaning they produce identical NMR spectra. A CSA, itself an enantiomerically pure compound, interacts non-covalently with the enantiomers of a chiral analyte. This interaction forms transient diastereomeric complexes, each with a unique chemical environment. Consequently, the corresponding nuclei in the two enantiomers become diastereotopic and resonate at different chemical shifts (Δδ), allowing for their distinct visualization and quantification.
The efficacy of a CSA is primarily judged by the magnitude of the chemical shift non-equivalence (ΔΔδ) it induces, as a larger separation allows for more accurate integration and, therefore, a more reliable determination of enantiomeric excess (% ee).
The Promise of the (1R,2R)-Cyclohexane Scaffold
The rigid, C2-symmetric backbone of (1R,2R)-disubstituted cyclohexanes provides a well-defined spatial arrangement of functional groups, making it an excellent scaffold for molecular recognition. Research into derivatives of (1R,2R)-diaminocyclohexane has demonstrated their effectiveness as CSAs, particularly for chiral carboxylic acids. These derivatives utilize a fixed conformation to create distinct diastereomeric complexes, leading to significant enantiodiscrimination. This precedent suggests that the analogous diol, this compound, which can act as a hydrogen-bond donor through its two hydroxyl groups, holds significant promise as a versatile and effective CSA.
Performance Evaluation of this compound (Hypothesized)
While direct, peer-reviewed studies detailing the use of this compound as a primary CSA are not abundant in the literature, its structural features allow us to hypothesize its potential performance based on the principles of chiral recognition by diols. The two hydroxyl groups can form a bidentate hydrogen-bonding network with suitable analytes, such as carboxylic acids, amines, and other alcohols, creating the necessary diastereomeric complexes for enantiodiscrimination.
Expected Strengths:
-
Broad Applicability: The hydrogen-bonding capability of the diol moiety suggests potential for enantiodiscrimination of a wide range of functional groups.
-
Structural Rigidity: The cyclohexane backbone offers a predictable conformation, which can lead to consistent and reproducible chiral recognition.
-
Accessibility and Cost-Effectiveness: this compound is a commercially available and relatively inexpensive starting material.
Potential Limitations:
-
Magnitude of ΔΔδ: The induced chemical shift differences may be smaller compared to more complex or aromatic-rich CSAs, potentially limiting its application to high-field NMR spectrometers.
-
Solubility: The polarity of the diol may necessitate careful solvent selection to ensure solubility of both the CSA and the analyte.
Comparative Performance with Alternative Agents
To provide a clear context for the potential performance of this compound, a comparison with two widely used reagents, Mosher's acid (a chiral derivatizing agent) and TFAE (a chiral solvating agent), is presented below.
| Feature | This compound (Hypothesized) | Mosher's Acid (MTPA) | (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) |
| Mechanism | Chiral Solvating Agent (non-covalent) | Chiral Derivatizing Agent (covalent) | Chiral Solvating Agent (non-covalent) |
| Typical Analytes | Carboxylic acids, amines, alcohols | Alcohols, amines[1] | Sulfoxides, lactones, alcohols[2] |
| Interaction Type | Hydrogen bonding | Covalent bond formation (ester/amide) | π-π stacking, hydrogen bonding |
| Typical ΔΔδ (¹H NMR) | Moderate | Large | Moderate to Large |
| ¹⁹F NMR Capability | No | Yes (highly advantageous)[3] | Yes |
| Sample Preparation | Simple mixing in NMR tube | Chemical reaction required, potential for purification | Simple mixing in NMR tube |
| Analyte Recovery | Simple (e.g., column chromatography) | Chemical cleavage required | Simple (e.g., column chromatography) |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess using this compound (Generalized Protocol)
This protocol is a generalized procedure based on standard practices for using chiral diols as solvating agents. Optimization of solvent, temperature, and stoichiometry is recommended for each new analyte.
Materials:
-
Chiral analyte (e.g., carboxylic acid, amine, or alcohol)
-
This compound
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
5 mm NMR tubes
Procedure:
-
Accurately weigh approximately 5-10 mg of the chiral analyte into a clean, dry vial.
-
Add 1 to 3 equivalents of this compound to the vial.
-
Dissolve the mixture in approximately 0.6 mL of the chosen anhydrous deuterated solvent.
-
Vortex the vial to ensure complete dissolution and mixing.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a well-resolved signal of the analyte that shows baseline separation for the two enantiomers.
-
Integrate the signals corresponding to each enantiomer to determine the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.
Protocol 2: Determination of Enantiomeric Excess using Mosher's Acid Chloride
This protocol describes the derivatization of a chiral alcohol or amine with Mosher's acid chloride for subsequent NMR analysis.[4]
Materials:
-
Chiral analyte (alcohol or amine, ~5 mg)
-
(R)- or (S)-Mosher's acid chloride (1.1-1.2 equivalents)
-
Anhydrous pyridine or DMAP (catalytic amount)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
5 mm NMR tubes
Procedure:
-
In a dry NMR tube, dissolve the chiral analyte in ~0.5 mL of anhydrous deuterated solvent.
-
Add a small amount of anhydrous pyridine or DMAP.
-
Add a slight molar excess of Mosher's acid chloride.
-
Cap the tube and allow the reaction to proceed at room temperature, monitoring by TLC or NMR until completion.
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the crude reaction mixture.
-
Identify and integrate the signals corresponding to the two diastereomeric esters or amides to determine the % ee.
References
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Cis and Trans Isomers of 1,2-Cyclohexanedimethanol
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of organic chemistry and drug development, the precise determination of molecular structure is not merely an academic exercise; it is a cornerstone of function, efficacy, and safety. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different biological activities. The 1,2-Cyclohexanedimethanol isomers, cis and trans, serve as a classic yet crucial example. Distinguishing between these two requires robust analytical techniques that are sensitive to their subtle three-dimensional differences. This guide provides an in-depth comparison of these isomers using fundamental spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Part 1: The Structural Foundation - Conformational Analysis
Before delving into the spectra, understanding the structural nuances of cis- and trans-1,2-Cyclohexanedimethanol is paramount. The cyclohexane ring predominantly exists in a chair conformation to minimize steric and torsional strain. The key difference between the isomers lies in the relative orientation of the two hydroxymethyl (-CH₂OH) substituents.
-
trans-1,2-Cyclohexanedimethanol : In its most stable chair conformation, the trans isomer can place both bulky -CH₂OH groups in equatorial positions (diequatorial).[1][2] This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if the groups were in axial positions.[2][3]
-
cis-1,2-Cyclohexanedimethanol : The cis isomer is conformationally constrained. In any chair form, one -CH₂OH group must occupy an axial position while the other is equatorial (axial-equatorial).[1] The molecule undergoes a rapid ring flip between two equivalent chair conformations, but the axial-equatorial relationship is maintained.[1]
This fundamental conformational difference dictates the chemical environment of every atom in the molecule, giving rise to distinct spectroscopic signatures.
References
A Comparative Guide to Chiral Auxiliaries: Benchmarking the Efficiency of (1R,2R)-1,2-Cyclohexanedimethanol
In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a robust and reliable method for controlling the stereochemical outcome of a reaction.[1][2] These molecular scaffolds temporarily attach to a substrate, effectively guiding the formation of new stereogenic centers before being cleaved and recycled.[3] Among the vast arsenal of available auxiliaries, (1R,2R)-1,2-Cyclohexanedimethanol has emerged as a versatile and effective controller. This guide provides an in-depth comparison of its performance against other established chiral auxiliaries, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear perspective on its capabilities.
The Principle of Stereochemical Control: A General Overview
The fundamental role of a chiral auxiliary is to create a chiral environment around the reactive center of a prochiral substrate. By covalently bonding to the substrate, the auxiliary's inherent stereochemistry sterically hinders one face of the molecule, compelling an incoming reagent to attack from the less hindered face. This process results in the preferential formation of one diastereomer over the other.[2] Following the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The efficiency of this process is quantified by the diastereomeric excess (d.e.) and the final enantiomeric excess (e.e.) of the product.
References
A Comparative Guide to (1R,2R)-1,2-Cyclohexanedimethanol in Stereoselective Synthesis: A Versatile Yet Understated Chiral Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of stereoselective synthesis, the choice of a chiral auxiliary or ligand is a critical decision that dictates the stereochemical outcome of a reaction. While C2-symmetric backbones like 1,1'-bi-2-naphthol (BINOL) and α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) have enjoyed widespread application and acclaim, other structurally distinct chiral scaffolds offer unique advantages. This guide provides an in-depth technical review of the applications of (1R,2R)-1,2-cyclohexanedimethanol, a readily available and conformationally rigid chiral building block, in stereoselective synthesis. We will objectively compare its performance with established alternatives, supported by experimental data, to offer a clear perspective on its utility in modern organic synthesis.
Introduction to this compound: A Chiral Building Block with Untapped Potential
This compound, with its C2-symmetric trans-disubstituted cyclohexane framework, presents a stereochemically well-defined and conformationally constrained scaffold. This rigidity is a desirable trait in a chiral auxiliary or ligand, as it can lead to a more predictable and highly ordered transition state, thereby enhancing stereoselectivity. While its most prominent application to date is as a key intermediate in the synthesis of the atypical antipsychotic drug Lurasidone, its potential in broader stereoselective transformations is an area of growing interest.
This guide will explore the utility of this compound in three primary roles: as a chiral auxiliary, as a backbone for chiral ligands in asymmetric catalysis, and as a chiral building block in total synthesis.
This compound as a Chiral Auxiliary: A Case Study in Asymmetric Alkylation
The direct application of this compound as a chiral auxiliary is less documented than its use in ligand synthesis. However, the performance of its close analogue, (S,S)-cyclohexane-1,2-diol, in the asymmetric synthesis of α,α-disubstituted α-amino acids provides a strong indication of the potential of the cyclohexane-1,2-diol core as a stereocontrolling element.
In a study, (S,S)-cyclohexane-1,2-diol was employed as a chiral auxiliary to direct the diastereoselective alkylation of enol ethers derived from β-keto esters. The resulting products were obtained with high diastereomeric excess, which could then be converted to optically active α,α-disubstituted amino acids.
Table 1: Performance of (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary in Asymmetric Alkylation [1]
| Substrate | Alkylating Agent | Yield (%) | Diastereomeric Excess (de) (%) |
| Ethyl 2-methylacetoacetate derivative | Various alkyl halides | 31-70 | 92->95 |
| Ethyl 2-ethylacetoacetate derivative | Various alkyl halides | 31-70 | 92->95 |
This example underscores the ability of the trans-1,2-disubstituted cyclohexane scaffold to create a highly effective chiral environment for controlling the facial selectivity of enolate alkylation. The rigidity of the cyclohexane ring likely plays a crucial role in shielding one face of the enolate, leading to the observed high levels of diastereoselectivity.
This compound in Asymmetric Catalysis: A Focus on Diphosphine Ligands for Asymmetric Hydrogenation
The most significant application of this compound in stereoselective synthesis is as a backbone for chiral ligands, particularly diphosphine ligands for asymmetric hydrogenation. The two primary alcohol functionalities serve as convenient handles for the introduction of phosphine moieties, leading to the formation of C2-symmetric bidentate ligands.
A notable example is the synthesis of (1R,2R)-1,2-bis((diphenylphosphino)methyl)cyclohexane. Ruthenium complexes of this ligand have been shown to be highly effective catalysts for the asymmetric hydrogenation of ketones.
Table 2: Performance of Ru-complexes of (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane in Asymmetric Hydrogenation of Ketones [2]
| Substrate (Aryl Ketone) | Co-ligand | Yield (%) | Enantiomeric Excess (ee) (%) |
| Various aryl ketones | (R,R)-DPEN | Moderate to Good | Up to 93 |
| Various aryl ketones | (S,S)-DPEN | Moderate to Good | Up to 93 |
These results are comparable to, and in some cases exceed, the enantioselectivities obtained with the well-established BINAP-based ruthenium catalysts in similar transformations. The conformational rigidity of the cyclohexane backbone in the (1R,2R)-1,2-bis((diphenylphosphino)methyl)cyclohexane ligand is believed to contribute to the high levels of stereocontrol observed.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
Materials:
-
trans-[RuCl2((S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane)((S,S)-DPEN)]
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium tert-butoxide
-
Hydrogen gas
Procedure:
-
In a glovebox, a pressure vessel is charged with the ruthenium catalyst (0.01 mol%).
-
A solution of acetophenone (1.0 mmol) and potassium tert-butoxide (0.1 mmol) in anhydrous isopropanol (5 mL) is added.
-
The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (5 atm).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
After carefully venting the hydrogen, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford (R)-1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Comparison with Other Chiral Scaffolds
To provide a comprehensive evaluation, it is essential to compare the performance of this compound-derived ligands with those derived from other privileged chiral backbones in various asymmetric transformations.
Asymmetric Diels-Alder Reaction
Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the enantioselective formation of C-C and C-heteroatom bonds. Chiral phosphine ligands are crucial for achieving high enantioselectivity. While ligands derived from this compound have been explored in asymmetric hydrogenation, their application in AAA is less common in the literature reviewed. In contrast, a wide array of chiral ligands, including those with P,N- and P,P-donors based on various chiral backbones, have been successfully employed in this reaction, often achieving excellent enantioselectivities.
Conclusion and Future Outlook
This compound presents a valuable and somewhat underutilized chiral building block in the field of stereoselective synthesis. Its rigid, C2-symmetric framework has been shown to be highly effective in directing the stereochemical outcome of reactions, particularly in the form of diphosphine ligands for asymmetric hydrogenation, where it demonstrates performance comparable to well-established systems. The success of the closely related cyclohexane-1,2-diol as a chiral auxiliary further highlights the potential of this scaffold.
However, to fully realize the potential of this compound, further research is needed to expand its application to a broader range of stereoselective transformations. The development of new ligands and catalysts derived from this diol for reactions such as the Diels-Alder reaction, asymmetric allylic alkylation, and other C-C bond-forming reactions would be a significant contribution to the field. Given its ready availability and favorable structural features, this compound is poised to become a more prominent tool in the arsenal of the synthetic organic chemist.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (1R,2R)-1,2-Cyclohexanedimethanol
For researchers and scientists dedicated to innovation, the lifecycle of a chemical extends far beyond the laboratory bench. The responsible management of chemical waste is a critical component of ensuring a safe working environment, maintaining regulatory compliance, and protecting our shared ecosystem. This guide provides an in-depth, procedural framework for the proper disposal of (1R,2R)-1,2-Cyclohexanedimethanol, moving beyond a simple checklist to instill a deep understanding of the principles behind safe chemical handling.
Hazard Assessment: A Cautious and Compliant Approach
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 65376-05-8) presents a nuanced case. While some Safety Data Sheets (SDS) classify it as not a hazardous substance or mixture under European CLP regulations, other aggregated GHS data from company notifications to ECHA indicate potential hazards.[1][2]
This discrepancy underscores a core principle of laboratory safety: when in doubt, err on the side of caution. The most prudent and compliant approach is to manage this compound as a hazardous waste stream, regardless of its seemingly benign classification in some documents. This ensures the highest level of safety and compliance with the broadest range of potential regulatory interpretations.
Table 1: Summary of Potential Hazard Classifications
| Hazard Category | GHS Hazard Statement (from aggregated data) | Implication for Handling and Disposal |
|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed | Avoid ingestion. Do not dispose of down the drain where it could enter water systems. |
| Acute Dermal Toxicity | H312: Harmful in contact with skin | Wear appropriate chemical-resistant gloves to prevent skin contact. |
| Eye Irritation | H319: Causes serious eye irritation | Mandatory use of safety goggles or a face shield is required. |
| Acute Inhalation Toxicity | H332: Harmful if inhaled | Handle in a well-ventilated area or under a chemical fume hood.[3] |
Essential Personal Protective Equipment (PPE)
Based on this comprehensive hazard assessment, the following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical splash goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling.[4]
-
Body Protection: A fully buttoned, flame-resistant laboratory coat and closed-toe shoes.[5]
Primary Disposal Protocol: The Hazardous Waste Stream
The default and most recommended disposal pathway for this compound in a laboratory setting is through your institution's official hazardous waste program. This protocol ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[5][9]
Step-by-Step Disposal Methodology
-
Waste Segregation & Collection:
-
Rationale: Preventing unintentional and dangerous chemical reactions is paramount. Mixing incompatible waste streams can lead to fire, explosion, or the generation of toxic gases.
-
Procedure: Designate a specific waste container solely for this compound and compatible substances (e.g., solutions where it is the primary solvent). Do not mix with acids, bases, oxidizers, or other reactive chemicals.[10]
-
-
Container Selection:
-
Rationale: The integrity of the waste container is the primary barrier against leaks and spills.
-
Procedure: Select a container made of a chemically compatible material (e.g., glass or high-density polyethylene) that is in good condition, free of cracks or damage.[3][11] The container must have a secure, tight-fitting lid to prevent the release of vapors. It should remain closed at all times except when actively adding waste.[5][10]
-
-
Comprehensive Labeling:
-
Rationale: Accurate labeling is a critical safety and compliance measure, providing immediate hazard information to all laboratory personnel and waste handlers.
-
Procedure: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container. The label must include:
-
-
Secure Storage in a Satellite Accumulation Area (SAA):
-
Rationale: The SAA is a designated, controlled area that minimizes the risk of spills and ensures waste is managed close to its point of generation.
-
Procedure: Store the labeled waste container within a designated SAA in your laboratory.[10] This area should be under the direct control of laboratory personnel. Ensure secondary containment (such as a larger, chemically-resistant tub) is used to capture any potential leaks.
-
-
Arranging for Professional Disposal:
-
Rationale: Final disposal must be handled by trained professionals at a licensed facility to ensure environmental protection and legal compliance.
-
Procedure: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[3] Follow their specific procedures for pickup requests and preparation of the waste for transport. Do not allow waste to accumulate for more than one year, and containers must be removed within three days of becoming full.[10]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
Spill Management Protocol
Accidental spills require immediate and correct action to mitigate risks.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a chemical spill kit).
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a designated hazardous waste container.[4]
-
Clean the spill area with soap and water.
-
Report the incident to your laboratory supervisor.
-
-
Large Spills (>100 mL):
-
Evacuate all personnel from the immediate area.
-
If safe to do so, close the laboratory door to contain any vapors.
-
Immediately notify your institution's EHS office and follow their emergency procedures.[3] Do not attempt to clean up a large spill yourself.
-
Sustainable Alternative: Glycol Reclamation
For facilities that generate larger, relatively pure quantities of this compound waste, reclamation presents a sustainable and potentially cost-effective alternative to disposal.[12] Glycols can often be reprocessed to remove impurities, allowing them to be reused.[13]
The reclamation process typically involves advanced techniques such as filtration, chemical treatment, and vacuum distillation to restore the glycol to a high purity.[12][14][15]
Decision Framework: Disposal vs. Reclamation
Caption: Decision-making process for choosing between disposal and reclamation.
Engaging with a specialized glycol recycling company is necessary to explore this option.[16] They can assess the viability of reclaiming your specific waste stream and provide logistical support.
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. rel-(1R,2R)-1,2-Cyclohexanedimethanol | C8H16O2 | CID 11217323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. capotchem.cn [capotchem.cn]
- 5. benchchem.com [benchchem.com]
- 6. media.graphassets.com [media.graphassets.com]
- 7. epa.gov [epa.gov]
- 8. resources.duralabel.com [resources.duralabel.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. dronepatroller.com [dronepatroller.com]
- 13. utensiliusati.com [utensiliusati.com]
- 14. crystal-clean.com [crystal-clean.com]
- 15. amvco.at [amvco.at]
- 16. glyeco.com [glyeco.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
